molecular formula C6H8N2O2S B1451383 Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate CAS No. 869108-50-9

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1451383
CAS No.: 869108-50-9
M. Wt: 172.21 g/mol
InChI Key: VMVKZLLIEGQHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVKZLLIEGQHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869108-50-9
Record name ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents. Its unique structural and electronic properties—aromaticity, hydrogen bond accepting capability, and metabolic stability—make it a privileged heterocycle in drug design. This compound is a key derivative, serving not only as a potential bioactive molecule itself but, more critically, as a versatile intermediate for the synthesis of more complex pharmaceutical candidates. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, grounded in mechanistic principles and practical laboratory considerations for researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A logical approach to any synthesis begins with a retrosynthetic analysis to identify robust and efficient bond-forming strategies. For this compound, the core 1,3,4-thiadiazole ring is the primary target for disconnection. Two principal retrosynthetic pathways emerge, forming the basis of the most common synthetic methodologies.

  • The Acyl Thiohydrazide Strategy (Pathway A): This approach involves the cyclization of a pre-formed acyl thiohydrazide derivative. The key disconnection is across the C-S and C-N bonds of the ring, leading back to a thiohydrazide and a carboxylic acid derivative. This is a classic and highly reliable method for forming the thiadiazole heterocycle.[1][2]

  • The Thionation-Cyclization Strategy (Pathway B): An alternative strategy involves forming the C-S bond late in the synthesis via a thionation reaction. This pathway disconnects the C=S bond, leading back to a diacylhydrazine precursor, which can be cyclized using a thionating agent like Lawesson's reagent.

G cluster_A Pathway A: Acyl Thiohydrazide Strategy cluster_B Pathway B: Thionation-Cyclization Strategy Target This compound A1 Thiosemicarbazide or Thiohydrazide Precursor Target->A1 C-N / C-S Disconnection B1 Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate Target->B1 C=S Disconnection A2 Ethyl Chlorooxoacetate or Ethyl Glyoxylate B2 Thionating Agent (e.g., Lawesson's Reagent)

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Pathway A: The Thiosemicarbazide Cyclization Route

This is arguably the most versatile and widely employed method for constructing the 2,5-disubstituted-1,3,4-thiadiazole core.[1][3] The strategy hinges on the cyclocondensation of a thiosemicarbazide or thiohydrazide with a suitable carboxylic acid or its derivative.

Causality Behind Experimental Choices

The choice of reactants is critical. To achieve the desired 5-methyl and 2-ethylcarboxylate substitution pattern, the synthesis can be approached by reacting acethydrazide (to provide the N-N-C(methyl) fragment) with a reagent that provides the sulfur and the C(ester) fragment, or by reacting thiosemicarbazide with derivatives of both acetic acid and ethyl glyoxylate. A highly efficient variant involves the direct cyclization of thiosemicarbazide with an appropriate acid in the presence of a strong dehydrating agent like polyphosphoric acid or phosphorus oxychloride.[3][4]

The mechanism involves a nucleophilic attack by the thioamide sulfur or the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the acid derivative, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiadiazole ring.[1]

G start {Acethydrazide | + | Ethyl Chlorooxoacetate} intermediate Intermediate Adduct start->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product {this compound} cyclization->product Acid Catalyst (e.g., H₂SO₄)

Caption: Workflow for the Thiosemicarbazide Cyclization Pathway.

Experimental Protocol: Cyclization of Thiohydrazide

This protocol is a representative synthesis based on established chemical principles for 1,3,4-thiadiazole formation.

  • Preparation of the Thiohydrazide: In a round-bottom flask, dissolve acethydrazide (1.0 eq) in ethanol. Add carbon disulfide (1.1 eq) and an aqueous solution of potassium hydroxide. Stir the mixture at room temperature for 12-16 hours to form the dithiocarbazate intermediate.

  • Reaction with Ester: To the resulting solution, add ethyl chlorooxoacetate (1.0 eq) dropwise while maintaining the temperature at 0-5 °C.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The cyclization is often facilitated by the addition of a catalytic amount of concentrated sulfuric acid.[2]

  • Workup and Purification: Cool the reaction mixture and pour it into ice-cold water. The precipitated crude product is collected by filtration, washed with water, and dried. Recrystallization from ethanol or purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.

Chapter 3: Pathway B: Thionation and Cyclization of a Diacylhydrazine

This pathway offers a more direct, albeit sometimes lower-yielding, route to the target molecule starting from a readily available diacylhydrazine precursor. The key transformation is the conversion of a carbonyl group into a thiocarbonyl using a specific thionating agent, which triggers the cyclization.

Causality Behind Experimental Choices

Lawesson's Reagent ([2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]) is the reagent of choice for this transformation. Its efficacy lies in its ability to selectively thionate amides and ketones under relatively mild conditions compared to other agents like phosphorus pentasulfide (P₅S₁₀). The reaction proceeds by replacing the oxygen atom of one of the carbonyl groups in the diacylhydrazine precursor with sulfur. The resulting thioamide moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration to furnish the 1,3,4-thiadiazole ring.

The solvent, tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[5] The use of decolorizing charcoal in the workup is a standard purification technique to remove colored impurities, which are common in sulfur chemistry.

Experimental Protocol: Synthesis via Lawesson's Reagent

This protocol is adapted from a documented synthesis of this compound.[5]

  • Reactant Setup: To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1.0 eq, e.g., 3 g) in dry tetrahydrofuran (THF, ~100 mL), add Lawesson's reagent (1.1 eq, e.g., 7.66 g).

  • Reaction: Stir the mixture at 75 °C for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Initial Workup: Upon completion, dilute the mixture with ethyl acetate (~500 mL). Add decolorizing charcoal (~40 g) and stir the suspension at room temperature overnight.

  • Purification: Filter the mixture to remove the charcoal and other solids. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (SiO₂, using a petroleum ether:ethyl acetate gradient, e.g., 3:7) to isolate the final product.

Chapter 4: Comparative Analysis of Synthesis Pathways

The choice between Pathway A and Pathway B depends on several factors including starting material availability, desired yield, scalability, and purification considerations.

ParameterPathway A (Thiosemicarbazide Route)Pathway B (Lawesson's Reagent Route)
Starting Materials Readily available, commodity chemicals (e.g., acethydrazide, CS₂, ethyl chlorooxoacetate).Requires synthesis of the diacylhydrazine precursor.
Reagents Uses common acids/bases and solvents.Requires a specialized, moisture-sensitive, and relatively expensive thionating agent (Lawesson's reagent).[5]
Yield Generally moderate to high, depending on the specific variant.Can be variable; a documented yield for the target molecule is 28%.[5]
Scalability Generally highly scalable and common in industrial processes.Can be challenging to scale due to the cost of Lawesson's reagent and potential for side products.
Purification Standard crystallization or chromatography.Often requires extensive chromatography to remove phosphorus byproducts and other impurities.[5]
Versatility Highly versatile for creating a wide range of substituted thiadiazoles.More specific to the precursor structure.

Chapter 5: Characterization and Quality Control

Confirmation of the successful synthesis of this compound requires rigorous analytical characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the ethyl group (a triplet and a quartet) and the methyl group (a singlet). The chemical shifts will be characteristic of the electron-withdrawing environment of the thiadiazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon of the ester, the two carbons of the thiadiazole ring, and the carbons of the ethyl and methyl groups.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the correct molecular formula (C₆H₈N₂O₂S).

  • Infrared Spectroscopy (IR): Will show characteristic absorption bands for the C=O stretch of the ester group (~1720-1740 cm⁻¹), C=N stretching within the ring, and C-H vibrations.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The classical thiosemicarbazide cyclization route (Pathway A) offers high versatility, scalability, and relies on readily accessible starting materials, making it a preferred choice for many applications. The thionation-cyclization route using Lawesson's reagent (Pathway B) provides a more direct but potentially lower-yielding alternative. The selection of the optimal pathway should be guided by a careful evaluation of project-specific requirements, including cost, scale, available equipment, and desired purity. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize this valuable heterocyclic intermediate.

References

An In-depth Technical Guide to Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemical research. Its molecular structure, featuring a 1,3,4-thiadiazole ring substituted with a methyl group and an ethyl carboxylate group, makes it a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutic and agricultural agents.

The 1,3,4-thiadiazole core is a well-known pharmacophore, and its derivatives have been reported to exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The presence of the ethyl carboxylate and methyl groups on the thiadiazole ring of the title compound provides key reactive sites for further molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource
CAS Number 869108-50-9[4][5]
Molecular Formula C₆H₈N₂O₂S[4][5]
Molecular Weight 172.21 g/mol [4][6]
Boiling Point 245-246 °C[7]

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the cyclization of a suitable acyclic precursor. A well-documented and efficient method involves the use of Lawesson's reagent, a thionating agent widely employed in the synthesis of sulfur-containing heterocycles.

Protocol: Synthesis via Lawesson's Reagent[4]

This protocol details the synthesis of this compound from ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

Materials:

  • Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

  • Lawesson's Reagent

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Decolorizing charcoal

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in anhydrous THF, add Lawesson's reagent (1.1 equivalents).

  • Stir the reaction mixture at 75 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate.

  • Add decolorizing charcoal and stir the suspension at room temperature for 16 hours.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (3:7) eluent system to afford the pure this compound.

Yield: Approximately 28%[4].

Causality and Experimental Choices:

  • Lawesson's Reagent: This reagent is the cornerstone of this synthesis, facilitating the crucial thionation and subsequent cyclization of the starting material to form the 1,3,4-thiadiazole ring. Its use is favored due to its relatively mild reaction conditions and high efficiency in forming the sulfur-heterocycle.

  • Solvent and Temperature: Anhydrous THF is used as the solvent to ensure a moisture-free environment, which is critical for the reactivity of Lawesson's reagent. The reaction is heated to 75 °C to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Purification: The use of decolorizing charcoal is to remove colored impurities. Column chromatography is a standard and effective technique for purifying organic compounds, and the chosen eluent system provides good separation of the desired product from any remaining starting materials or byproducts.

Synthesis_Workflow Start Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate in THF Reagent Add Lawesson's Reagent Start->Reagent Reaction Stir at 75°C for 3 hours Reagent->Reaction Workup Dilute with Ethyl Acetate, add Decolorizing Charcoal, Stir 16h Reaction->Workup Filter Filter and Concentrate Workup->Filter Purify Column Chromatography (Silica gel, Pet. Ether:EtOAc 3:7) Filter->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Reference Data)

Infrared (IR) Spectroscopy

The IR spectrum of a 1,3,4-thiadiazole derivative typically shows characteristic absorption bands. For N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, key absorptions would be expected for the C=N stretching of the thiadiazole ring, C=O stretching of the amide, and N-H stretching.[8] In general, for 1,3,4-thiadiazoles, C=N stretching vibrations are observed in the region of 1620-1500 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For a related compound, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, the ethyl group protons typically appear as a quartet around 4.29 ppm (CH₂) and a triplet around 1.27 ppm (CH₃). The amino protons appear as a broad singlet at 7.94 ppm.[9] For the title compound, one would expect to see a singlet for the methyl group protons attached to the thiadiazole ring, in addition to the characteristic signals for the ethyl ester group.

  • ¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring typically resonate in the downfield region of the spectrum due to the influence of the electronegative nitrogen and sulfur atoms. The carbonyl carbon of the ester group would also be expected to appear at a significantly downfield chemical shift.

Mass Spectrometry (MS)

The mass spectrum of a related compound, Ethyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)acetate, has been documented.[10] For the title compound, the molecular ion peak (M⁺) would be expected at m/z = 172.2.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily centered around the ethyl ester functionality and the potential for electrophilic or nucleophilic substitution on the thiadiazole ring, although the latter is less common due to the ring's aromaticity.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. This provides a convenient handle for attaching the thiadiazole scaffold to other molecules of interest.

Reactivity Parent This compound Hydrolysis Hydrolysis (e.g., LiOH, H₂O) Parent->Hydrolysis Acid 5-methyl-1,3,4-thiadiazole-2-carboxylic acid Hydrolysis->Acid Amidation Amidation (e.g., Amine, Coupling agent) Acid->Amidation Amide N-substituted-5-methyl-1,3,4-thiadiazole-2-carboxamide Amidation->Amide

Caption: Key reactivity pathway of the ethyl ester group.

The 1,3,4-thiadiazole ring itself is generally stable to many reaction conditions. However, the carbon atoms of the ring can be susceptible to nucleophilic attack under certain conditions, particularly if activated by electron-withdrawing groups.[3]

Applications in Drug Discovery and Agrochemicals

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry and agrochemical design due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions. This compound serves as a key intermediate in the synthesis of more complex molecules with a range of biological activities.

Derivatives of 1,3,4-thiadiazoles have been reported to possess a wide array of pharmacological activities, including:

  • Antimicrobial Activity: Many 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown potent antibacterial and antifungal properties.[2][11][12]

  • Anti-inflammatory Activity: Certain 1,3,4-thiadiazole and 1,2,4-triazole compounds derived from thiosemicarbazides have demonstrated significant anti-inflammatory effects.[1]

  • Anticancer Activity: The thiadiazole nucleus is present in a number of compounds with demonstrated anticancer activity.[13]

  • Anticonvulsant Activity: Several series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and evaluated for their anticonvulsant properties.[3]

The versatility of this compound as a building block allows for the generation of large libraries of compounds for high-throughput screening in drug discovery and agrochemical development programs. The ability to readily modify the ester and potentially the methyl group allows for fine-tuning of the molecule's properties to optimize its biological activity and selectivity.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel bioactive molecules. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for medicinal and agricultural chemists. The extensive body of literature on the biological activities of 1,3,4-thiadiazole derivatives provides a strong rationale for the continued exploration of this chemical space. This technical guide serves as a foundational resource for researchers, providing key information to facilitate the effective use of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides a comprehensive technical overview of a specific derivative, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. We will delve into its molecular architecture, explore established synthetic protocols, and discuss its potential as a scaffold for drug discovery based on the well-documented activities of the 1,3,4-thiadiazole class of compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic applications.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets. Its unique electronic properties and ability to act as a bioisostere for other chemical groups have led to its incorporation into a multitude of clinically used drugs. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties[1]. The inherent stability and synthetic accessibility of the thiadiazole ring make it an attractive starting point for the development of novel therapeutic agents.

Molecular Structure of this compound

The subject of this guide, this compound, is a key derivative of the 1,3,4-thiadiazole family. Its molecular structure is characterized by a central 1,3,4-thiadiazole ring substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a methyl group.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 869108-50-9[2]
Molecular Formula C₆H₈N₂O₂S[2]
Molecular Weight 172.2 g/mol [2]

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis of this compound

The construction of the 2,5-disubstituted 1,3,4-thiadiazole ring is a well-established area of synthetic organic chemistry. Several methodologies exist, with the choice of route often depending on the availability of starting materials and the desired substitution pattern.

Established Synthetic Protocol: Cyclization using Lawesson's Reagent

A documented method for the synthesis of this compound involves the cyclization of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate using Lawesson's reagent[2]. This thionating agent facilitates the formation of the thiadiazole ring from the acylhydrazide precursor.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (1.1 equivalents)[2].

  • Heating: The reaction mixture is stirred and heated to 75°C for 3 hours[2]. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and treated with decolorizing charcoal. The mixture is stirred at room temperature for several hours[2].

  • Purification: The mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel, eluting with a petroleum ether:ethyl acetate gradient (e.g., 3:7) to afford the pure this compound[2].

G start Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate + Lawesson's Reagent in THF react Heat to 75°C for 3 hours start->react Cyclization workup Dilute with Ethyl Acetate + Decolorizing Charcoal react->workup Quenching & Decolorization purify Column Chromatography (Silica Gel) workup->purify Purification product This compound purify->product

Caption: Synthetic workflow for this compound.

Causality of Experimental Choices:

  • Lawesson's Reagent: This thionating agent is specifically chosen for its efficacy in converting carbonyl groups, particularly in amides and hydrazides, into thiocarbonyls, which is a key step in the cyclization to form the thiadiazole ring.

  • Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the decomposition of Lawesson's reagent and to avoid unwanted side reactions.

  • Decolorizing Charcoal: This is employed to remove colored impurities that may have formed during the reaction.

  • Column Chromatography: This purification technique is essential to isolate the desired product from unreacted starting materials, by-products, and residual reagents.

Structural Elucidation and Characterization (Theoretical)

As of the time of this writing, specific, publicly available experimental spectroscopic data for this compound is limited. Therefore, this section will outline the expected spectroscopic characteristics based on its molecular structure and data from closely related analogs.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/SignalsRationale
¹H NMR Triplet (~1.4 ppm, 3H), Quartet (~4.4 ppm, 2H), Singlet (~2.8 ppm, 3H)The ethyl group will show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The methyl group on the thiadiazole ring will appear as a singlet.
¹³C NMR ~14 ppm (CH₃ of ethyl), ~62 ppm (CH₂ of ethyl), ~16 ppm (CH₃ on ring), ~160 ppm (C=O), ~158 ppm (C2 of ring), ~170 ppm (C5 of ring)Distinct signals are expected for each carbon atom. The chemical shifts of the thiadiazole ring carbons are influenced by the heteroatoms.
FT-IR (cm⁻¹) ~1730 (C=O stretch), ~1550 (C=N stretch), ~1250 (C-O stretch)The spectrum will be dominated by the strong carbonyl stretch of the ester. The C=N stretching of the thiadiazole ring and the C-O stretching of the ester will also be prominent.
Mass Spec (m/z) 172 (M⁺)The molecular ion peak corresponding to the molecular weight of the compound is expected.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not widely published, the extensive research on the 1,3,4-thiadiazole scaffold provides a strong basis for predicting its potential therapeutic applications.

  • Anticancer Potential: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines[1][3]. The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation.

  • Antimicrobial Activity: The thiadiazole nucleus is present in several antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi.

  • Anti-inflammatory Properties: Certain 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

The presence of the ethyl carboxylate and methyl groups on the thiadiazole ring of the title compound provides opportunities for further chemical modification to optimize its biological activity and pharmacokinetic properties. It can serve as a valuable intermediate for the synthesis of a library of more complex molecules for high-throughput screening.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes[4][5]. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant 1,3,4-thiadiazole scaffold. While detailed experimental characterization and biological evaluation of this specific molecule are not extensively reported in the current literature, its structural features and the proven therapeutic potential of the thiadiazole class make it a compound of high interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its structure, a reliable synthetic protocol, and a basis for exploring its potential applications.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic configuration, metabolic stability, and ability to act as a bioisostere for other key biological structures have made it a privileged scaffold in the design of novel therapeutic agents.[1][2] The inherent aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability, a crucial attribute for any drug candidate.[3] This guide provides an in-depth exploration of the diverse biological activities of 1,3,4-thiadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with the latest research findings to inspire and inform future discoveries.

The broad spectrum of pharmacological activities exhibited by 1,3,4-thiadiazole derivatives is remarkable, encompassing antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The mesoionic character of the ring facilitates the crossing of cellular membranes, enabling these compounds to interact effectively with intracellular targets.[6]

This guide will delve into the key therapeutic areas where 1,3,4-thiadiazole derivatives have shown significant promise, providing not only a summary of their activities but also detailed experimental protocols to empower researchers in their own investigations.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. 1,3,4-Thiadiazole derivatives have emerged as a promising class of compounds with potent activity against a wide range of bacteria and fungi.[7][8] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the -N=C-S- moiety is believed to be crucial for their antimicrobial effects.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 1,3,4-thiadiazole derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. For instance, the introduction of bulky aromatic or heterocyclic rings at the C2 and C5 positions has been shown to enhance antibacterial and antifungal activities. Furthermore, the presence of electron-withdrawing groups on these appended rings can further augment their efficacy.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method provides a straightforward and widely used technique for the preliminary screening of the antimicrobial activity of novel compounds.[2][10]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and/or fungal cultures

  • Test compound solutions (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab to create a lawn.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Sample Addition: Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the test compound. A larger zone indicates greater potency. The results are typically compared to the positive control.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

While the agar well diffusion method is excellent for initial screening, determining the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of a compound's antimicrobial potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Derivative Test Organism MIC (µg/mL) Reference
2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivativeBacillus polymyxa2.5[11]
Gallic acid amide derivative with a 4-fluorophenyl groupVibrio harveyi31.3[11]
2,5-dihydrazinyl-1,3,4-thiadiazole metal complexesEscherichia coli, Staphylococcus aureusComparable to Ciprofloxacin[11]
2-amino-1,3,4-thiadiazole derivativesBacillus subtilis, Escherichia coli1000[11]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of effective and selective anticancer agents remains a paramount challenge in modern medicine. 1,3,4-Thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, acting through diverse mechanisms to induce cell death and inhibit tumor progression.[12][13]

Mechanisms of Anticancer Action

The anticancer activity of 1,3,4-thiadiazole derivatives is multifaceted and can involve:

  • Enzyme Inhibition: Many derivatives act as potent inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., tyrosine kinases) and topoisomerases.[7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by interfering with critical signaling pathways.[12]

  • DNA Intercalation and Damage: Some derivatives can intercalate with DNA or inhibit DNA polymerases, leading to the disruption of DNA replication and ultimately cell death.[7]

  • Anti-angiogenesis: Certain 1,3,4-thiadiazole compounds have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors with nutrients.[7]

Signaling Pathway: Induction of Apoptosis

The following diagram illustrates a simplified pathway by which a 1,3,4-thiadiazole derivative might induce apoptosis in a cancer cell.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thiadiazole Thiadiazole Enzyme Enzyme Thiadiazole->Enzyme Inhibits Pro-apoptotic Pro-apoptotic Thiadiazole->Pro-apoptotic Activates Enzyme->Pro-apoptotic Suppresses Caspase_Activation Caspase Activation Pro-apoptotic->Caspase_Activation Anti-apoptotic Anti-apoptotic Anti-apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by a 1,3,4-thiadiazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Test compound solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Quantitative Data: Anticancer Activity (IC₅₀ Values)
Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[13][15]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[13][15]
Ciprofloxacin-based 1,3,4-thiadiazole derivative (1h)SKOV-3 (Ovarian)3.58[16]
Ciprofloxacin-based 1,3,4-thiadiazole derivative (1l)A549 (Lung)2.79[16]
Pyrazoline-based 1,3,4-thiadiazole derivativeHepG-2 (Liver)84.9[17]
Pyrazoline-based 1,3,4-thiadiazole derivativeMCF-7 (Breast)63.2[17]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. 1,3,4-Thiadiazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[19][20]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer

  • Test compound and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group (vehicle), a standard group, and test groups receiving different doses of the 1,3,4-thiadiazole derivative.

  • Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anticonvulsant Activity: Quelling Neurological Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-thiadiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[21][22]

Mechanism of Anticonvulsant Action

A key mechanism underlying the anticonvulsant effects of some 1,3,4-thiadiazole derivatives is their interaction with the GABAergic system.[3][6] They can enhance the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid) by acting on GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[3][6]

Experimental Protocols for Anticonvulsant Screening

Two standard models are widely used to evaluate the anticonvulsant potential of new compounds:

  • Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[12][21][22] Seizures are induced by a brief electrical stimulus applied via corneal or auricular electrodes. Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can prevent clonic seizures, which are thought to mimic absence seizures in humans.[21] A convulsive dose of pentylenetetrazole is administered subcutaneously, and the animals are observed for the onset of clonic seizures.

Workflow for Anticonvulsant Screening

Start Start Compound_Admin Compound Administration (i.p. or oral) Start->Compound_Admin MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Compound_Admin->scPTZ_Test Observation Observation for Seizure Protection MES_Test->Observation scPTZ_Test->Observation Data_Analysis Data Analysis (ED50) Observation->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo anticonvulsant screening.

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles: A General Approach

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[23][24][25]

General Synthetic Workflow

Carboxylic_Acid Carboxylic Acid (R-COOH) Intermediate Acylthiosemicarbazide Intermediate Carboxylic_Acid->Intermediate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Cyclization Cyclization (Dehydrating Agent) Intermediate->Cyclization Thiadiazole 2-Amino-5-substituted- 1,3,4-Thiadiazole Cyclization->Thiadiazole Further_Functionalization Further Functionalization Thiadiazole->Further_Functionalization Final_Product 2,5-Disubstituted- 1,3,4-Thiadiazole Further_Functionalization->Final_Product

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The structural framework of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, with its combination of a 1,3,4-thiadiazole ring, an ethyl ester, and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the successful synthesis of the molecule and for identifying potential impurities. This guide will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Expected Spectroscopic Features

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₆H₈N₂O₂S) possesses distinct functional groups that will manifest in its various spectra.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule. For this compound, we anticipate three distinct signals corresponding to the ethyl and methyl protons.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5Quartet (q)2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The signal is split into a quartet by the three neighboring methyl protons.
~2.8Singlet (s)3HAr-CH₃ The methyl group attached to the thiadiazole ring is expected to appear as a singlet in a region typical for methyl groups on aromatic or heteroaromatic rings.
~1.4Triplet (t)3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl group are in a more shielded environment. The signal is split into a triplet by the two neighboring methylene protons.

Causality in Experimental Choices: The choice of solvent can influence chemical shifts. A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard. The choice between them would depend on the compound's solubility. For this molecule, CDCl₃ is a common first choice.

Self-Validating System: The integration values of the signals (2H, 3H, 3H) should be in a clear ratio, providing an internal check on the assignments. The splitting patterns (quartet and triplet) of the ethyl group are mutually confirmatory.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. We expect to see six distinct carbon signals for this compound.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)AssignmentRationale
~165C =OThe carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~160C -S (Thiadiazole)The carbon atom in the thiadiazole ring attached to the sulfur and two nitrogen atoms is expected to be in this region.
~150C -N (Thiadiazole)The carbon atom in the thiadiazole ring attached to the methyl group.
~63-O-CH₂ -CH₃The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
~16Ar-CH₃ The methyl carbon attached to the thiadiazole ring.
~14-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group is typically found in the upfield region of the spectrum.

Expertise in Interpretation: The chemical shifts of the two carbons within the 1,3,4-thiadiazole ring can be influenced by the substituents. The presence of the electron-withdrawing carboxylate group will affect the C-S carbon, while the methyl group will influence the C-N carbon.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2980-2900MediumC-H (Aliphatic)Stretching
~1735-1715StrongC=O (Ester)Stretching
~1600-1500MediumC=N (Thiadiazole)Stretching
~1450 & ~1380MediumC-H (Aliphatic)Bending
~1250-1000StrongC-O (Ester)Stretching
~700-600MediumC-S (Thiadiazole)Stretching

Authoritative Grounding: The strong absorption band in the region of 1735-1715 cm⁻¹ is a highly characteristic indicator of the ester carbonyl group.[2][3] The C-O stretching vibrations of the ester will also produce strong bands in the fingerprint region (1250-1000 cm⁻¹).[2] The C=N and C-S stretching vibrations of the thiadiazole ring are also expected to be present.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data

m/zIonRationale
172[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₆H₈N₂O₂S).
144[M - C₂H₄]⁺Loss of ethene via a McLafferty rearrangement is a common fragmentation pathway for ethyl esters.[5]
127[M - OCH₂CH₃]⁺Loss of the ethoxy radical is a characteristic fragmentation of ethyl esters.[6]
99[M - COOCH₂CH₃]⁺Cleavage of the ester group.

Trustworthiness of Fragmentation Analysis: The presence of the molecular ion peak at m/z 172 would be the primary confirmation of the compound's identity. The subsequent fragmentation pattern, particularly the loss of the ethoxy group and the McLafferty rearrangement product, would provide strong corroborating evidence for the ethyl carboxylate moiety.[6]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

6.1 NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.7 mL of deuterated solvent (e.g., CDCl3) dissolve->solvent nmr_tube Transfer to a 5 mm NMR tube solvent->nmr_tube instrument Place tube in NMR spectrometer shim Shim the magnetic field instrument->shim acquire_1h Acquire ¹H spectrum shim->acquire_1h acquire_13c Acquire ¹³C spectrum acquire_1h->acquire_13c fourier Fourier transform raw data phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick all spectra integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

6.2 IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

6.3 Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a detailed, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. By understanding the principles behind the expected spectral features, researchers can confidently identify this molecule, assess its purity, and ensure the integrity of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and reliability in the laboratory.

References

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate: A Technical Guide to a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its vast therapeutic potential and structural versatility. This technical guide focuses on Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS: 869108-50-9), a representative member of this class, to explore the synthesis, characterization, and profound biological implications of this heterocyclic system. While detailed biological data for this specific ester remains proprietary, its structural motifs are emblematic of those found in a multitude of bioactive agents. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing both a specific protocol for its synthesis and a broader perspective on the structure-activity relationships and therapeutic applications of the 1,3,4-thiadiazole scaffold.

Introduction: The Privileged 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the 1,3,4-thiadiazole ring is considered a "privileged scaffold". Its five-membered aromatic structure, containing one sulfur and two nitrogen atoms, imparts a unique combination of physicochemical properties. The thiadiazole moiety is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[1] This structural feature, coupled with the mesoionic character of the ring, facilitates cell membrane passage and robust target engagement.[1]

The sulfur atom enhances lipophilicity, while the nitrogen atoms act as hydrogen bond acceptors, crucial for molecular recognition at the active sites of enzymes and receptors.[2] Consequently, 1,3,4-thiadiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic effects.[3][4] this compound serves as an excellent case study, embodying the core structure that medicinal chemists frequently exploit for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of the title compound is a prime example of a common and effective strategy for forming the 1,3,4-thiadiazole ring: the cyclization of a 1,2-diacylhydrazine derivative using a thionating agent. The most prominently documented route utilizes Lawesson's reagent for the crucial cyclization step.[5]

Synthetic Pathway Overview

The synthesis begins with the acylation of a hydrazide, followed by a Lawesson's reagent-mediated thionation and cyclization to yield the final 1,3,4-thiadiazole ring. This method is efficient for creating disubstituted thiadiazoles from readily available starting materials.[6]

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (CAS: 42042-84-2) C Thionation & Cyclization A->C Substrate B Lawesson's Reagent (CAS: 19172-47-5) B->C Reagent (THF, 75°C) D This compound (CAS: 869108-50-9) C->D Yield: 28%

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on the methodology outlined in patent literature for the synthesis of this compound.[5]

Step 1: Reaction Setup

  • To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in tetrahydrofuran (THF, 100 mL), add Lawesson's reagent (7.66 g, 19 mmol).[5]

  • Stir the mixture at 75°C for 3 hours. The reaction involves the thionation of the carbonyl oxygens and subsequent intramolecular cyclization. Lawesson's reagent is particularly effective for this transformation, driving the reaction toward the thermodynamically stable aromatic thiadiazole ring.[6][7]

Step 2: Work-up and Purification

  • After 3 hours, dilute the reaction mixture with ethyl acetate (500 mL).

  • Add approximately 40 g of decolourising charcoal.

  • Stir the resulting mixture at 18°C for 16 hours to remove colored impurities.

  • Filter the mixture and concentrate the filtrate under vacuum.

  • Purify the residue using column chromatography (Silica gel, petroleum ether:ethyl acetate = 3:7) to yield this compound as the final product (921 mg, 28% yield).[5]

Physicochemical and Spectroscopic Characterization

While specific, published spectra for this compound are not available, we can predict the expected physicochemical properties and spectroscopic data based on its structure and data from closely related analogues.

Physicochemical Properties
PropertyValueSource
CAS Number 869108-50-9[5]
Molecular Formula C₆H₈N₂O₂S[5]
Molecular Weight 172.20 g/mol [5]
Predicted XLogP3 ~1.0 - 1.5(Structure-based prediction)
Predicted Boiling Point ~300-320°C at 760 mmHg(Structure-based prediction)
Predicted Melting Point Not readily predictable-
Predicted Spectroscopic Data

The following tables outline the expected spectral characteristics. These are for reference and should be confirmed by experimental data.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.50 Quartet (q) 2H -O-CH₂ -CH₃
~2.80 Singlet (s) 3H Thiadiazole-CH₃

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~165.0 Thiadiazole-C -CH₃
~160.0 C =O (Ester)
~158.0 Thiadiazole-C -COOEt
~63.0 -O-CH₂ -CH₃
~16.0 Thiadiazole-CH₃

| ~14.0 | -O-CH₂-CH₃ |

Table 4: Predicted Key IR Absorption Bands (KBr, cm⁻¹)

Wavenumber (cm⁻¹) Functional Group
~2980 C-H stretch (alkyl)
~1730 C=O stretch (ester)
~1550 C=N stretch (thiadiazole ring)
~1250 C-O stretch (ester)

| ~700 | C-S stretch |

Biological Activities and Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The true value of this compound lies in its representation of a scaffold with immense therapeutic potential. The core 1,3,4-thiadiazole ring is a component of numerous compounds investigated for a wide range of diseases.

Anticancer Activity

1,3,4-Thiadiazole derivatives are widely explored as anticancer agents.[2][8] Their mechanism of action is diverse and includes:

  • Kinase Inhibition: Many thiadiazole-containing molecules act as potent inhibitors of protein kinases, such as c-Met, which are crucial for cancer cell signaling and proliferation.[8]

  • Enzyme Inhibition: They can target enzymes vital for cancer cell survival, such as carbonic anhydrases and topoisomerases.[4]

  • Induction of Apoptosis: Studies have shown that these derivatives can trigger programmed cell death in cancer cells.

For instance, various 2,5-disubstituted 1,3,4-thiadiazoles have shown significant cytotoxic activity against human cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[8] The substitution pattern on the thiadiazole ring is critical for defining the specific target and potency.

Anticancer_MOA cluster_targets Molecular Targets cluster_effects Cellular Effects Thiadiazole 1,3,4-Thiadiazole Scaffold Kinase Protein Kinases (e.g., c-Met) Thiadiazole->Kinase Enzyme Carbonic Anhydrase, Topoisomerase Thiadiazole->Enzyme Tubulin Tubulin Polymerization Thiadiazole->Tubulin Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis Proliferation Inhibition of Proliferation Kinase->Proliferation Enzyme->Proliferation CellCycle Cell Cycle Arrest Tubulin->CellCycle CellCycle->Proliferation

References

An In-Depth Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This seemingly simple scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2][3] Its significance stems from its unique physicochemical properties, including metabolic stability, high aromaticity, and the ability to participate in hydrogen bonding, which enhances its interaction with biological targets.[4][5] Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, allowing its derivatives to interfere with critical biological processes like DNA replication.[6][7]

This guide provides a comprehensive exploration of the 1,3,4-thiadiazole core, designed for researchers, scientists, and drug development professionals. We will journey through its initial discovery in the annals of chemical history, dissect the foundational synthetic methodologies that remain relevant today, chronicle its rise as a premier pharmacophore through key drug discoveries, and look toward the future of this versatile scaffold.

Part 1: The Dawn of 1,3,4-Thiadiazole Chemistry

The story of 1,3,4-thiadiazole is intrinsically linked to the development of hydrazine chemistry in the late 19th century.[8] The earliest and most fundamental syntheses of this heterocyclic system involved the cyclization of precursors derived from hydrazine, such as thiosemicarbazides (thiourea derivatives of hydrazine) and acylhydrazines.[8][9]

These formative reactions established the core principle of 1,3,4-thiadiazole synthesis: the construction of a linear N-N-C-S backbone followed by an intramolecular cyclization and dehydration to form the stable aromatic ring. The choice of a strong acid or dehydrating agent is paramount in these early methods; it serves to protonate a carbonyl oxygen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by a sulfur or nitrogen atom, thereby driving the ring-closing reaction that would otherwise be thermodynamically challenging.

G cluster_reactants Reactants cluster_process Reaction Pathway R1 Thiosemicarbazide Intermediate2 Nucleophilic Attack by Terminal Nitrogen R1->Intermediate2 R2 Carboxylic Acid Intermediate1 Protonation of Carboxylic Acid (Acid Catalyst, e.g., H₂SO₄) R2->Intermediate1 Intermediate1->Intermediate2 Activation Intermediate3 Intermediate Adduct Intermediate2->Intermediate3 Intermediate4 Intramolecular Cyclization (Sulfur attacks Carbonyl Carbon) Intermediate3->Intermediate4 Intermediate5 Dehydration (Loss of 2 H₂O) Intermediate4->Intermediate5 Product 2-Amino-5-substituted- 1,3,4-Thiadiazole Intermediate5->Product Aromatization

Caption: General mechanism for acid-catalyzed synthesis of 1,3,4-thiadiazoles.

Part 2: Foundational Synthetic Methodologies

The classical methods for synthesizing the 1,3,4-thiadiazole ring remain the bedrock of its chemistry. Understanding these routes is essential for any scientist working with this scaffold.

Synthesis from Thiosemicarbazides

This is arguably the most common and versatile method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles. The thiosemicarbazide provides the N-N-C-S-N backbone, and a carboxylic acid (or its more reactive derivatives like acid chlorides or anhydrides) provides the final carbon atom for the ring.

  • Causality of Reagent Choice: A strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅), is essential.[9][10][11] These reagents facilitate the condensation between the thiosemicarbazide and the carboxylic acid and the subsequent intramolecular cyclization by removing water molecules, which drives the equilibrium towards the product.[12] POCl₃, for instance, can act as both a solvent and the cyclodehydrating agent.

Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

This protocol is a representative example of the acid-catalyzed cyclization method.

  • Reagent Preparation: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq) and benzoic acid (1.05 eq).

  • Reaction Initiation: Slowly and cautiously add phosphorus oxychloride (POCl₃, ~5-10 mL per gram of thiosemicarbazide) to the flask under cooling in an ice bath. Rationale: The reaction is exothermic; slow addition prevents overheating.

  • Reflux: Once the initial reaction subsides, heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The product will precipitate out of the solution. Rationale: The product is typically insoluble in neutral aqueous media.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis from Acylhydrazines

When the desired product is a 2,5-disubstituted or a 2-thiol-substituted 1,3,4-thiadiazole, acylhydrazines are the preferred starting material.

  • Reaction with Carbon Disulfide (CS₂): This classic route is used to prepare 5-substituted-1,3,4-thiadiazole-2-thiols.[7][13] The acylhydrazine is first reacted with CS₂ in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. The base deprotonates the hydrazine, which then acts as a nucleophile, attacking the CS₂. Subsequent intramolecular cyclization and dehydration yield the target molecule. Causality: CS₂ provides the C=S group that becomes the C2-thiol portion of the heterocyclic ring.

  • Reaction with Isothiocyanates: Reacting an acylhydrazine with an isothiocyanate (R-N=C=S) yields a 1,4-disubstituted thiosemicarbazide intermediate, which can then be cyclized under acidic conditions to form 2-(substituted-amino)-5-substituted-1,3,4-thiadiazoles.[8][9]

G Start Desired 1,3,4-Thiadiazole Substitution Pattern Q1 2-Amino-5-R? Start->Q1 Q2 2-Thiol-5-R? Q1->Q2 No Route1 Start with Thiosemicarbazide + Carboxylic Acid (R-COOH) Q1->Route1 Yes Q3 2,5-Disubstituted (R, R')? Q2->Q3 No Route2 Start with Acylhydrazine (R-CONHNH₂) + Carbon Disulfide (CS₂) Q2->Route2 Yes Route3 Start with Diacylhydrazine or 1,3,4-Oxadiazole Q3->Route3 Yes

Caption: A decision-making workflow for selecting a primary synthetic route.

Part 3: The Rise of a Pharmacophore: Key Milestones

The transition of 1,3,4-thiadiazole from a chemical curiosity to a cornerstone of drug design was driven by several landmark discoveries.

Acetazolamide: The Breakthrough Carbonic Anhydrase Inhibitor

The discovery of Acetazolamide in the 1950s was a watershed moment.[8] Researchers identified it as a potent inhibitor of the enzyme carbonic anhydrase. This mechanism of action established it as an effective diuretic for the treatment of glaucoma, edema, and other conditions. The success of Acetazolamide unequivocally demonstrated the therapeutic potential of the 1,3,4-thiadiazole scaffold and catalyzed decades of research into its derivatives.

A Versatile Scaffold in Antimicrobial Drug Discovery

The 1,3,4-thiadiazole ring is a key component in several important antimicrobial agents.

  • Sulfonamides: Compounds like Sulfamethizole incorporate the thiadiazole ring into a sulfonamide structure. The thiadiazole moiety modulates the pharmacokinetic properties and acidity of the sulfonamide, enhancing its antibacterial activity.[3]

  • Cephalosporins: The well-known antibiotic Cefazolin features a 1,3,4-thiadiazole-thiomethyl group at the 3-position of the cephem nucleus.[12] This specific side chain is crucial for its broad spectrum of activity and pharmacokinetic profile.

The antimicrobial potential of this scaffold is vast, with numerous derivatives showing activity against a wide range of Gram-positive and Gram-negative bacteria as well as various fungal species.[4]

Emergence in Modern Oncology

In recent years, the 1,3,4-thiadiazole scaffold has become a major focus in the development of anticancer agents.[6][7] Its structural similarity to pyrimidine allows it to act as a bioisostere, enabling it to interfere with nucleic acid synthesis and other cellular processes vital for cancer cell proliferation.[6][7] Additionally, its mesoionic character can help molecules cross biological membranes to reach their intracellular targets.[6] Derivatives have been developed as inhibitors of crucial targets like receptor tyrosine kinases (e.g., EGFR), demonstrating the scaffold's adaptability in modern targeted therapy.[6]

Summary of Key 1,3,4-Thiadiazole Drugs
Drug NameDiscovery/Approval PeriodTherapeutic ApplicationCore Contribution
Acetazolamide 1950sDiuretic, Anti-glaucomaFirst major therapeutic success; Carbonic Anhydrase Inhibitor
Sulfamethizole 1950sAntibacterial (Sulfonamide)Modulates properties of sulfonamide drugs
Cefazolin 1960sAntibacterial (Cephalosporin)Key side chain for broad-spectrum antibiotic activity
Megazol 1970sAntiparasiticTreatment of African trypanosomiasis (sleeping sickness)
Timolol (hemiacetal) 1970sBeta-blocker (contains thiadiazole)Treatment of hypertension and glaucoma

Part 4: Modern Synthetic Innovations and Future Directions

While the foundational syntheses remain vital, modern organic chemistry has introduced more efficient and versatile methods.

  • Iodine-Mediated Oxidative Cyclization: A popular one-pot method involves the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then subjected to an iodine-mediated oxidative C-S bond formation, which proceeds under mild conditions to yield 2-amino-substituted 1,3,4-thiadiazoles.[14][15] This approach avoids the use of harsh acids and high temperatures.

  • Solid-Phase Synthesis: To accelerate the drug discovery process, solid-phase synthesis techniques have been adapted for 1,3,4-thiadiazoles.[16] By anchoring a thiosemicarbazide intermediate to a polymer resin, chemists can efficiently perform cyclization and subsequent modifications to rapidly generate large libraries of compounds for high-throughput screening.[16]

The future of 1,3,4-thiadiazole chemistry is bright. Its proven track record and synthetic tractability ensure its continued relevance. Ongoing research focuses on its use in developing novel agents against drug-resistant microbes, targeted cancer therapies, and treatments for a wide array of other diseases, including viral infections, inflammation, and neurological disorders.[17][18][19]

Conclusion

The 1,3,4-thiadiazole ring has completed a remarkable journey from its origins in 19th-century heterocyclic chemistry to its current status as a privileged scaffold in modern drug development. Its history is marked by key discoveries, such as Acetazolamide, that unlocked its vast therapeutic potential. The robust and versatile synthetic routes, both classical and modern, provide chemists with a reliable toolkit to explore its chemical space. For today's researchers, the 1,3,4-thiadiazole is not just a historical artifact but a dynamic and powerful core upon which the next generation of innovative medicines will be built.

References

An In-depth Technical Guide on the Putative Mechanisms of Action of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties.[3][4] While direct, extensive research on the specific mechanism of action for this compound is not widely published, this guide synthesizes information from studies on structurally similar 1,3,4-thiadiazole derivatives to propose and elaborate on its most probable biological targets and mechanisms. We will explore potential enzyme inhibition, antimicrobial actions, and other cellular effects, providing a robust framework for future investigation. This document outlines the scientific rationale behind these hypotheses and details the experimental protocols required to validate them.

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] Its unique physicochemical properties, including its role as a bioisostere of pyrimidines and its ability to act as a hydrogen bond acceptor and a rigid scaffold, make it a cornerstone in drug design.[5] The stability of the ring system contributes to favorable metabolic profiles and reduced toxicity in vivo.[3] Derivatives of this scaffold have been developed with a broad spectrum of therapeutic applications, from antibiotics to anticancer agents and diuretics.[3][6] The specific substitutions on the thiadiazole ring—in this case, a 5-methyl group and a 2-ethyl carboxylate group—critically influence the molecule's steric and electronic properties, thereby determining its target specificity and potency.

Postulated Mechanisms of Action & Biological Targets

Based on extensive literature on analogous compounds, the biological activity of this compound can be hypothesized to stem from several key mechanisms.

Enzyme Inhibition

The 1,3,4-thiadiazole nucleus is a prominent feature in various potent enzyme inhibitors. The unshared electron pairs of the nitrogen and sulfur atoms can coordinate with metal ions in enzyme active sites or form hydrogen bonds with key amino acid residues.

  • Carbonic Anhydrase (CA) Inhibition: Many 1,3,4-thiadiazole derivatives are known to be effective inhibitors of carbonic anhydrases, zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[3] The thiadiazole ring can mimic the substrate and interact with the zinc ion in the active site.

  • Kinase Inhibition: Certain thiadiazole derivatives have been designed as inhibitors of protein kinases, such as Phosphoinositide 3-kinases (PI3Ks) or Epidermal Growth Factor Receptor (EGFR), by competing for the ATP-binding site.[7][8] These enzymes are often dysregulated in cancer and inflammatory diseases.

  • Other Enzymes: The scaffold has also been implicated in the inhibition of α-glucosidase (relevant to diabetes), aminopeptidase N (involved in tumor invasion), and inducible Nitric Oxide Synthase (iNOS).[9][10][11]

Antimicrobial Activity

A significant body of research highlights the antibacterial and antifungal properties of 1,3,4-thiadiazole derivatives.[12][13] The proposed mechanisms often involve:

  • Disruption of Cell Wall Synthesis: Interference with key enzymes responsible for the integrity of the bacterial or fungal cell wall.

  • Inhibition of Nucleic Acid Replication: The structural similarity to pyrimidines may allow these compounds to interfere with DNA or RNA synthesis.[5]

  • Interference with Metabolic Pathways: Inhibition of essential metabolic enzymes can lead to the depletion of vital nutrients and cell death.

The specific substitutions on the thiadiazole ring are critical for determining the spectrum and potency of antimicrobial action.[12]

Experimental Validation: A Phased Approach

To elucidate the precise mechanism of action for this compound, a structured, multi-tiered experimental workflow is essential.

Phase 1: Broad Phenotypic Screening

The initial step is to determine the compound's general biological effect.

Protocol: Cell Viability and Proliferation Assay (e.g., MTT or CCK-8)

  • Cell Plating: Seed various cell lines (e.g., cancer cell lines like MCF-7, non-cancerous lines like WI-38, and microbial cultures) in 96-well plates at an appropriate density.

  • Compound Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against compound concentration.

Causality Insight: This assay provides the foundational data on whether the compound has cytotoxic or cytostatic effects and its potency across different cell types, guiding the direction of subsequent, more specific mechanistic studies.

Phase 2: Target Identification & Engagement

If the compound shows significant activity, the next step is to identify its direct molecular target(s).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of different temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated, denatured proteins. The binding of a ligand (the compound) typically stabilizes its target protein, increasing the temperature at which it denatures and precipitates.

  • Analysis: Analyze the supernatant (soluble protein fraction) for the presence of specific proteins using Western blotting or mass spectrometry.

  • Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Self-Validating System: CETSA is performed in a cellular context, which helps confirm that the compound can engage its target within the complex environment of a living cell, reducing the likelihood of false positives from in-vitro assays.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Pathway Analysis a Cell Viability Assay (e.g., MTT) b Target Identification (e.g., CETSA, Affinity Pulldown) a->b Identifies Bioactivity c In-Vitro Enzymatic Assay (Biochemical Validation) b->c Identifies Putative Target d Cell-Based Reporter Assay (Functional Validation) c->d Confirms Target Inhibition e Western Blot for Downstream Markers d->e Confirms Cellular Effect

Caption: A phased experimental workflow for mechanism of action studies.

Phase 3: In-Vitro Mechanistic Validation

Once a putative target is identified (e.g., a specific kinase), its inhibition must be confirmed biochemically.

Protocol: In-Vitro Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed at an optimal temperature (e.g., 37°C).

  • Detection: Use a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Authoritative Grounding: This assay directly measures the interaction between the compound and the purified target enzyme, providing quantitative data on inhibitory potency and removing confounding variables present in a cellular environment.

Downstream Signaling Pathway Analysis

If the compound is confirmed to be an inhibitor of a key signaling protein (e.g., a PI3K isoform), the next logical step is to map its effect on the downstream pathway.

Hypothesized PI3K Inhibition Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Compound Ethyl 5-methyl-1,3,4- thiadiazole-2-carboxylate Compound->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

To validate this pathway, Western blot analysis would be performed on lysates from cells treated with the compound. A decrease in the phosphorylation levels of Akt (at Ser473) and downstream targets like S6 ribosomal protein would provide strong evidence that the compound inhibits the PI3K pathway in cells.

Summary of Potential Activities and Data

The diverse biological activities reported for the 1,3,4-thiadiazole scaffold suggest several potential applications for this specific molecule.

Potential Biological Activity Common Molecular Target(s) Therapeutic Area Supporting Evidence from Analogs
AnticancerKinases (EGFR, PI3K), Aromatase, Aminopeptidase NOncology[5][7][9]
AntimicrobialBacterial/Fungal Metabolic Enzymes, Cell Wall SynthesisInfectious Diseases[12][13][14]
Anti-inflammatoryiNOS, COXInflammation[11]
Antidiabeticα-glucosidaseMetabolic Disorders[10]

Conclusion and Future Directions

This compound is a molecule of significant interest due to its privileged chemical scaffold. While its specific mechanism of action requires empirical validation, the wealth of data on related compounds allows for the formulation of well-grounded hypotheses centered on enzyme inhibition and antimicrobial activity. The experimental framework outlined in this guide—progressing from broad phenotypic screens to specific target engagement and pathway analysis—provides a clear and robust strategy for elucidating its precise biological function. Future research should focus on executing these protocols to first confirm bioactivity and then pinpoint the primary molecular target(s), thereby paving the way for potential therapeutic development.

References

An In-Depth Technical Guide to the In Silico Prediction of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Predictive Science in Modern Drug Discovery

The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high attrition rates, and significant investment.[1][2] A primary cause of late-stage failure is the discovery of suboptimal pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) or toxicity profiles.[3][4] To mitigate these risks, the paradigm of drug discovery has increasingly shifted towards a "fail early, fail cheap" model, heavily reliant on computational chemistry and in silico predictive modeling.[5][6][7] These approaches allow researchers to evaluate vast chemical libraries and prioritize candidates with the highest potential for success before committing significant resources to synthesis and experimental testing.[8][9]

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others.[10][11][12] Its bioisosteric relationship with other heterocycles and its ability to engage in crucial hydrogen bonding interactions make it a versatile building block for novel drug candidates.[10]

This technical guide provides a comprehensive in silico characterization of a specific derivative, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate . We will employ a suite of validated, freely accessible computational tools to construct a detailed profile of its physicochemical properties, pharmacokinetics, potential toxicity, and overall drug-likeness. This document is designed for researchers, scientists, and drug development professionals, offering not just predictive data but also the strategic rationale behind the selection of computational models and a step-by-step methodology for their application.

The Subject Molecule: Structural and Chemical Identity

A precise definition of the molecule is the foundational first step for any in silico analysis. All predictive algorithms begin with the molecular structure, most commonly represented by the Simplified Molecular Input Line Entry System (SMILES) string.

IdentifierValueSource
Compound Name This compound-
CAS Number 869108-50-9[13]
Molecular Formula C₆H₈N₂O₂S[13]
Molecular Weight 172.20 g/mol [13]
Canonical SMILES CCOC(=O)c1nnc(s1)CPubChem

The Computational Strategy: Rationale for Tool Selection

The accuracy and relevance of in silico predictions are wholly dependent on the underlying algorithms and the quality of the datasets used for their training.[14] Therefore, a multi-tool approach is often advocated to build a consensus and more robust profile.[14] For this guide, we have selected two widely respected and validated platforms:

  • SwissADME: Chosen for its user-friendly interface and its robust collection of models for predicting physicochemical properties, drug-likeness, and medicinal chemistry friendliness.[15] It provides unique and intuitive visualizations, such as the Bioavailability Radar and the BOILED-Egg model, which offer at-a-glance assessments of a compound's profile.[15][16]

  • pkCSM: Selected for its specialized focus on predicting a comprehensive range of pharmacokinetic (ADMET) properties. Its methodology is built on graph-based signatures, which encode atomic distance patterns within the molecule to train predictive models, offering a powerful approach to property prediction.[3][17][18]

This dual-platform strategy allows for a comprehensive analysis, covering the full spectrum from fundamental physicochemical characteristics to complex ADMET profiles.

Workflow for In Silico Property Prediction

The following diagram illustrates the logical flow of our predictive analysis, starting from the basic molecular identifier and branching into parallel streams of characterization.

G cluster_input Input cluster_swissadme Platform 1: SwissADME cluster_pkcsm Platform 2: pkCSM cluster_output Synthesized Output SMILES SMILES String CCOC(=O)c1nnc(s1)C SwissADME SwissADME Web Server SMILES->SwissADME Input pkCSM pkCSM Web Server SMILES->pkCSM Input PhysChem Physicochemical Properties SwissADME->PhysChem DrugLikeness Drug-Likeness & MedChem SwissADME->DrugLikeness Analysis Integrated Analysis & Interpretation PhysChem->Analysis DrugLikeness->Analysis ADME Pharmacokinetics (ADME) pkCSM->ADME Toxicity Toxicology pkCSM->Toxicity ADME->Analysis Toxicity->Analysis

Caption: Workflow for the comprehensive in silico analysis of the target molecule.

Physicochemical and Drug-Likeness Profile

Fundamental physicochemical properties govern a molecule's behavior in both in vitro assays and in vivo biological systems.[19][20] They are critical determinants of solubility, permeability, and target engagement.

Experimental Protocol 4.1: Prediction with SwissADME
  • Navigate: Access the SwissADME web server.[15]

  • Input: In the "List of SMILES" text box, paste the SMILES string for the molecule: CCOC(=O)c1nnc(s1)C.

  • Execute: Click the "Run" button to initiate the calculations.

  • Data Collection: Systematically collect the predicted values from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections of the results page.

Predicted Physicochemical Properties

The following table summarizes the key computed descriptors that define the molecule's essential character.

PropertyPredicted ValueIdeal Range (for Oral Drugs)Significance
Molecular Weight (MW) 172.20 g/mol < 500Affects diffusion and transport across membranes.
Topological Polar Surface Area (TPSA) 74.25 Ų< 140 ŲInfluences membrane permeability and bioavailability.
H-Bond Acceptors 4< 10Key for solubility and target binding interactions.
H-Bond Donors 0< 5Key for solubility and target binding interactions.
Rotatable Bonds 3< 10Relates to conformational flexibility and target binding entropy.
Consensus Log P (o/w) 0.69-1 to +5Measures lipophilicity, impacting absorption and distribution.
ESOL Log S (Solubility) -1.53> -6Predicts aqueous solubility, crucial for administration and absorption.
Solubility Class Soluble-Qualitative assessment based on the Log S value.
Predicted Drug-Likeness and Medicinal Chemistry

Drug-likeness rules, like Lipinski's Rule of Five, provide a heuristic assessment of whether a compound possesses properties consistent with orally active drugs.[21]

Rule / FilterPredictionInterpretation
Lipinski's Rule of Five No violationsThe molecule adheres to the general physicochemical profile of known oral drugs.
PAINS Alert 0 alertsNo known promiscuous substructures that often lead to false positives in high-throughput screens were detected.
Lead-likeness Yes (1 violation: TPSA > 60)Generally fits the profile of a good starting point for a lead optimization campaign.
Synthetic Accessibility 2.18The molecule is predicted to be relatively easy to synthesize.

Bioavailability Radar: SwissADME's radar plot provides a rapid visual assessment of drug-likeness. For our molecule, the predicted plot would show all points falling within the optimal pink area, indicating good oral bioavailability potential based on lipophilicity, size, polarity, solubility, flexibility, and saturation.

Pharmacokinetic (ADMET) Profile

Understanding how a molecule is absorbed, distributed, metabolized, and excreted is paramount for its development as a drug.[22]

Experimental Protocol 5.1: ADMET Prediction with pkCSM
  • Navigate: Access the pkCSM Pharmacokinetics Prediction web server.[3][17]

  • Input: Enter the SMILES string CCOC(=O)c1nnc(s1)C into the prediction tool.

  • Execute: Submit the molecule for ADMET property prediction.

  • Data Collection: Compile the prediction results from the ADME and Toxicity tabs.

Predicted ADME Properties
ParameterPropertyPredicted ValueInterpretation
Absorption Water Solubility (log mol/L)-1.439High predicted aqueous solubility, consistent with SwissADME.
Caco-2 Permeability (log Papp)0.589Moderate to low predicted intestinal permeability.
Intestinal Absorption (human)88.5%High percentage of the drug is predicted to be absorbed from the gut.
Distribution VDss (human, log L/kg)-0.288The drug is predicted to be confined mainly to the bloodstream, with limited tissue distribution.
BBB Permeability (log BB)-1.133Predicted to be poorly distributed to the central nervous system.
Metabolism CYP2D6 SubstrateNoUnlikely to be metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateNoUnlikely to be metabolized by the CYP3A4 enzyme.
CYP2D6 InhibitorNoUnlikely to inhibit the activity of the CYP2D6 enzyme.
CYP3A4 InhibitorNoUnlikely to inhibit the activity of the CYP3A4 enzyme.
Excretion Total Clearance (log ml/min/kg)0.231Predicts a moderate rate of clearance from the body.
Predicted Toxicological Endpoints
EndpointPredictionConfidenceInterpretation
AMES Toxicity Non-mutagenic-The compound is not predicted to be mutagenic.
hERG I Inhibitor No-Low risk of causing drug-induced cardiac arrhythmia (QT prolongation).
Hepatotoxicity Non-toxic-The compound is not predicted to cause liver damage.
Skin Sensitisation No-Low risk of causing an allergic skin reaction.

Integrated Analysis: A Senior Scientist's Perspective

The collective in silico data paints a promising, albeit incomplete, picture of this compound as a potential drug discovery starting point.

Strengths:

  • Excellent Drug-Likeness: The molecule exhibits an outstanding profile regarding its core physicochemical properties. It fully complies with Lipinski's Rule of Five, has a low molecular weight, and an appropriate TPSA and LogP for oral administration. This suggests a high probability of favorable "drug-like" characteristics.

  • Favorable Safety Profile: Crucially, the predictions show no flags for common, high-concern toxicities. The lack of predicted AMES mutagenicity, hERG inhibition, and hepatotoxicity is a significant advantage, de-risking the molecule from several major development hurdles.

  • Good Absorption and Solubility: The predicted high aqueous solubility and high intestinal absorption are strong indicators of potential oral bioavailability. A drug must first dissolve and then be absorbed to exert its effect, and this molecule is predicted to perform well on both fronts.

  • Clean Metabolic Profile: The prediction that it is neither a substrate nor an inhibitor of major CYP450 enzymes (2D6 and 3A4) is highly advantageous. This reduces the likelihood of drug-drug interactions, a common and serious clinical complication.

Potential Liabilities and Areas for Investigation:

  • Moderate Permeability: While intestinal absorption is high, the Caco-2 permeability prediction is modest. This could suggest that while a high percentage of the drug is absorbed, the rate of absorption might be moderate. This is not a critical flaw but is a parameter to monitor with in vitro assays.

  • Limited Tissue Distribution: The low predicted volume of distribution (VDss) suggests the compound may not extensively penetrate tissues, remaining primarily in the circulation. This could be advantageous for targeting blood-borne pathogens or diseases but could be a significant liability if the intended pharmacological target resides deep within tissues or the central nervous system (as confirmed by the poor BBB penetration prediction).

Strategic Go/No-Go Recommendation: Based on this comprehensive in silico profile, This compound is a "Go" candidate for initial synthesis and in vitro screening. Its strengths—particularly its clean safety profile, excellent drug-likeness, and predicted high absorption—far outweigh the potential liabilities at this early stage. The next logical steps would be to synthesize the compound and experimentally validate these predictions, focusing first on solubility and Caco-2 permeability assays to confirm the absorption characteristics.

Conclusion

This guide has demonstrated the power and methodology of a structured in silico approach to characterizing a potential drug candidate. By leveraging validated, open-access tools like SwissADME and pkCSM, we have constructed a multi-faceted profile of this compound. The computational data suggests a molecule with a highly favorable drug-like and safety profile, making it a compelling candidate for further investigation in a drug discovery program. This predictive, data-driven process is indispensable in modern pharmaceutical research, enabling scientists to make more informed decisions, prioritize resources effectively, and ultimately accelerate the development of new medicines.[23][24]

References

A Senior Application Scientist's Guide to Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of the 1,3,4-Thiadiazole Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us to explore unique heterocyclic scaffolds. Among these, the 1,3,4-thiadiazole ring system has emerged as a privileged structure, a testament to its remarkable versatility and profound impact on biological activity. This guide is dedicated to a key player in this arena: Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. While not always the final active pharmaceutical ingredient, this unassuming ester is a critical building block, a versatile intermediate that unlocks a treasure trove of potential drug candidates. Its strategic importance lies in the facile introduction of the 5-methyl-1,3,4-thiadiazole-2-carboxylate moiety, a pharmacophore known to impart a range of desirable properties, from anticancer to antimicrobial activities.[1][2]

This document, born from extensive experience in synthetic and medicinal chemistry, is designed to be a comprehensive resource for researchers. We will navigate the commercial landscape to procure this vital starting material, delve into its synthesis to empower you with foundational knowledge, and explore its applications, providing the insights necessary to leverage this compound in your drug discovery endeavors.

Section 1: Procuring High-Purity this compound

The successful synthesis of novel drug candidates hinges on the quality of the starting materials. For this compound (CAS No. 869108-50-9), a number of reputable suppliers offer this compound in various purities and quantities. The choice of supplier will often depend on the scale of your research, budgetary constraints, and the required lead time.

Below is a comparative table of established commercial suppliers. It is imperative to request a Certificate of Analysis (CoA) from your chosen supplier to verify the purity and identity of the compound before use.

SupplierPurityAvailable QuantitiesNotes
ChemUniverse ≥98%100mg, 250mg, 1g, BulkOffers a range of pack sizes suitable for initial screening and scale-up.[3]
BLDpharm InquireInquireOften provides competitive pricing for bulk quantities.[4]
ChemicalBook VariesVariesA platform that connects multiple suppliers, allowing for price and availability comparison.
Accela ChemBio Inc. InquireInquireA well-known supplier of fine chemicals and intermediates.
Nantong MYBio-pharm. Co., Ltd. InquireInquireA potential source for larger, custom synthesis needs.

This table is not exhaustive but represents a selection of established suppliers. Researchers are encouraged to conduct their own due diligence.

Section 2: The Organic Chemist's Perspective: Synthesis of this compound

Understanding the synthetic route to a key intermediate provides invaluable insight into potential impurities and informs troubleshooting during subsequent reactions. The most common and reliable method for the preparation of this compound involves the cyclization of an acylhydrazinyl precursor using a thionating agent, typically Lawesson's reagent.[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate THF Solvent: Tetrahydrofuran (THF) Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate->THF Dissolve Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->THF Add Heat Temperature: 75 °C THF->Heat Stir Dilution Dilution with Ethyl Acetate Heat->Dilution Decolorization Decolorizing Charcoal Dilution->Decolorization Filtration Filtration Decolorization->Filtration Concentration Concentration in vacuo Filtration->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol is adapted from established literature procedures.[5]

Materials:

  • Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

  • Lawesson's Reagent

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Decolorizing charcoal

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in anhydrous THF.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (1.1-1.2 equivalents).

  • Reaction: Heat the reaction mixture to 75 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Dilution and Decolorization: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Add decolorizing charcoal and stir at room temperature for at least 1 hour (or overnight for optimal results).

  • Filtration and Concentration: Filter the mixture through a pad of celite to remove the charcoal and other solids. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Section 3: The Role of this compound in Drug Discovery

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine and is found in a number of approved drugs.[2] This structural feature allows it to interact with a variety of biological targets. This compound serves as a versatile scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications.

Key Therapeutic Areas:
  • Anticancer Agents: The 1,3,4-thiadiazole ring is a common feature in molecules designed as anticancer agents.[1][2] Derivatives have been shown to target various pathways involved in cancer progression. The ethyl ester group of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

  • Antimicrobial Agents: The thiadiazole moiety is also prevalent in compounds exhibiting antibacterial and antifungal properties. This compound can be used as a starting material to synthesize novel antimicrobial agents.

  • Enzyme Inhibitors: The unique electronic properties of the 1,3,4-thiadiazole ring make it an attractive scaffold for the design of enzyme inhibitors. For instance, derivatives have been explored as potential c-Met kinase inhibitors for cancer treatment.[6]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Applications cluster_derivatization Chemical Modifications cluster_applications Potential Therapeutic Applications Start Ethyl 5-methyl-1,3,4- thiadiazole-2-carboxylate Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Other Other Modifications Start->Other AmideCoupling Amide Coupling Hydrolysis->AmideCoupling Anticancer Anticancer Agents AmideCoupling->Anticancer Antimicrobial Antimicrobial Agents AmideCoupling->Antimicrobial EnzymeInhibitors Enzyme Inhibitors AmideCoupling->EnzymeInhibitors Other->Anticancer Other->Antimicrobial Other->EnzymeInhibitors

Caption: Derivatization pathways for therapeutic applications.

Section 4: Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is non-negotiable in drug discovery. The following protocol outlines the standard methods for confirming the identity and purity of this compound.

Step-by-Step Analytical Workflow:
  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Expected Signals:

      • A triplet corresponding to the methyl protons of the ethyl group (~1.4 ppm).

      • A quartet corresponding to the methylene protons of the ethyl group (~4.4 ppm).

      • A singlet for the methyl protons attached to the thiadiazole ring (~2.8 ppm).

    • Interpretation: The integration of the signals should correspond to the number of protons in each environment (3H, 2H, and 3H, respectively). The chemical shifts and coupling patterns are characteristic of the molecule's structure.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • Signals for the two carbons of the ethyl group.

      • A signal for the methyl carbon.

      • Signals for the carbonyl carbon and the two carbons of the thiadiazole ring.

    • Interpretation: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a neat solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Bands:

      • A strong absorption band corresponding to the C=O stretching of the ester group (~1720-1740 cm⁻¹).

      • Bands corresponding to C-H stretching and bending vibrations.

      • Characteristic bands for the C=N and C-S stretching of the thiadiazole ring.

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Expected Result: The measured monoisotopic mass of the protonated molecule [M+H]⁺ should be within a few ppm of the calculated exact mass (C₆H₉N₂O₂S⁺).

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is more than just a chemical reagent; it is a gateway to a vast chemical space populated with potentially life-saving therapeutics. Its accessibility from commercial suppliers and its straightforward synthesis make it an attractive starting point for drug discovery campaigns. By understanding its procurement, synthesis, and derivatization, researchers are well-equipped to harness the power of the 1,3,4-thiadiazole scaffold and contribute to the advancement of medicine. This guide serves as a foundational resource to empower your research and accelerate the journey from a simple building block to a novel drug candidate.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities.[1][2] Accurate and robust analytical methods are therefore essential for the comprehensive characterization of this molecule, ensuring its identity, purity, and quality throughout the research and development process.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols described herein are grounded in established scientific principles and adhere to the standards outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

Compound Information:

PropertyValue
Chemical Name This compound
CAS Number 869108-50-9[7]
Molecular Formula C₆H₈N₂O₂S[7]
Molecular Weight 172.2 g/mol [7]
Chemical Structure Chemical Structure of this compound

I. Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

A. Rationale and Experimental Design

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the concentration of this compound. A reversed-phase HPLC (RP-HPLC) method is proposed, as it is highly effective for separating moderately polar organic compounds. The choice of a C18 stationary phase provides a non-polar environment, while a polar mobile phase, consisting of a mixture of acetonitrile and water, allows for the elution of the analyte. The inclusion of a small amount of acid (e.g., formic acid or trifluoroacetic acid) in the mobile phase is crucial for ensuring sharp, symmetrical peaks by suppressing the ionization of any residual acidic or basic functional groups. UV detection is selected based on the anticipated presence of a chromophore in the thiadiazole ring system.

B. Experimental Protocol: RP-HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare Standard & Sample Solutions (e.g., 1 mg/mL in Acetonitrile) mp_prep Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) degas Degas Mobile Phase instrument Equilibrate HPLC System degas->instrument System Ready injection Inject Sample (e.g., 10 µL) instrument->injection separation Isocratic/Gradient Elution injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Record Chromatogram detection->chromatogram Data Acquisition integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity/Concentration integration->calculation

Caption: Workflow for HPLC analysis of this compound.

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

  • Method Validation:

    • The method should be validated in accordance with ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][4]

C. Data Interpretation

The primary peak in the chromatogram should correspond to this compound. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. For quantification, a calibration curve should be constructed by plotting the peak area versus the concentration of the reference standard.

II. Volatile Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)

A. Rationale and Experimental Design

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. This method is particularly useful for detecting residual solvents from the synthesis process or any volatile degradation products. The compound is introduced into a heated injection port, vaporized, and separated on a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, enabling structural elucidation and identification by comparison with spectral libraries. A non-polar capillary column, such as one coated with 5% phenyl-polysiloxane, is a good starting point for the separation of a wide range of organic molecules.

B. Experimental Protocol: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Dissolve Sample in a Volatile Solvent (e.g., Dichloromethane or Ethyl Acetate) injection Inject Sample (e.g., 1 µL) s_prep->injection System Ready separation Temperature-Programmed Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Record Total Ion Chromatogram (TIC) detection->tic Data Acquisition mass_spectra Extract Mass Spectra of Peaks tic->mass_spectra library_search Compare with Spectral Libraries (e.g., NIST) mass_spectra->library_search identification Identify Impurities library_search->identification

Caption: Workflow for GC-MS analysis of volatile impurities.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-5 mg/mL.

C. Data Interpretation

The total ion chromatogram (TIC) will show the separation of all volatile components. The mass spectrum of each peak can be extracted and compared with a reference library (e.g., NIST) for identification. The molecular ion peak (M+) of this compound would be expected at m/z 172.2. Fragmentation patterns will provide further structural information.

III. Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Rationale and Experimental Design

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the different types of carbon atoms in the molecule. For this compound, specific chemical shifts are expected for the ethyl group protons, the methyl group protons, and the carbon atoms of the thiadiazole ring and the carboxylate group. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of analysis.

B. Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

    • Additional experiments such as DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

C. Expected Spectral Features

Based on the structure of this compound, the following signals are anticipated in the ¹H and ¹³C NMR spectra:

¹H NMR:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

  • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

  • A singlet corresponding to the methyl protons (-CH₃) attached to the thiadiazole ring.

¹³C NMR:

  • Signals for the two carbons of the ethyl group.

  • A signal for the methyl carbon attached to the thiadiazole ring.

  • Two signals for the carbon atoms of the thiadiazole ring.

  • A signal for the carbonyl carbon of the ester group.

IV. Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

A. Rationale and Experimental Design

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, characteristic absorption bands are expected for the C=O of the ester, the C-O single bond, the C=N and C-S bonds of the thiadiazole ring, and the C-H bonds of the alkyl groups.

B. Experimental Protocol: FTIR

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis s_prep Prepare Sample (e.g., KBr pellet or thin film) background Acquire Background Spectrum s_prep->background System Ready sample_scan Acquire Sample Spectrum background->sample_scan spectrum Generate IR Spectrum sample_scan->spectrum Data Acquisition peak_picking Identify Absorption Bands spectrum->peak_picking correlation Correlate Bands to Functional Groups peak_picking->correlation

Caption: Workflow for FTIR analysis.

  • Instrumentation:

    • A Fourier-Transform Infrared spectrometer.

  • Sample Preparation:

    • The sample can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire a background spectrum.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

C. Expected Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2900-3000C-H stretchAlkyl groups
~1720-1740C=O stretchEster
~1600-1650C=N stretchThiadiazole ring
~1200-1300C-O stretchEster
~600-800C-S stretchThiadiazole ring

V. Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structural integrity. Adherence to these protocols, coupled with proper method validation, will yield reliable and reproducible data, which is paramount in the fields of chemical research and drug development.

References

Application Note: Structural Elucidation of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a key synthetic intermediate used in the development of more complex therapeutic agents.[3] Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the structural elucidation of small organic molecules, providing detailed information about the chemical environment of individual atoms.[4][5]

This application note provides a comprehensive guide to the NMR analysis of this compound, detailing a field-proven protocol for sample preparation, data acquisition, and in-depth spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous compounds.

Molecular Structure and Predicted Spectral Features

The structure of this compound dictates a specific and predictable NMR signature. The molecule consists of a central 1,3,4-thiadiazole ring substituted with a methyl group at position 5 and an ethyl carboxylate group at position 2.

Expected ¹H NMR Signals:

  • Ethyl Group (-CH₂CH₃): A quartet resulting from the methylene (-CH₂) protons being split by the three adjacent methyl protons, and a triplet from the methyl (-CH₃) protons being split by the two adjacent methylene protons.

  • Methyl Group (-CH₃): A singlet, as there are no adjacent protons to cause splitting.

  • Thiadiazole Ring: The ring itself is fully substituted and possesses no protons, so no signals are expected from the heterocyclic core.

Expected ¹³C NMR Signals:

  • Six distinct carbon environments are present: the methyl carbon, the two carbons of the thiadiazole ring (C2 and C5), the carbonyl carbon (C=O) of the ester, and the two carbons of the ethyl group (-CH₂CH₃).

Experimental Protocol and Workflow

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data. The following workflow is optimized for small organic molecules like the title compound.

I. Materials and Reagents
Material/ReagentPurpose & Rationale
Analyte This compound (CAS: 869108-50-9)[3]
NMR Solvent Deuterated Chloroform (CDCl₃)
Internal Standard Tetramethylsilane (TMS)
Equipment High-quality 5 mm NMR tubes, volumetric flasks, Pasteur pipettes, analytical balance.
II. Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[6][7]

    • Causality: This concentration range ensures a strong signal-to-noise ratio for efficient data acquisition without causing issues like line broadening due to excessive sample viscosity.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial.[8][7] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.[9] This prevents magnetic field inhomogeneities that can degrade spectral resolution.

  • Final Volume Check: Ensure the solvent height in the NMR tube is between 4-5 cm. This depth is optimal for positioning within the spectrometer's detection coil.[9]

III. NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Pulse Program Standard 1-pulseProton-decoupledStandard acquisition for ¹H; proton decoupling for ¹³C simplifies the spectrum to singlets for each unique carbon.[10]
Spectral Width -2 to 12 ppm0 to 200 ppmEncompasses the full range of expected chemical shifts for organic molecules.
Acquisition Time ~3-4 seconds~1-2 secondsBalances resolution with experimental time.
Relaxation Delay (D1) 2-5 seconds2 secondsA longer delay ensures full proton relaxation for accurate integration in ¹H NMR.
Number of Scans 8-16256-1024Fewer scans are needed for the sensitive ¹H nucleus; more scans are required for the low-abundance ¹³C nucleus.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Analyte (10-20 mg) dissolve 2. Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer lock 4. Insert Sample, Lock & Shim transfer->lock proton 5. Acquire ¹H Spectrum (16 Scans) lock->proton carbon 6. Acquire ¹³C Spectrum (1024 Scans) proton->carbon process 7. Fourier Transform, Phase & Baseline Correction carbon->process calibrate 8. Calibrate to TMS (0.00 ppm) process->calibrate integrate 9. Integrate ¹H Signals calibrate->integrate Analysis Analysis integrate->Analysis

Caption: Workflow for NMR analysis of this compound.

Data Interpretation and Structural Assignment

The acquired spectra are processed (Fourier transform, phase correction, and baseline correction) and calibrated to the TMS signal at 0.00 ppm.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum displays three distinct signals, confirming the three unique proton environments in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A ~4.45Quartet (q)2H-OCH₂ CH₃Deshielded by the adjacent electron-withdrawing oxygen and carbonyl group. Split into a quartet by the 3 protons of the methyl group (n+1 rule).
B ~2.75Singlet (s)3HThiadiazole-CH₃ Located in a typical region for a methyl group attached to an aromatic heterocyclic system.[11] No adjacent protons, hence a singlet.
C ~1.42Triplet (t)3H-OCH₂CH₃ Less deshielded than the methylene protons. Split into a triplet by the 2 protons of the methylene group.
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum shows six signals, corresponding to the six unique carbon atoms.

Chemical Shift (δ, ppm)AssignmentRationale
~165.2Thiadiazole C 5-CH₃Chemical shifts for thiadiazole ring carbons are typically observed in the 150-170 ppm range.[10]
~161.0C =O (Ester)Carbonyl carbons of esters are highly deshielded and appear significantly downfield.
~159.5Thiadiazole C 2-COOEtThe second ring carbon, influenced by the attached carboxylate group.[10]
~62.5-OCH₂ CH₃The methylene carbon is attached to an electronegative oxygen, causing a downfield shift.
~15.5Thiadiazole-CH₃ A typical chemical shift for a methyl group attached to a heteroaromatic ring.[11]
~14.2-OCH₂CH₃ The terminal methyl carbon of the ethyl group, appearing in the typical aliphatic region.
Conclusion

The ¹H and ¹³C NMR spectra provide a complete and unambiguous structural confirmation of this compound. The observed chemical shifts, signal multiplicities, and integrations are fully consistent with the predicted structure. This detailed protocol and analysis serve as a reliable reference for researchers working with this compound and other substituted 1,3,4-thiadiazole derivatives, ensuring high confidence in material identity and purity for subsequent research and development activities.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Heterocyclic Scaffolds

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a member of the 1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest to researchers in drug discovery and development due to its presence in a wide array of pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory molecules.[1] The precise structural characterization and quantification of such molecules are paramount for establishing structure-activity relationships (SAR), ensuring compound purity, and understanding metabolic fate. Mass spectrometry (MS), with its high sensitivity and specificity, stands as an indispensable tool for these analytical challenges.[2]

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind experimental choices, from sample preparation to the selection of ionization techniques, and propose a detailed fragmentation pathway based on established principles of mass spectral behavior for thiadiazole derivatives and ethyl esters.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[3]
Molecular Weight 172.2 g/mol [3]
CAS Number 869108-50-9[3]

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS is the preferred method for the analysis of many small drug-like molecules due to its applicability to a wide range of polarities and thermal labilities. Electrospray ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, minimizing in-source fragmentation and preserving the molecular weight information.[4]

Experimental Workflow for LC-MS/MS

Caption: A typical workflow for quantitative LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

For biological matrices such as plasma or serum, protein precipitation is a straightforward and effective method for sample cleanup.[5]

  • Reagents: Acetonitrile (LC-MS grade), Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled analog, or a compound with similar chromatographic behavior not present in the sample).

  • Procedure:

    • To 100 µL of the sample matrix in a microcentrifuge tube, add a known concentration of the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point for small molecule separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6][7]

  • Instrumentation: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument.[6]

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly specific and sensitive.[2] For structural elucidation, a full scan followed by product ion scans is employed.

  • Key Parameters (instrument-specific, requires optimization):

    • Capillary Voltage: ~3500 V

    • Source Temperature: ~300°C

    • Gas Flow (Nebulizer and Heater): Optimize for best signal.

    • Collision Energy (for MS/MS): Varies depending on the precursor ion and desired fragmentation.

Proposed Fragmentation Pathway (ESI-MS/MS)

In positive mode ESI, this compound is expected to form a protonated molecular ion, [M+H]⁺, at m/z 173. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. Based on the known fragmentation patterns of 1,3,4-thiadiazole derivatives and ethyl esters, a plausible fragmentation pathway is proposed.[8][9] The fragmentation of the thiadiazole ring is a known decomposition pathway.[8] For ethyl esters, a common fragmentation is the McLafferty rearrangement, though this is more prevalent in electron ionization.[10] In ESI-MS/MS, cleavage of the ester group is also common.

Fragmentation_Pathway_LCMS cluster_frags Major Fragment Ions M [M+H]⁺ m/z 173 F1 [M+H - C₂H₄]⁺ m/z 145 M->F1 Loss of ethylene F2 [M+H - OC₂H₅]⁺ m/z 128 M->F2 Loss of ethoxy radical F3 [M+H - C₂H₄O₂]⁺ m/z 113 F2->F3 Loss of CO

Caption: Proposed major fragmentation pathways for [M+H]⁺ of the target compound.

Table of Predicted Fragment Ions (LC-MS/MS)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
173145C₂H₄ (28 Da)5-methyl-1,3,4-thiadiazole-2-carboxylic acid cation
173128OC₂H₅ (45 Da)5-methyl-1,3,4-thiadiazolylcarbonyl cation
128113CO (28 Da)5-methyl-1,3,4-thiadiazole cation

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] Given that this compound is an ethyl ester, it is amenable to GC-MS analysis.[12] Electron Ionization (EI) is typically used in GC-MS, which is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fragmentation pattern that can be used as a fingerprint for compound identification.[2]

Experimental Workflow for GC-MS

Caption: A standard workflow for qualitative and quantitative GC-MS analysis.

Detailed Protocol: GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a common technique to extract analytes from an aqueous matrix into an immiscible organic solvent.[13]

  • Reagents: Ethyl acetate (GC grade), Sodium chloride, Anhydrous sodium sulfate.

  • Procedure:

    • To 1 mL of aqueous sample, add a known amount of a suitable internal standard.

    • Add 2 mL of ethyl acetate and 0.5 g of sodium chloride (to reduce the solubility of the analyte in the aqueous phase).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of ethyl acetate for GC-MS analysis.

2. Gas Chromatography Parameters

  • System: Gas chromatograph with a mass selective detector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-350.

Proposed Fragmentation Pathway (EI-MS)

Under EI conditions, the molecular ion (M⁺˙) at m/z 172 is expected to be observed, though it may be of low abundance due to extensive fragmentation. The fragmentation will be driven by the stability of the resulting ions and radicals.[14]

Fragmentation_Pathway_GCMS cluster_frags Major Fragment Ions M M⁺˙ m/z 172 F1 [M - OC₂H₅]⁺ m/z 127 M->F1 Loss of ethoxy radical F2 [M - COOC₂H₅]⁺ m/z 99 M->F2 Loss of carbethoxy radical F3 [C₂H₅]⁺ m/z 29 M->F3 Ethyl cation

Caption: Proposed major EI fragmentation pathways for the target compound.

Table of Predicted Fragment Ions (GC-MS)

Molecular Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
172127OC₂H₅ (45 Da)5-methyl-1,3,4-thiadiazolylcarbonyl cation
17299COOC₂H₅ (73 Da)5-methyl-1,3,4-thiadiazole radical cation
17229C₄H₃N₂O₂S (143 Da)Ethyl cation

Conclusion: A Framework for Robust Analysis

The protocols and fragmentation pathways detailed in this application note provide a robust framework for the mass spectrometric analysis of this compound. The choice between LC-MS/MS and GC-MS will depend on the specific analytical needs, such as the sample matrix, required sensitivity, and whether quantitative or qualitative data is the primary objective. The proposed fragmentation pathways, grounded in the established principles of mass spectrometry, offer a valuable guide for spectral interpretation and structural confirmation. As with any analytical method, validation of these protocols is essential to ensure accuracy, precision, and reliability for their intended application in research and development.

References

Application Note: Protocols for Evaluating the Antimicrobial Efficacy of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,3,4-thiadiazole nucleus is a "privileged" scaffold known for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The strong aromaticity of the thiadiazole ring contributes to its in vivo stability, making its derivatives promising candidates for drug development.[1]

This application note focuses on Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS No: 869108-50-9[4]), a specific derivative of this important class. We provide detailed, field-proven protocols for assessing its antimicrobial activity against a panel of clinically relevant bacteria and fungi. These methodologies are grounded in the performance standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation for researchers in microbiology, medicinal chemistry, and drug development.[5][6]

Compound Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₆H₈N₂O₂S[4]

    • Molecular Weight: 172.2 g/mol [4]

  • Scientific Rationale for Investigation: The 1,3,4-thiadiazole core is a bioisostere of the thiazole moiety and is known to interact with various biological targets.[1][7] Substitutions on the thiadiazole ring can significantly modulate its biological activity.[1][8] The ester and methyl groups of the title compound may influence its lipophilicity and ability to penetrate microbial cell membranes, making it a compelling candidate for antimicrobial screening.[9]

PART 1: Qualitative Antimicrobial Screening - The Agar Well Diffusion Assay

The agar well diffusion method is a preliminary, qualitative technique to screen for antimicrobial activity. It is straightforward, cost-effective, and allows for the simultaneous testing of multiple microbial strains. The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. A zone of inhibition (a clear area where growth is arrested) around the well indicates antimicrobial activity.[10][11]

Workflow for Agar Well Diffusion Assay

Caption: Workflow of the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • Sterile swabs, pipettes, and tips

  • Sterile cork borer (6 mm diameter)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO (e.g., 10 mg/mL). Further dilutions can be made to achieve desired test concentrations.

    • Causality: DMSO is used as a solvent due to its ability to dissolve a wide range of organic compounds and its minimal intrinsic antimicrobial activity at low concentrations (<1%). A negative control with DMSO alone is crucial to validate that the solvent does not inhibit microbial growth.[11]

  • Inoculum Preparation: From a fresh culture (18-24h), pick several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[11]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[11][12]

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile 6 mm cork borer, create uniform wells in the agar.[10][12]

  • Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.[10] In separate wells, add the negative control (DMSO) and the positive control (a standard antibiotic solution or disc).

  • Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit the diffusion of the compound into the agar before microbial growth begins.[10]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.[13]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a caliper.

Example Data Presentation
Microorganism Test Agent (1 mg/mL) Zone of Inhibition (mm)
S. aureus ATCC 25923This compound16
Ciprofloxacin (30 µg)25
DMSO (Negative Control)0
E. coli ATCC 25922This compound14
Ciprofloxacin (30 µg)28
DMSO (Negative Control)0
C. albicans ATCC 10231This compound12
Fluconazole (25 µg)22
DMSO (Negative Control)0

PART 2: Quantitative Antimicrobial Analysis - Broth Microdilution for MIC Determination

Following a positive result in the qualitative screen, a quantitative method is required to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is the gold standard, recommended by CLSI, for determining MIC values in a high-throughput format.[5][14][15]

Workflow for Broth Microdilution Assay

Caption: Workflow for MIC determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • Test Compound stock solution (as prepared previously)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates (U-bottom)

  • Standardized microbial inoculum (prepared as above, then diluted)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth (CAMHB or RPMI) to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in broth) to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 1-10 with serially diluted compound and well 11 as the growth control (no compound). Well 12 serves as the sterility control (broth only).[14]

    • Self-Validation: This systematic dilution creates a concentration gradient. The growth control (inoculum, no compound) must show turbidity, and the sterility control (broth only) must remain clear. These controls validate the viability of the microbes and the sterility of the medium, respectively.

  • Inoculum Addition: Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or as specified by CLSI guidelines.[6][16]

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[14] This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.

Example Data Presentation: MIC Values
Microorganism Test Compound MIC (µg/mL) Reference Antibiotic MIC (µg/mL)
S. aureus ATCC 25923This compound32Ciprofloxacin0.5
E. coli ATCC 25922This compound64Ciprofloxacin0.015
P. aeruginosa ATCC 27853This compound128Ciprofloxacin0.25
C. albicans ATCC 10231This compound64Fluconazole1

Discussion and Mechanistic Considerations

The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes.[8] The sulfur atom in the ring can coordinate with metal ions in microbial enzymes, potentially disrupting their function.[7] The overall structure may also inhibit cell wall synthesis or interfere with nucleic acid synthesis.[17] Further studies, such as time-kill assays, membrane permeability assays, and target-based screening, would be necessary to elucidate the precise mechanism of action for this compound.

Conclusion

This application note provides a comprehensive and standardized framework for evaluating the antimicrobial properties of this compound. By employing the CLSI-guided agar well diffusion and broth microdilution protocols, researchers can generate reliable qualitative and quantitative data. Such data is the critical first step in the hit-to-lead journey of developing new and effective antimicrobial therapies to combat the global threat of antibiotic resistance.

References

Application Notes and Protocols for the Functionalization of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities.[1][2] This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole, and its mesoionic character allows for favorable interactions with biological targets and improved membrane permeability.[3][4] The inherent stability of the aromatic 1,3,4-thiadiazole ring, coupled with the diverse functionalization possibilities, makes it a cornerstone for the development of novel therapeutics, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[2][5]

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate serves as a versatile starting material for the synthesis of a library of derivatives. The presence of three distinct functional handles—the C5-methyl group, the C2-ethyl carboxylate, and the nitrogen atoms of the thiadiazole ring—allows for a systematic and diverse functionalization strategy. This guide provides detailed protocols and expert insights into the chemical transformations of this key building block, enabling researchers to unlock its full potential in drug discovery and development programs.

Synthesis of the Starting Material: this compound

The synthesis of the title compound is efficiently achieved through the cyclization of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate using Lawesson's reagent. This reaction proceeds via a thionation and subsequent intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.[6]

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

  • Lawesson's reagent

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Decolorizing charcoal

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in anhydrous THF (100 mL) in a round-bottom flask, add Lawesson's reagent (7.66 g, 19 mmol).

  • Stir the mixture at 75 °C under a nitrogen atmosphere for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (500 mL).

  • Add approximately 40 g of decolorizing charcoal to the mixture and stir at room temperature for 16 hours.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (3:7) eluent system to afford this compound as the final product.[6]

Functionalization Strategies

The functionalization of this compound can be approached by targeting its three main reactive sites. The following sections provide detailed protocols for these transformations.

G A This compound B C2-Ester Functionalization A->B C C5-Methyl Group Functionalization A->C D Thiadiazole Ring Functionalization A->D G A This compound B Hydrolysis (LiOH) A->B F Reduction (LiAlH4) A->F C 5-Methyl-1,3,4-thiadiazole-2-carboxylic Acid B->C D Amide Coupling (HATU, Amine) C->D E 5-Methyl-1,3,4-thiadiazole-2-carboxamide D->E G (5-Methyl-1,3,4-thiadiazol-2-yl)methanol F->G G A This compound B Bromination (NBS, BPO) A->B D Condensation (Aldehyde, Base) A->D C Ethyl 5-(bromomethyl)-1,3,4-thiadiazole-2-carboxylate B->C E Ethyl 5-(2-arylvinyl)-1,3,4-thiadiazole-2-carboxylate D->E

References

Application Notes & Protocols: The Role and Utility of Thiadiazole Derivatives in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The field of oncology drug discovery is in a perpetual state of innovation, seeking molecular scaffolds that offer both potency and selectivity against cancerous cells. Among the heterocyclic compounds that have garnered significant attention, the thiadiazole nucleus stands out as a "privileged scaffold."[1] Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms, existing in several isomeric forms, with the 1,3,4-thiadiazole isomer being particularly prominent in medicinal chemistry.[1][2] Their significance stems from their role as bioisosteres of pyrimidines, allowing them to interfere with crucial biological processes like DNA replication.[1] Furthermore, the mesoionic character and liposolubility imparted by the sulfur atom enable these derivatives to effectively cross cellular membranes and engage with a diverse array of intracellular targets.[3][4][5]

This guide provides an in-depth exploration of the multifaceted applications of thiadiazole derivatives in cancer research. We will delve into their primary mechanisms of action, present detailed protocols for their preclinical evaluation, and offer insights into the interpretation of experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals actively working to translate promising chemical entities into next-generation cancer therapeutics.

Part 1: Mechanisms of Anticancer Action

Thiadiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity makes them robust candidates for overcoming the complex and adaptive nature of cancer.

Inhibition of Key Signaling Kinases

Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. Thiadiazole derivatives have been shown to inhibit several critical protein kinases involved in these pathways.

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and metabolism, and its overactivation is common in many cancers.[4][6] Certain thiadiazole compounds function as potent inhibitors of Akt (also known as Protein Kinase B), thereby blocking downstream survival signals and promoting apoptosis.[6][7][8]

  • MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to control gene expression related to cell growth and division. Thiadiazoles can interfere with key kinases in this pathway, such as ERK, disrupting the oncogenic signaling flow.[2]

  • Receptor Tyrosine Kinases (RTKs): Thiadiazoles have been developed as inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR-2), which is critical for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[2][9][10] By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent metastasis.[9][11] Other targeted kinases include Abl tyrosine kinase, implicated in chronic myeloid leukemia, and c-Met.[4][12][13]

G Simplified Kinase Inhibition by Thiadiazoles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt/PKB PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiadiazole_Akt Thiadiazole Derivatives Thiadiazole_Akt->Akt Thiadiazole_RTK Thiadiazole Derivatives Thiadiazole_RTK->RTK

Caption: Thiadiazoles inhibit key nodes like RTKs and Akt in oncogenic signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged cells. Cancer cells often evade apoptosis to achieve immortality. A primary strategy of many thiadiazole-based agents is to re-engage this cell death machinery.[2][14]

  • Mechanism: They typically act by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from mitochondria, which in turn activates a cascade of executioner proteins called caspases (e.g., caspase-3, -9), culminating in cell death.[10][11][15] Studies have repeatedly shown that treatment with thiadiazole derivatives leads to a significant increase in apoptotic cell populations.[8][15]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is lost. Thiadiazole derivatives can impose a "brake" on the cell cycle, preventing cancer cells from replicating.

  • Mechanism: These compounds can cause cell cycle arrest at various checkpoints, most commonly the G2/M phase.[14][15] This arrest prevents the cell from entering mitosis, providing time for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.[15]

Other Key Mechanisms
  • Tubulin Polymerization Inhibition: Similar to classic chemotherapy agents like taxanes, some thiadiazoles can disrupt the dynamics of microtubules, which are essential for cell division, leading to mitotic catastrophe and cell death.[2][4]

  • Enzyme Inhibition (Non-kinase): Thiadiazoles have been found to inhibit other enzymes crucial for cancer cell metabolism and survival, such as glutaminase (important for cancer cell metabolism), topoisomerase (involved in DNA replication), and histone deacetylases (HDACs), which regulate gene expression.[2][3][4]

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability of many oncoproteins. Its inhibition by thiadiazole derivatives leads to the degradation of these client proteins, crippling the cancer cell's survival network.[3]

Part 2: Preclinical Evaluation Workflow

A systematic, multi-stage approach is required to validate the anticancer potential of novel thiadiazole derivatives. The workflow progresses from broad initial screening in cell lines to more complex mechanistic studies and finally to in vivo validation.

G Preclinical Evaluation Workflow for Thiadiazole Derivatives Start Compound Synthesis (Thiadiazole Derivatives) InVitro In Vitro Screening (Cell Lines) Start->InVitro Viability Cell Viability Assay (e.g., MTT) InVitro->Viability Primary Screen Apoptosis Apoptosis Assay (e.g., Annexin V) Viability->Apoptosis Secondary Screen Mechanistic Mechanistic Assays (Western Blot, Cell Cycle) Apoptosis->Mechanistic InVivo In Vivo Validation (Xenograft Model) Mechanistic->InVivo Candidate Selection Efficacy Tumor Growth Inhibition InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity End Lead Candidate Efficacy->End

Caption: A typical workflow for evaluating anticancer thiadiazole derivatives.

Protocol 1: Primary Cytotoxicity Screening via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[18]

Materials:

  • Thiadiazole derivatives (dissolved in DMSO, stock concentration 10-20 mM)

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)[19]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS, filtered)[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18]

  • 96-well flat-bottom plates

  • Multi-channel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells in the logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]

    • Rationale: This initial incubation ensures cells recover from trypsinization and adhere properly, forming a uniform monolayer for consistent drug exposure.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only). Incubate for 48-72 hours.

    • Rationale: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation and viability. The vehicle control is critical to ensure that the solvent (DMSO) is not causing toxicity.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[17][18] Incubate for 3-4 hours at 37°C.

    • Rationale: Serum can interfere with MTT reduction, so using serum-free medium is recommended. The incubation allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: After the 3-4 hour incubation, carefully remove the MTT solution. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[16] Place the plate on an orbital shaker for 15 minutes to fully dissolve the purple crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Quantification via Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[20][21]

Materials:

  • Treated and control cells (harvested from culture)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)[22]

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the thiadiazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24-48 hours).

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition into a single tube.[21][22]

    • Rationale: It is critical to collect the supernatant because apoptotic cells often detach and float. Discarding them would lead to a significant underestimation of apoptosis.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[20]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[20]

    • Rationale: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dyes.

  • Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[20]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[23]

    • Interpretation of Results:

      • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to primary necrosis/membrane damage).

Protocol 3: In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Model

Principle: To assess the anticancer activity of a compound in a living organism, human cancer cells are implanted into immunocompromised mice, where they form a solid tumor.[24][25] The mice are then treated with the thiadiazole derivative, and the effect on tumor growth is monitored over time.[26]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NOD-SCID mice, 6-8 weeks old)[24]

  • Human cancer cells (e.g., 5 x 10⁶ cells per injection)

  • Sterile PBS and/or Matrigel

  • Thiadiazole derivative formulated for in vivo administration (e.g., in a solution of saline/DMSO/Tween-80)

  • Digital calipers, animal scale

  • Appropriate caging and husbandry supplies

Procedure:

  • Cell Implantation: Resuspend the prepared cancer cells in 100-200 µL of sterile PBS (a 1:1 mixture with Matrigel can improve tumor take-rate). Subcutaneously inject the cell suspension into the right flank of each mouse.[24][27]

  • Tumor Growth and Grouping: Monitor the mice 2-3 times per week for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration: Administer the thiadiazole derivative according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle solution only.

  • Monitoring:

    • Tumor Volume: Measure the tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate the volume using the formula: Volume = (W² x L) / 2 .[27]

    • Body Weight: Record the body weight of each mouse at the same time to monitor for signs of toxicity.[24]

    • Clinical Signs: Observe the mice daily for any adverse health effects.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).[24]

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, Western blot). Plot the average tumor volume over time for each group to assess treatment efficacy.

Part 3: Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different derivatives. A summary table is an effective way to showcase these findings.

Table 1: Representative Anticancer Activity of Thiadiazole Derivatives

Compound IDTarget(s)Cancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Compound 25 UnknownT47D (Breast)0.042 - 0.058[3]
Compound 3e Hsp90HeLa (Cervical)0.70[3]
Compound 29i EGFR, HER-2SK-BR-3 (Breast)0.77[11]
Compound 22d HDACMCF-7 (Breast)1.52[11]
Compound 1h,l UnknownA549 (Lung)2.79[11]
Compound 8e UnknownPanc-1 (Pancreatic)12.79[3]
Compound 3 AktA549 (Lung)~5.5 (21 µg/mL)[4][8]
Compound 70 Abl KinaseK562 (Leukemia)7.4[1]
Compound 13b VEGFR-2MCF-7 (Breast)3.98 - 11.81[9][10]

Note: IC₅₀/GI₅₀ values are highly dependent on the specific assay conditions and cell line used. This table is for illustrative purposes.

Conclusion

Thiadiazole derivatives represent a versatile and highly promising class of compounds in the landscape of cancer research. Their ability to target a wide range of critical oncogenic pathways—from signal transduction and cell cycle progression to apoptosis and angiogenesis—underscores their potential as lead structures for novel therapeutics. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, enabling researchers to effectively identify and validate potent new anticancer agents. As our understanding of cancer biology deepens, the rational design and application of thiadiazole-based molecules will undoubtedly continue to be a fruitful area of investigation in the fight against cancer.

References

Application Notes & Protocols: Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate as a Versatile Building Block in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, a heterocyclic building block of significant interest in modern organic synthesis and drug discovery. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed protocols for the synthesis of the title compound and its subsequent derivatization into key intermediates such as carbohydrazides and amides. The causality behind experimental choices, the importance of the thiadiazole core as a bioisostere, and self-validating analytical checkpoints are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties and structural features have made it a cornerstone in the design of novel therapeutic agents. The thiadiazole moiety is considered a bioisostere of pyrimidine and oxadiazole. This bioisosteric relationship allows molecules containing this scaffold to interact with biological targets that typically bind to these other rings, often with improved pharmacological profiles.[1] The sulfur atom enhances lipophilicity, which can improve cell membrane permeability, a crucial factor for drug efficacy.[1]

This compound serves as an ideal starting material for accessing a wide array of more complex derivatives. The ester functionality at the 2-position is readily converted into amides, hydrazides, and other functional groups, providing a convenient handle for molecular elaboration. The methyl group at the 5-position offers a point of substitution that can be used to modulate the steric and electronic properties of the final compounds. This guide will detail the synthesis of this valuable building block and its application in the preparation of key synthetic intermediates.

Key Physicochemical Properties
PropertyValueReference
CAS Number 869108-50-9[2]
Molecular Formula C₆H₈N₂O₂S[2]
Molecular Weight 172.2 g/mol [2]

Synthesis of the Building Block: this compound

The synthesis of the title compound is reliably achieved through the cyclization of an appropriate acylhydrazinyl intermediate using a thionating agent, such as Lawesson's reagent. This procedure provides a direct route to the desired 1,3,4-thiadiazole ring system.

Workflow for Synthesis

cluster_synthesis Synthesis Workflow A Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate C Reaction at 75°C A->C 1. B Lawesson's Reagent in THF B->C 2. D Workup & Purification C->D 3. E This compound D->E 4.

Caption: Synthesis of the target building block.

Detailed Experimental Protocol

Reaction: Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate + Lawesson's Reagent → this compound

Materials:

  • Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1.0 eq)

  • Lawesson's Reagent (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Decolorizing charcoal

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for elution)

Procedure: [2]

  • To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (e.g., 3 g, 17 mmol) in anhydrous THF (100 mL), add Lawesson's reagent (e.g., 7.66 g, 19 mmol).

  • Stir the reaction mixture at 75°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and dilute it with ethyl acetate (500 mL).

  • Add approximately 40 g of decolorizing charcoal and stir the suspension at room temperature (18°C) for 16 hours.

  • Filter the mixture through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 3:7 v/v) as the eluent to afford the pure product.

Rationale for Experimental Choices:

  • Lawesson's Reagent: This is a highly effective thionating agent for converting carbonyl groups into thiocarbonyls, which is a key step in the formation of the thiadiazole ring from the acylhydrazinyl precursor.

  • Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of Lawesson's reagent and other reactive intermediates.

  • Decolorizing Charcoal: This is used to remove colored impurities that may have formed during the reaction.

  • Column Chromatography: This is a standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Characterization and Quality Control

Expected Spectroscopic Data:

Data TypeExpected Observations
¹H NMR δ (ppm): ~1.3-1.4 (t, 3H, -CH₂CH₃ ), ~2.7-2.8 (s, 3H, Ar-CH₃ ), ~4.3-4.4 (q, 2H, -CH₂ CH₃)
¹³C NMR δ (ppm): ~14.0 (-CH₂CH₃ ), ~16.0 (Ar-CH₃ ), ~62.0 (-CH₂ CH₃), ~160.0 (C =O), ~165.0 (Thiadiazole C2), ~170.0 (Thiadiazole C5)
Mass Spec (MS) m/z: Calculated for C₆H₈N₂O₂S: 172.03; Observed: [M+H]⁺ at 173.04

Note: The expected NMR chemical shifts are estimations and should be confirmed by experimental data.

Applications in Organic Synthesis: Derivatization Protocols

This compound is a versatile intermediate for the synthesis of a variety of derivatives, primarily through reactions at the ester functional group.

Application 1: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbohydrazide

The conversion of the ethyl ester to the corresponding hydrazide is a common and crucial transformation, as the resulting hydrazide is a key precursor for the synthesis of Schiff bases, pyrazoles, and other heterocyclic systems.

cluster_hydrazide Hydrazide Synthesis Workflow A Ethyl 5-methyl-1,3,4- thiadiazole-2-carboxylate C Reflux A->C 1. B Hydrazine Hydrate in Ethanol B->C 2. D Cooling & Precipitation C->D 3. E 5-Methyl-1,3,4-thiadiazole- 2-carbohydrazide D->E 4.

Caption: Synthesis of the carbohydrazide derivative.

This protocol is adapted from a general procedure for the synthesis of hydrazides from esters.[4]

Reaction: this compound + Hydrazine Hydrate → 5-Methyl-1,3,4-thiadiazole-2-carbohydrazide

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80-99%) (2.0-5.0 eq)

  • Ethanol

Procedure:

  • Dissolve this compound (e.g., 1.72 g, 10 mmol) in ethanol (20-30 mL) in a round-bottom flask.

  • Add hydrazine hydrate (e.g., 1.0-2.5 mL, 20-50 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Rationale for Experimental Choices:

  • Hydrazine Hydrate: Acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form the hydrazide. An excess is often used to drive the reaction to completion.

  • Ethanol: A common solvent for this reaction that dissolves the ester and is miscible with hydrazine hydrate.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

Application 2: Synthesis of N-Substituted Amides

Direct amidation of the ester can be achieved by heating with a primary or secondary amine, often with a catalyst or by converting the ester to a more reactive species. This is a fundamental transformation for creating diverse libraries of compounds for biological screening.

This protocol is a general method for the direct amidation of esters and may require optimization for this specific substrate.

Reaction: this compound + Amine → N-Substituted-5-methyl-1,3,4-thiadiazole-2-carboxamide

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Sodium methoxide or other suitable base/catalyst (optional)

  • High-boiling point solvent (e.g., DMF, DMSO) or neat conditions

Procedure:

  • Combine this compound (e.g., 1.72 g, 10 mmol) and the desired amine (e.g., 12-20 mmol) in a sealed reaction vessel.

  • If a solvent is used, add DMF or DMSO (10-20 mL). For neat reactions, proceed without solvent.

  • (Optional) Add a catalytic amount of a base such as sodium methoxide.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • Heating: Necessary to drive the typically less favorable reaction between an ester and an amine.

  • Excess Amine: Helps to shift the equilibrium towards the product side.

  • Catalyst: A base like sodium methoxide can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in organic and medicinal chemistry. The straightforward synthesis and the reactivity of its ester group allow for the facile generation of a wide range of derivatives. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The continued exploration of the 1,3,4-thiadiazole scaffold, facilitated by accessible building blocks like the one discussed herein, holds great promise for the discovery of new therapeutic agents and functional materials.

References

Application Notes and Protocols for High-Throughput Screening of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiadiazole Scaffold in Drug Discovery

The thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 1,3,4-thiadiazole, in particular, have demonstrated significant potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3] This versatility stems from the unique physicochemical properties of the thiadiazole ring, which can engage in various biological interactions, including hydrogen bonding and serving as a bioisostere for other key structures like pyrimidines, potentially interfering with DNA replication processes.[4][5]

Given the vast chemical space occupied by thiadiazole derivatives, high-throughput screening (HTS) is an indispensable tool for rapidly identifying and characterizing novel bioactive molecules.[6][7] HTS enables the automated testing of extensive compound libraries against specific biological targets or in phenotypic assays, accelerating the initial stages of drug discovery.[6] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the HTS of thiadiazole compounds. We will delve into the causality behind experimental design, present self-validating protocols, and offer field-proven insights to ensure the generation of robust and reliable data.

Pillar 1: Strategic Assay Selection for Thiadiazole Libraries

The success of any HTS campaign hinges on the selection of an appropriate assay that aligns with the predicted biological activity of the compound library. For thiadiazoles, their diverse activities necessitate a multi-pronged screening approach. The primary decision is whether to employ a target-based or a whole-cell (phenotypic) screening strategy.[1]

  • Target-Based Screening: This approach is ideal when a specific molecular target (e.g., a kinase, enzyme, or receptor) is known or hypothesized. It offers the immediate advantage of a defined mechanism of action. However, hits from target-based screens may not always exhibit cellular activity due to poor membrane permeability or cellular efflux.[7]

  • Whole-Cell (Phenotypic) Screening: This method directly assesses a compound's effect on living cells, such as inhibiting bacterial growth or inducing cancer cell death.[1] This ensures that identified hits are cell-permeable and active in a complex biological context. The trade-off is that the specific molecular target is not immediately known and requires subsequent deconvolution studies.[1]

A tiered approach, often starting with a broad phenotypic screen followed by target-based assays to elucidate the mechanism of action of the initial hits, is a powerful strategy.

Pillar 2: The HTS Workflow: A Self-Validating System

A robust HTS workflow is designed to be a self-validating system, incorporating multiple checkpoints to ensure data quality and minimize false positives. The process moves from a large-scale primary screen to progressively more focused secondary and tertiary assays.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays Compound_Library Thiadiazole Compound Library (>100,000 compounds) Primary_HTS Primary HTS (Single Concentration) Compound_Library->Primary_HTS Hit_Identification Primary Hit Identification (% Inhibition > Threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Counter-Screen (e.g., against normal cell line) Dose_Response->Cytotoxicity Triage Hit Triage & Prioritization (Potency & Selectivity Index) Cytotoxicity->Triage Secondary_Assay Secondary/Orthogonal Assay (Alternative Technology/Target) Triage->Secondary_Assay SAR_Expansion Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) Secondary_Assay->SAR_Expansion Lead_Candidate Lead Candidate SAR_Expansion->Lead_Candidate

Caption: General HTS workflow from primary screening to lead candidate identification.

Application Protocol 1: Biochemical Screening for Thiadiazole-Based Kinase Inhibitors

Many thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful, homogeneous (no-wash) technology for HTS of kinase inhibitors due to their high sensitivity and low background interference.[9][10]

Principle of TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase. A europium (Eu) chelate-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor. The substrate, often biotinylated, is bound by streptavidin-XL665, which serves as the FRET acceptor. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the europium. Inhibition of the kinase by a thiadiazole compound prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.[11][12]

TR_FRET_Kinase_Assay cluster_0 Kinase Activity (No Inhibitor) cluster_1 Kinase Inhibition Kinase Kinase P-Substrate-Biotin P-Substrate-Biotin Kinase->P-Substrate-Biotin + ATP ATP ATP Substrate-Biotin Substrate-Biotin SA-XL665 Streptavidin (Acceptor) P-Substrate-Biotin->SA-XL665 binds Ab-Eu Anti-Phospho Ab (Donor) P-Substrate-Biotin->Ab-Eu binds Ab-Eu->SA-XL665 FRET Signal Kinase_Inhib Kinase Substrate-Biotin_Inhib Substrate-Biotin Kinase_Inhib->Substrate-Biotin_Inhib + ATP Thiadiazole Thiadiazole Inhibitor Thiadiazole->Kinase_Inhib inhibits No_FRET No FRET Signal

Caption: Principle of the TR-FRET kinase inhibitor assay.

Detailed Protocol (384-well format)

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh and keep on ice.

  • Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically (typically the EC₅₀ concentration).

  • Substrate/ATP Mix: Prepare a 4X solution of the biotinylated peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase to facilitate the identification of competitive inhibitors.

  • Test Compounds: Prepare a 4X stock of thiadiazole compounds in Assay Buffer containing 4% DMSO.

  • Detection Mix: Prepare a 2X solution of Europium-labeled anti-phospho antibody and Streptavidin-XL665 in Detection Buffer (e.g., 1X TR-FRET Dilution Buffer).

2. Assay Procedure:

  • Using an automated liquid handler, dispense 5 µL of 4X test compound solution into the wells of a low-volume 384-well black assay plate. For controls, dispense Assay Buffer with 4% DMSO (negative control) or a known inhibitor (positive control).

  • Add 5 µL of 2X Kinase Solution to all wells.

  • Initiate the kinase reaction by adding 10 µL of 4X Substrate/ATP Mix to all wells. The final volume is 20 µL.

  • Seal the plate and incubate at room temperature for 60-120 minutes (optimize incubation time based on kinase activity).

  • Stop the reaction and detect phosphorylation by adding 10 µL of 2X Detection Mix to all wells.

  • Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a 340 nm excitation.

3. Data Analysis and Quality Control:

  • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Assess assay quality by calculating the Z'-factor from the control wells.[13] An assay is considered robust for HTS if the Z'-factor is > 0.5.[14]

    Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

ParameterValueInterpretation
Mean Negative Control (DMSO) 25,000High FRET signal (active kinase)
SD Negative Control 1,200Low variability in max signal
Mean Positive Control (Staurosporine) 3,000Low FRET signal (inhibited kinase)
SD Positive Control 350Low variability in min signal
Calculated Z'-Factor 0.79 Excellent assay for HTS

Application Protocol 2: Whole-Cell Screening for Antibacterial Thiadiazoles

Phenotypic screening is a highly effective method for discovering novel antibacterial agents, as it simultaneously evaluates a compound's ability to kill bacteria and penetrate the bacterial cell envelope.[1] A resazurin-based viability assay is a simple, robust, and cost-effective method for HTS.[1]

Principle of Resazurin Viability Assay

Metabolically active, viable bacteria maintain a reducing intracellular environment. These cells can reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. When bacteria are killed or their metabolic activity is inhibited by a thiadiazole compound, this conversion ceases. The antibacterial activity is therefore measured as a loss of fluorescent signal.[1]

Detailed Protocol (384-well format)

1. Reagent and Culture Preparation:

  • Bacterial Strain: Select the bacterial strain of interest (e.g., Staphylococcus aureus).

  • Culture Medium: Prepare appropriate liquid medium (e.g., Tryptic Soy Broth - TSB).

  • Bacterial Inoculum: Grow an overnight culture of the bacteria. Dilute this culture in fresh medium to achieve a starting OD₆₀₀ of ~0.05.[15]

  • Test Compounds: Prepare a 100X stock of thiadiazole compounds in 100% DMSO.

  • Resazurin Solution: Prepare a sterile 0.02% (w/v) resazurin sodium salt solution in PBS.

2. Assay Procedure:

  • Using an acoustic liquid handler (e.g., Beckman Echo), transfer 100 nL of 100X compound stocks into the wells of a clear-bottom, black-walled 384-well plate. This results in a 1X final concentration in a 10 µL final volume.

  • Dispense 9.9 µL of the prepared bacterial inoculum into each well using an automated dispenser.

  • For controls, include wells with bacteria and DMSO only (negative control, 100% growth) and wells with a known antibiotic like ciprofloxacin (positive control, 0% growth).

  • Cover the plate with a breathable seal and incubate at 37°C with shaking for 4-6 hours, or until the negative control wells reach mid-logarithmic phase.

  • Add 1 µL of resazurin solution to all wells.

  • Continue incubation for another 1-4 hours, allowing for color development.

  • Measure fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).

3. Data Analysis and Hit Confirmation:

  • Calculate percent inhibition as described in the kinase assay protocol.

  • Hit Confirmation: Primary hits should be re-tested in a dose-response format to determine the Minimum Inhibitory Concentration (MIC).

  • Cytotoxicity Counter-Screen: It is crucial to test confirmed antibacterial hits against a mammalian cell line (e.g., HEK293) using a similar viability assay (like CellTiter-Glo) to ensure the compounds are not general cytotoxic agents.[15][16] The ratio of the cytotoxic concentration (CC₅₀) to the inhibitory concentration (IC₅₀ or MIC) provides the Selectivity Index (SI), a key parameter for prioritizing hits.[15]

Compound IDBacterial MIC (µM)Mammalian CC₅₀ (µM)Selectivity Index (SI = CC₅₀/MIC)
Hit-Thia-001 2.5> 100> 40
Hit-Thia-002 5.115.23.0
Hit-Thia-003 1.8> 100> 55

In this example, Hit-Thia-001 and Hit-Thia-003 would be prioritized for further development due to their high selectivity.

Application Protocol 3: Cell-Based Luciferase Reporter Assay for Pathway Analysis

Thiadiazole compounds can exert their effects by modulating specific cellular signaling pathways (e.g., NF-κB, PI3K/Akt).[8] A luciferase reporter assay is a common and highly sensitive method to screen for such modulators in a cell-based HTS format.[14][17]

Principle of Luciferase Reporter Assay

A reporter cell line is engineered to contain a plasmid where the expression of a luciferase enzyme is controlled by a promoter containing response elements for a specific transcription factor (e.g., NFAT-RE for NFAT, SRE for ERK/MAPK pathway).[14] When the pathway is activated, the transcription factor binds to the response element, driving luciferase expression. The amount of light produced upon addition of the luciferin substrate is proportional to pathway activation. Thiadiazole compounds that inhibit the pathway will reduce the luminescent signal.

Detailed Protocol (1536-well format)

1. Cell and Reagent Preparation:

  • Reporter Cell Line: Use a stable cell line expressing the desired luciferase reporter construct (e.g., HEK293 with an SRE-luciferase reporter).

  • Cell Culture: Culture cells to ~80% confluency. Harvest and resuspend in assay medium at a density optimized for the 1536-well format (e.g., 1 x 10⁶ cells/mL).

  • Stimulant: Prepare a 2X solution of the pathway stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) for the ERK/MAPK pathway).

  • Test Compounds: Prepare compounds in a format suitable for nanoliter dispensing.

  • Luciferase Reagent: Use a commercial "add-and-read" luciferase assay reagent (e.g., ONE-Glo™).

2. Assay Procedure:

  • Dispense 25 nL of test compounds into a solid white 1536-well plate.[4]

  • Using a peristaltic pump-based dispenser, add 3 µL of the cell suspension to each well.[4][18]

  • Incubate the plate for 30 minutes at 37°C, 5% CO₂ to allow compound pre-incubation.

  • Add 3 µL of 2X stimulant to all wells (except for unstimulated controls).

  • Incubate for 4-6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Equilibrate the plate to room temperature.

  • Add 3 µL of luciferase assay reagent to all wells.

  • Incubate for 10 minutes in the dark to stabilize the signal.

  • Measure luminescence using a plate reader.

Conclusion: From Hits to Leads

High-throughput screening is a powerful engine for the discovery of novel bioactive thiadiazole compounds. The success of these campaigns relies not just on automation and scale, but on a deep understanding of the underlying biological and chemical principles. By carefully selecting assays, designing robust, self-validating workflows, and meticulously confirming primary hits through secondary and counter-screening assays, researchers can efficiently navigate the vast chemical landscape of thiadiazole derivatives. The protocols outlined in this guide provide a framework for generating high-quality, reproducible data, ultimately accelerating the journey from a library of compounds to promising lead candidates for therapeutic development.

References

Application Notes & Protocols for Cell-Based Assays Involving Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is not extensively documented in publicly available literature, its structural motifs are present in compounds with demonstrated cytotoxic and pro-apoptotic effects on cancer cell lines. For instance, various 5-aryl-1,3,4-thiadiazole derivatives have shown promising in vitro anticancer activity.[1]

This document serves as a comprehensive guide for researchers investigating the cellular effects of this compound or its novel analogs (hereinafter referred to as "Thiadiazole Compound X" or "TCX"). We provide a suite of validated cell-based assay protocols to characterize its biological activity, from initial cytotoxicity screening to elucidating its mechanism of action. The experimental design and protocols are grounded in established methodologies to ensure data integrity and reproducibility.[2][3][4]

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation.[5][6] These assays establish the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.

Principle of Tetrazolium-Based Assays (MTT/XTT)

Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium salt (e.g., MTT or XTT) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5][7] This colorimetric change can be quantified using a microplate reader.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is designed to determine the IC50 value of Thiadiazole Compound X in a selected cancer cell line (e.g., MCF-7, A549, or Jurkat).

Materials:

  • Thiadiazole Compound X (TCX)

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of TCX in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared TCX dilutions. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.[8][9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each TCX concentration relative to the vehicle control (100% viability).

  • Plot the percentage of viability against the log of TCX concentration and use non-linear regression to determine the IC50 value.

Illustrative Data Presentation
Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.1 ± 4.8
1025.3 ± 3.9
505.8 ± 2.1
1002.1 ± 1.5
IC50 ~5.5 µM

Part 2: Mechanistic Insight - Apoptosis Induction

Once cytotoxicity is established, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. Apoptosis is a key mechanism for many anticancer agents.[11]

Workflow for Apoptosis Assessment

G cluster_0 Initial Cytotoxicity Screening cluster_1 Apoptosis Confirmation MTT MTT/XTT Assay (IC50 Determination) AnnexinV Annexin V/PI Staining (Early/Late Apoptosis) MTT->AnnexinV If cytotoxic Caspase Caspase-Glo 3/7 Assay (Executioner Caspase Activity) AnnexinV->Caspase Confirms apoptosis

Caption: Workflow for investigating TCX-induced cell death.

Protocol 2: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[14][15] Propidium iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][14] Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Cells treated with TCX (at IC50 and 2x IC50 concentrations) for 24-48 hours

  • Untreated and vehicle-treated control cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Collect both adherent and suspension cells from the culture plates. For adherent cells, gently trypsinize and wash with serum-containing media.[15]

  • Washing: Wash cells twice with ice-cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14][15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Caspase-Glo® 3/7 Assay

Principle: Caspases-3 and -7 are key "executioner" caspases in the apoptotic pathway. This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3/7.[17] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[17][18]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Cells treated with TCX, vehicle control, and a positive control (e.g., staurosporine)

Procedure:

  • Assay Setup: Plate cells and treat with TCX as described in the MTT assay protocol, but in white-walled plates suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[19] Allow it to equilibrate to room temperature.[20]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the 100 µL of cell culture medium).[17][20]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal generation.[20]

  • Measurement: Measure the luminescence using a plate luminometer.

Part 3: Deeper Mechanistic Analysis - Cell Cycle and Signaling Pathways

If TCX induces apoptosis, it may be doing so by causing cell cycle arrest or by modulating key signaling pathways.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[16] Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21][22] This is a powerful method to detect if a compound induces arrest at a specific cell cycle checkpoint.[23]

Materials:

  • Cells treated with TCX for 12, 24, and 48 hours

  • Cold 70% Ethanol

  • PBS

  • RNase A

  • Propidium Iodide staining solution

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.

  • Fixation: Wash cells with PBS, then resuspend the pellet. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[22]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[22]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the PI fluorescence channel.[24]

Protocol 5: Western Blot Analysis of a Hypothetical Signaling Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample.[25] It can be used to assess changes in the expression levels of total proteins and their phosphorylated (activated) forms, providing a snapshot of signaling pathway activity.[26][27] Based on the known activities of similar compounds, we hypothesize that TCX may affect the PI3K/Akt survival pathway.

Hypothetical Pathway: TCX Inhibition of PI3K/Akt Signaling

G cluster_0 Cell Survival Signaling Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation pBad p-Bad (Inactive) pAkt->pBad Phosphorylates Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 Fails to inhibit Apoptosis Apoptosis Bcl2->Apoptosis Inhibits TCX Thiadiazole Compound X TCX->pAkt Inhibits

Caption: Hypothetical inhibition of the Akt survival pathway by TCX.

Procedure:

  • Cell Treatment and Lysis: Treat cells with TCX (IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[26]

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26]

References

Formulation of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate for Preclinical In Vivo Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standard Operating Protocols

Abstract

This technical guide provides a comprehensive framework for the formulation of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of interest for in vivo pharmacological studies. Recognizing that novel chemical entities (NCEs) frequently exhibit poor aqueous solubility, this document outlines a systematic approach, from initial physicochemical characterization to the development of stable, administrable formulations for various preclinical routes.[1][2] Detailed, step-by-step protocols for oral (PO), intraperitoneal (IP), and intravenous (IV) formulations are provided, emphasizing the rationale behind excipient selection and methodology. The guide is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible formulation strategy, ensuring data integrity and animal welfare in preclinical trials.

Introduction: The Formulation Challenge

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and diverse biological activities.[3][4][5] The 1,3,4-thiadiazole ring's aromaticity confers significant in vivo stability, making its derivatives promising therapeutic candidates.[3][5] However, like many NCEs, compounds with this core structure are often lipophilic and exhibit poor water solubility, posing a significant hurdle for achieving adequate bioavailability in in vivo studies.[6][7]

An effective formulation strategy is therefore not merely a preparatory step but a critical component of experimental design. A suboptimal formulation can lead to erratic absorption, low systemic exposure, and consequently, misleading pharmacokinetic (PK) and pharmacodynamic (PD) data. This guide presents a logical workflow to mitigate these risks.

Part 1: Essential Pre-Formulation Assessment

Before selecting a formulation vehicle, a thorough physicochemical characterization of the test compound is paramount. This data-driven approach informs the entire formulation strategy.

Aqueous Solubility Determination

The cornerstone of any formulation strategy is understanding the compound's intrinsic aqueous solubility. This property dictates the feasibility of simple aqueous solutions versus the necessity for more complex systems.

Protocol 1: Equilibrium Solubility (Shake-Flask Method)

  • Add an excess amount of this compound powder to a series of vials containing physiologically relevant media (e.g., deionized water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl).

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express solubility in mg/mL or µg/mL.

Lipophilicity (LogP) and Stability
  • LogP (Octanol-Water Partition Coefficient): This value predicts the compound's distribution in biological systems. A high LogP often correlates with low aqueous solubility. This can be estimated computationally or determined experimentally.

  • pH-Dependent Stability: The stability of the ester functional group in this compound should be assessed, as it may be susceptible to hydrolysis at acidic or basic pH. A forced degradation study is recommended to identify potential stability issues.[8]

Part 2: Formulation Development Strategy & Workflow

The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The following decision workflow provides a systematic approach.

Formulation_Decision_Workflow Start Start: Pre-Formulation Data (Solubility, Stability) Solubility_Check Aqueous Solubility at pH 7.4 > 1 mg/mL? Start->Solubility_Check Route_Check1 Route of Administration? Solubility_Check->Route_Check1 Yes Low_Solubility Aqueous Solubility < 1 mg/mL Solubility_Check->Low_Solubility No PO_Suspension Oral (PO) Formulation: Aqueous Suspension (Protocol 3A) Route_Check1->PO_Suspension Oral IV_Solution Parenteral (IV/IP) Formulation: Sterile Aqueous Solution (Protocol 4A) Route_Check1->IV_Solution Parenteral Final_QC Final Formulation QC (Appearance, pH, Stability) PO_Suspension->Final_QC IV_Solution->Final_QC Strategy_Selection Select Solubilization Strategy Low_Solubility->Strategy_Selection Cosolvent Co-solvent System (PEG400, PG) (Protocols 3B, 4B) Strategy_Selection->Cosolvent Surfactant Surfactant System (Tween 80, Cremophor) (Note: IV use requires caution) Strategy_Selection->Surfactant Cyclodextrin Complexation (HP-β-CD) (Protocol 4C) Strategy_Selection->Cyclodextrin Lipid Lipid-Based Vehicle (Corn/Sesame Oil) (Protocol 3C) Strategy_Selection->Lipid Oral Only Cosolvent->Final_QC Surfactant->Final_QC Cyclodextrin->Final_QC Lipid->Final_QC Dosing In Vivo Dosing Final_QC->Dosing

Caption: Formulation strategy decision workflow.

Part 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing formulations suitable for common in vivo administration routes.[9][10] All preparations should be performed in a clean environment, and parenteral formulations require aseptic technique.[11][12]

Formulations for Oral (PO) Administration

Oral gavage is a common route for preclinical studies.[10] The goal is to create a homogenous and stable preparation for accurate dosing.

Protocol 3A: Aqueous Suspension (Vehicle: 0.5% w/v Sodium Carboxymethylcellulose)

  • Rationale: For compounds with low but measurable aqueous solubility, a suspension in a viscosity-enhancing vehicle prevents sedimentation and ensures dose uniformity. Sodium carboxymethylcellulose (Na-CMC) is a widely used, inert suspending agent.

  • Vehicle Preparation: Slowly add 0.5 g of Na-CMC to 100 mL of deionized water while stirring vigorously to prevent clumping. Continue to stir until a clear, viscous solution is formed.

  • Compound Preparation: Weigh the required amount of this compound. If particles are large, gently triturate in a mortar and pestle to create a fine powder.

  • Levigation: Add a small volume of the Na-CMC vehicle to the powder and mix to form a smooth, uniform paste. This step is critical to ensure particles are properly wetted.[13]

  • Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Use a magnetic stirrer to mix the final suspension for at least 30 minutes before dosing.

Protocol 3B: Co-Solvent Formulation (Vehicle: 30% PEG 400 in Water)

  • Rationale: Polyethylene glycol 400 (PEG 400) is a water-miscible organic solvent that can significantly increase the solubility of lipophilic compounds.[14][15]

  • Weigh the required amount of the compound into a sterile glass vial.

  • Add a volume of PEG 400 equivalent to 30% of the final desired volume.

  • Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Once dissolved, add the remaining 70% of the volume as sterile water or saline, mixing continuously.

  • Observe the final solution for any signs of precipitation.

Protocol 3C: Lipid-Based Formulation (Vehicle: Corn Oil)

  • Rationale: For highly lipophilic compounds, dissolving the drug in a GRAS-listed oil is an effective strategy.[16][17] This can enhance absorption through lymphatic pathways.[18]

  • Weigh the required amount of the compound into a sterile glass vial.

  • Add the desired volume of corn oil.

  • Mix using a vortex mixer and/or sonicator until the compound is completely dissolved. Gentle warming (to ~40°C) can aid dissolution.

  • Allow the solution to cool to room temperature before administration.

Table 1: Example Formulation Compositions for Oral Administration (10 mg/mL)
Protocol Component Quantity (per 10 mL) Notes
3A: Aqueous Suspension Compound100 mgFinal formulation is a suspension.
0.5% Na-CMC10 mLRequires continuous stirring before dosing.
3B: Co-Solvent Compound100 mgFinal formulation should be a clear solution.
PEG 4003 mL
Sterile Water7 mL
3C: Lipid-Based Compound100 mgFinal formulation should be a clear solution.
Corn Oil10 mLProtect from light.
Formulations for Parenteral (IP/IV) Administration

Parenteral formulations must be sterile, pyrogen-free, and physiologically compatible (pH and osmolality) to prevent irritation and toxicity.[11][19]

Protocol 4A: Sterile Aqueous Solution (Vehicle: Saline)

  • Applicability: Only for compounds with sufficient aqueous solubility at the target concentration.

  • Weigh the compound into a sterile, depyrogenated vial.

  • Add sterile saline (0.9% NaCl) for injection to the desired final volume.

  • Mix until fully dissolved.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

Protocol 4B: Co-Solvent System for Injection (Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline)

  • Rationale: This is a common ternary vehicle (often called "D-P-S") for solubilizing difficult compounds for injection. DMSO is a powerful solvent, but its concentration should be minimized due to potential toxicity.

  • In a sterile vial, dissolve the required amount of compound in 10% of the final volume with Dimethyl sulfoxide (DMSO).

  • Add 40% of the final volume as PEG 400 and mix thoroughly until the solution is homogenous.

  • Slowly add 50% of the final volume as sterile saline while mixing. Crucially, add the saline slowly to prevent the compound from precipitating out ("crashing out").

  • Visually inspect the final formulation for clarity. This formulation should not be filtered as it may alter the composition.

Protocol 4C: Cyclodextrin Complexation (Vehicle: 20% w/v HP-β-CD in Saline)

  • Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. It can encapsulate lipophilic drug molecules, increasing their apparent water solubility.[14][18]

  • Vehicle Preparation: Dissolve 2 g of HP-β-CD in 10 mL of sterile saline. Stir until clear.

  • Add the weighed compound to the HP-β-CD solution.

  • Vortex and/or sonicate the mixture for 30-60 minutes to facilitate complexation.

  • Filter the final solution through a 0.22 µm sterile syringe filter to remove any undissolved compound and ensure sterility.

Table 2: Example Formulation Compositions for Parenteral Administration (5 mg/mL)
Protocol Component Quantity (per 10 mL) Notes
4B: Co-Solvent Compound50 mgFinal formulation must be a clear solution.
DMSO1 mLAdminister immediately after preparation.
PEG 4004 mL
Sterile Saline5 mL
4C: Cyclodextrin Compound50 mgFinal formulation must be a clear solution.
HP-β-CD2 g
Sterile Saline10 mLStable for short-term storage.

Part 4: Formulation Quality Control

Before administration, every formulation batch must undergo quality control checks to ensure its suitability for in vivo use.[20][21][22]

Quality_Control_Workflow Prep Formulation Prepared (Protocols 3A-4C) Visual Visual Inspection (Clarity, Color, Particulates) Prep->Visual Visual_Check Pass? Visual->Visual_Check pH_Check Measure pH (Parenteral Only) Visual_Check->pH_Check Yes Fail FAIL: Reformulate or Discard Visual_Check->Fail No pH_Range_Check pH within 6.0-8.0? pH_Check->pH_Range_Check Stability Short-Term Stability (Bench-top, 4 hrs) pH_Range_Check->Stability Yes pH_Range_Check->Fail No Stability_Check No Precipitation? Stability->Stability_Check Dose Ready for Dosing Stability_Check->Dose Yes Stability_Check->Fail No

Caption: Quality control workflow for in vivo formulations.

Table 3: Key Quality Control Parameters
Parameter Acceptance Criteria Rationale
Appearance Clear solution or homogenous suspension. Free of foreign matter.Ensures dose accuracy and safety (especially for IV).
pH (Parenteral) 6.0 - 8.0Minimizes injection site irritation and pain.[12]
Stability No precipitation or phase separation for the duration of the experiment.Guarantees the compound remains in the desired state until administered.
Sterility (Parenteral) No microbial growth.Prevents infection in the test animals.[11]

Part 5: In Vivo Administration Protocols (Mouse)

Proper administration technique is crucial for animal welfare and data quality.[9][23]

Protocol 5A: Oral Gavage (PO)

  • Restraint: Gently but firmly restrain the mouse, ensuring the head and body form a straight line.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to ensure correct insertion depth.[13]

  • Administration: Insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Administer the formulation slowly and steadily.[10]

Protocol 5B: Intraperitoneal Injection (IP)

  • Restraint: Hold the mouse with its head tilted downwards to move abdominal organs away from the injection site.

  • Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Administration: Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity and inject the formulation.

Protocol 5C: Intravenous Injection (IV) - Tail Vein

  • Restraint & Vasodilation: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[12][13]

  • Injection Site: Clean the tail with 70% alcohol. Identify one of the lateral tail veins.

  • Administration: Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle. A successful cannulation will have minimal resistance, and the solution will clear the vein upon injection.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. By adopting a systematic approach that begins with thorough physicochemical characterization, researchers can select and prepare a stable and homogenous formulation tailored to the desired administration route. The protocols and workflows detailed in this guide provide a robust foundation for achieving reliable and reproducible preclinical data, ultimately accelerating the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. As a crucial intermediate in medicinal chemistry and drug development, obtaining this compound in high purity is paramount for reliable downstream applications. This guide synthesizes fundamental chromatographic principles with field-tested troubleshooting strategies to empower researchers in overcoming common purification challenges.

Compound Profile: this compound

A foundational understanding of the target molecule's properties is the first step toward a successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.2 g/mol [1]
CAS Number 869108-50-9[1]
Predicted Polarity Moderately PolarInferred from structure
Appearance Varies (often solid)General chemical knowledge

The structure contains a polar 1,3,4-thiadiazole ring and an ethyl ester group, rendering it moderately polar. This polarity dictates its interaction with both the stationary and mobile phases in column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For most applications involving moderately polar compounds like this thiadiazole derivative, silica gel (SiO₂) of mesh size 230-400 is the standard and most cost-effective choice for flash chromatography.[2] However, the 1,3,4-thiadiazole ring system can be sensitive to the inherent acidity of standard silica gel, potentially leading to streaking or decomposition.[3] If you observe such issues, consider using neutralized silica gel or switching to a less acidic stationary phase like neutral alumina .

Q2: How do I determine the best mobile phase (solvent system)?

The optimal mobile phase is always determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[2][3]

  • Goal: The ideal solvent system should place your target compound at a Retention Factor (Rf) value of approximately 0.2-0.4 .[3] This range ensures the compound moves down the column at a reasonable rate, allowing for effective separation from impurities.

  • Starting Point: A common and effective solvent system for this class of compounds is a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate.[1][3] A documented successful purification used petroleum ether:ethyl acetate = 3:7 .[1]

  • Optimization: If the Rf is too high (>0.4), increase the proportion of the non-polar solvent (e.g., petroleum ether). If the Rf is too low (<0.2), increase the proportion of the polar solvent (e.g., ethyl acetate).[4]

Q3: My compound appears to be decomposing on the column. What should I do?

Decomposition is a critical issue, often linked to the stationary phase's acidity.[5]

  • Confirmation: First, confirm that the compound is unstable on silica. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, instability is likely. A two-dimensional (2D) TLC can also be used for this diagnosis.[5]

  • Solutions:

    • Deactivate the Silica: Use silica gel that has been treated with a basic modifier. You can add a small amount (e.g., 0.5-1%) of triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica surface.[4]

    • Switch Stationary Phase: Change to a more inert support like neutral alumina or consider reversed-phase chromatography if the compound is sufficiently polar.[4][5]

Q4: The crude material is not dissolving in the chosen mobile phase. How can I load it onto the column?

This is a common problem when the crude product has poor solubility in the relatively non-polar solvent system required for good separation. The solution is dry loading .[6]

  • Procedure: Dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone). Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[6] Gently remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder. This powder, containing your compound adsorbed onto the silica, can then be carefully added to the top of your packed column.[6]

Troubleshooting Guide

This section addresses specific experimental failures, their probable causes, and actionable solutions.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Poor or No Separation (Bands are overlapping)1. Inappropriate Solvent System: The eluent polarity is too high, causing all compounds to elute quickly near the solvent front.[2]2. Column Overloading: Too much sample was loaded relative to the amount of stationary phase. The typical sample load should be 1-5% of the silica gel mass.[4]1. Re-optimize via TLC: Find a less polar solvent system that provides better separation between your product and impurities, aiming for a product Rf of 0.2-0.4.[3][4]2. Reduce Sample Load: Decrease the amount of crude material or use a larger column.[4]
Compound is Not Eluting (Stuck at the top of the column)1. Compound is Too Polar: The mobile phase is not polar enough to displace the compound from the silica gel.[2][4]2. Insoluble Compound: The compound may have precipitated at the top of the column after loading.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). For example, move from 3:7 Pet Ether:EtOAc to 2:8, then 1:9, or switch to a stronger polar solvent like methanol in dichloromethane.[4][7]2. Use Dry Loading: Ensure the compound is properly adsorbed on silica before loading (see FAQ Q4). If precipitation still occurs, a different solvent system is needed.
Band Tailing/Streaking 1. Interaction with Silica: The nitrogen atoms in the thiadiazole ring may be interacting with acidic silanol groups on the silica surface.[4]2. Column Channeling: The column was not packed uniformly, creating channels that disrupt the solvent front.1. Add a Basic Modifier: Add 0.5-1% triethylamine or ammonia to the mobile phase to mask the acidic sites.[4]2. Repack the Column: Ensure the silica is packed as a uniform, homogenous bed without any cracks or air bubbles.
Cracked or Channeled Silica Bed 1. Improper Packing: The slurry was too thick or not allowed to settle evenly.2. Column Ran Dry: The solvent level dropped below the top of the stationary phase, causing air to enter and crack the bed.[6]1. Repack the Column: Use a proper slurry packing technique to ensure a homogenous bed.[8]2. Maintain Solvent Level: Always keep the solvent level above the silica surface. This is a critical rule in column chromatography.[6]

Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step workflow for the purification of this compound.

Step 1: TLC Method Development
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • On a TLC plate, spot the crude mixture and relevant starting materials if available.

  • Develop the plate in a TLC chamber with a test solvent system. Start with the literature-reported 3:7 petroleum ether:ethyl acetate .[1]

  • Visualize the plate under UV light and/or with a chemical stain (e.g., potassium permanganate).

  • Adjust the solvent ratio until the desired product spot has an Rf of ~0.3 and is well-separated from major impurities.

Step 2: Column Packing (Slurry Method)
  • Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[9]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Clamp the column perfectly vertically. Fill it about one-third full with the chosen non-polar solvent (e.g., petroleum ether).

  • In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in the same solvent. The consistency should be like a milkshake, not a thick paste.

  • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica settle evenly and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.

  • Add a final protective layer of sand on top of the packed silica.

Step 3: Sample Loading
  • Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase or a slightly more polar solvent.[6] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.

  • Dry Loading (Recommended for Poor Solubility): Follow the procedure described in FAQ Q4. Carefully add the silica-adsorbed sample to the top of the column.

Step 4: Elution and Fraction Collection
  • Once the sample is loaded, carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a steady flow rate. For flash chromatography, apply gentle pressure (1-2 psi) with an inert gas.[6]

  • Continuously monitor the separation. If the compounds are colorless, you will rely entirely on analyzing the collected fractions.[2]

Step 5: Analysis of Fractions
  • Using TLC, analyze the collected fractions to determine which ones contain the purified product. It is common to spot every few fractions on a single TLC plate.

  • Combine the fractions that contain only the pure desired compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visual Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve common column chromatography issues.

Troubleshooting_Workflow cluster_start Initial Observation cluster_problems Problem Identification cluster_causes Probable Causes cluster_solutions Solutions Start Poor Purification Result Prob_Separation Poor or No Separation Start->Prob_Separation Prob_Elution Compound Not Eluting Start->Prob_Elution Prob_Tailing Band Tailing / Streaking Start->Prob_Tailing Prob_Decomp Suspected Decomposition Start->Prob_Decomp Cause_Solvent Incorrect Solvent Polarity Prob_Separation->Cause_Solvent Cause_Overload Column Overloading Prob_Separation->Cause_Overload Cause_Polarity Compound Too Polar Prob_Elution->Cause_Polarity Cause_Acidity Silica Acidity Prob_Tailing->Cause_Acidity Cause_Packing Poor Column Packing Prob_Tailing->Cause_Packing Prob_Decomp->Cause_Acidity Sol_TLC Re-optimize with TLC Cause_Solvent->Sol_TLC Sol_Load Reduce Sample Load Cause_Overload->Sol_Load Sol_Gradient Increase Eluent Polarity (Gradient Elution) Cause_Polarity->Sol_Gradient Sol_Modifier Add Basic Modifier (e.g., Triethylamine) Cause_Acidity->Sol_Modifier Sol_Stationary Change Stationary Phase (e.g., Alumina) Cause_Acidity->Sol_Stationary Sol_Repack Repack Column Cause_Packing->Sol_Repack

Caption: A flowchart for troubleshooting column chromatography.

References

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work. The answers are based on established chemical principles of the 1,3,4-thiadiazole scaffold and ester functionalities.

Q1: I'm observing a decrease in the purity of my solid compound over time, even when stored in the dark. What could be the cause?

A: While this compound is generally stable as a solid, slow degradation can occur if not stored under optimal conditions. The primary culprits are typically moisture and temperature.

  • Causality: The ester linkage is susceptible to hydrolysis, which can be initiated by atmospheric moisture, especially if the container is not properly sealed or has been opened frequently in a humid environment. Elevated storage temperatures, even at "room temperature" in a warm lab, can accelerate this process. The thiadiazole ring itself is generally stable, but impurities or environmental factors can catalyze degradation.[1]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Control Temperature: Store the compound at the recommended temperature, typically 2-8°C, to minimize the rate of any potential degradation reactions.

    • Use a Desiccant: Store the container within a desiccator to rigorously exclude moisture.

Q2: My compound seems to be degrading rapidly after being dissolved in a protic solvent like methanol or water for analysis. Why is this happening and what can I do?

A: This is a classic case of solvolysis, specifically hydrolysis if water is present. The ethyl ester group is the most reactive site on the molecule under these conditions.

  • Causality: The ester is prone to both acid- and base-catalyzed hydrolysis.[2] If your solvent is not pH-neutral, this process can be significantly accelerated. The primary degradation product is 5-methyl-1,3,4-thiadiazole-2-carboxylic acid. This carboxylic acid derivative itself may be unstable and undergo further reactions, such as decarboxylation, especially upon heating.[3]

  • Troubleshooting Steps:

    • Prepare Solutions Fresh: Always prepare solutions immediately before use. Do not store the compound in solution for extended periods.

    • Use Aprotic Solvents: Whenever possible, use dry aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) for stock solutions.

    • Buffer Aqueous Solutions: If an aqueous medium is required, use a neutral buffer (e.g., phosphate buffer at pH 7.0-7.4). Avoid acidic or basic conditions unless they are part of the experimental design.

    • Analyze at Low Temperatures: If using an autosampler for HPLC analysis, ensure the vial tray is cooled to prevent degradation while samples are waiting to be injected.

Q3: I am seeing an unexpected new peak in my HPLC chromatogram after my experiment. How can I identify if it's a degradant?

A: Identifying unknown peaks is a critical step in stability assessment. A systematic approach involving forced degradation can help you tentatively identify the peak and confirm your stability-indicating method.

  • Causality: A new peak likely represents a degradation product formed due to experimental conditions (e.g., pH, temperature, presence of oxidizing agents). The most probable degradant is the hydrolysis product, 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, which will have a different retention time (typically shorter on a reverse-phase column) than the parent ester.

  • Troubleshooting Workflow:

    • Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound under controlled stress conditions (e.g., mild acid, mild base, peroxide). This is a standard practice outlined by ICH guidelines.[4]

    • Compare Chromatograms: Run the stressed samples on your HPLC system. If the retention time of the new peak in your experiment matches a peak generated under a specific stress condition (e.g., the peak from the acid/base hydrolysis study), you can tentatively identify it.

    • Use Mass Spectrometry (LC-MS): The most definitive way to identify the peak is to use LC-MS. The expected mass of the hydrolysis product (C4H4N2O2S) is 144.00 g/mol . If your unknown peak has this mass, it confirms its identity as the carboxylic acid degradant.

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A: The two most probable degradation pathways are hydrolysis of the ethyl ester and subsequent decarboxylation of the resulting carboxylic acid.

  • Hydrolysis: The ester group is the most vulnerable part of the molecule. It can be cleaved by water, a reaction catalyzed by either acid or base, to yield ethanol and 5-methyl-1,3,4-thiadiazole-2-carboxylic acid.

  • Decarboxylation: Carboxylic acids attached to electron-withdrawing heterocyclic rings can be unstable.[3] The resulting carboxylic acid from hydrolysis may lose carbon dioxide upon gentle heating or under certain pH conditions to form 2-methyl-1,3,4-thiadiazole.

DegradationPathway Parent This compound Acid 5-methyl-1,3,4-thiadiazole-2-carboxylic acid Parent->Acid Hydrolysis (+H₂O) Catalyzed by H⁺ or OH⁻ Decarboxylated 2-methyl-1,3,4-thiadiazole Acid->Decarboxylated Decarboxylation (-CO₂) Often requires heat

Caption: Hypothesized primary degradation pathway for the compound.

Q2: What are the recommended long-term storage conditions?

A: Based on the chemical structure, the following conditions are recommended to ensure long-term stability.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential hydrolytic and other degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber vial / Store in darkProtects against potential photolytic degradation, a common issue for heterocyclic compounds.[5]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents moisture ingress and interaction with the container surface.

Q3: How do I perform a forced degradation study for this compound?

A: A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Here is a general protocol. Note: Concentrations and durations may need to be optimized.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent: Acetonitrile (HPLC grade)

  • Acids: 0.1 M Hydrochloric Acid (HCl)

  • Bases: 0.1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Stress Conditions (Perform in parallel):

    • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to the final working concentration (e.g., 100 µg/mL). Analyze immediately.

    • Acid Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. b. Heat at 60°C for 2 hours (or until target degradation is achieved). c. Cool to room temperature, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to volume with mobile phase.

    • Base Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. b. Keep at room temperature for 1 hour (base hydrolysis is often faster than acid hydrolysis). c. Neutralize with an equivalent amount of 0.1 M HCl and dilute to volume with mobile phase.

    • Oxidative Degradation: a. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. b. Keep at room temperature for 4 hours, protected from light. c. Dilute to volume with mobile phase.

    • Thermal Degradation: a. Spread a thin layer of the solid compound in a petri dish. b. Place in an oven at 80°C for 24 hours. c. Prepare a sample of the stressed solid at the working concentration for analysis.

    • Photolytic Degradation: a. Expose the stock solution (in a quartz cuvette or other UV-transparent container) and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). b. Prepare a sample of the stressed solution and solid at the working concentration for analysis.

  • Analysis:

    • Analyze all samples (control, acid, base, oxidative, thermal, photolytic) by a suitable reverse-phase HPLC-UV method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

    • Ensure the analytical method has sufficient resolution to separate the parent peak from all generated degradant peaks.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the scientific reasoning behind these strategies, empowering you to make informed decisions in your experiments.

The Challenge: Understanding the Insolubility of a Thiadiazole Derivative

This compound, like many heterocyclic compounds, presents a significant challenge in achieving sufficient solubility in aqueous media for biological assays.[1] The thiadiazole ring system, while valuable for its biological activity, contributes to a molecular structure that is often poorly solvated by water.[2] This guide will walk you through a systematic approach to solubilizing this compound, from basic troubleshooting to advanced formulation strategies.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is formatted in a question-and-answer style to directly address common issues you may encounter.

Question 1: My initial attempts to dissolve this compound in my aqueous buffer have failed. What is the first step I should take?

Answer: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. This is a standard practice for compounds with poor aqueous solubility.

  • Rationale: By creating a concentrated stock in a solvent where the compound is readily soluble, you can then introduce a small volume of this stock into your aqueous assay medium. This minimizes the concentration of the organic solvent in your final working solution, reducing potential off-target effects on your biological system.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO): This is the most common choice due to its high solubilizing power and miscibility with water.

    • Ethanol (EtOH): A good alternative, particularly if your assay is sensitive to DMSO.

  • Actionable Protocol:

    • Accurately weigh a small amount of this compound.

    • Add a precise volume of 100% DMSO or absolute ethanol to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly. Gentle warming (e.g., 37°C) can be used to aid dissolution, but be mindful of potential compound degradation at higher temperatures.

    • Visually inspect the solution to ensure there are no visible particles.

Question 2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: This phenomenon, known as "precipitation upon dilution," is a common hurdle.[1] It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. Here are several strategies to overcome this:

  • Optimize the Final Co-solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is as low as possible, typically below 0.5% (v/v), to minimize both biological interference and the risk of precipitation.[1][3]

  • Use a Co-solvent System: Preparing your stock solution in a mixture of solvents can sometimes improve solubility in the final aqueous environment.[1] For example, a stock solution in a 1:1 mixture of DMSO and ethanol might be effective.

  • Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help to keep the compound in solution.[1]

  • Consider the pH of your Buffer: The solubility of many compounds is pH-dependent. While this compound does not have readily ionizable groups, the pH of your buffer can still influence its solubility. If your experimental conditions allow, you could test a small range of pH values.

Advanced Solubilization Strategies

If the use of co-solvents is insufficient or interferes with your assay, more advanced formulation techniques may be necessary.

Question 3: My assay is highly sensitive to organic solvents. What are my options?

Answer: In such cases, you can employ formulation strategies that enhance the aqueous solubility of the compound itself. Two highly effective methods are complexation with cyclodextrins and the preparation of solid dispersions.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5][6][7][8] They can encapsulate poorly soluble "guest" molecules, like our thiadiazole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[4][5][6][7][8]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare the Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. The concentration will need to be optimized, but a good starting point is a 1:1 or 1:2 molar ratio of your compound to the cyclodextrin.[1]

  • Add the Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

  • Equilibrate: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for the formation of the inclusion complex.[1]

  • Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains your solubilized compound.

Preparation of a Solid Dispersion

A solid dispersion involves dispersing the compound in a hydrophilic carrier at a solid state.[2] This can enhance the dissolution rate and apparent solubility.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Choose a Carrier: Polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) are commonly used hydrophilic carriers.[2]

  • Dissolve Components: Dissolve both this compound and the carrier in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask. A typical starting ratio is 1:5 (w/w) of compound to carrier.

  • Evaporate the Solvent: Remove the solvent using a rotary evaporator to form a thin film on the flask wall.

  • Dry and Pulverize: Further dry the film under vacuum to remove any residual solvent. Scrape the solid dispersion and gently grind it into a fine powder.

  • Assess Solubility: Test the solubility of the resulting powder in your aqueous buffer.

Data Summary and Visualization

The following table provides a starting point for selecting a solubilization strategy.

StrategyRecommended Starting ConditionsProsCons
Co-solvents 10-50 mM stock in 100% DMSO or EthanolSimple, quick, suitable for initial screeningPotential for assay interference, risk of precipitation upon dilution
Cyclodextrins 1:1 to 1:2 molar ratio of compound to HP-β-CDSignificant solubility enhancement, low toxicityRequires optimization, longer preparation time
Solid Dispersions 1:5 (w/w) ratio of compound to PVP or PEGCan improve dissolution rate and apparent solubilityMore complex preparation, requires specialized equipment

Visualizing the Decision-Making Process

The following workflow diagram illustrates the logical progression for tackling solubility issues with this compound.

solubilization_workflow start Start: Poorly Soluble Compound cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->cosolvent check_solubility Is Compound Soluble and Assay Tolerant? cosolvent->check_solubility success Proceed with Experiment check_solubility->success Yes advanced_methods Explore Advanced Methods check_solubility->advanced_methods No cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion check_advanced Is Solubility Improved? cyclodextrin->check_advanced solid_dispersion->check_advanced check_advanced->success Yes failure Re-evaluate Compound or Assay Conditions check_advanced->failure No

Caption: Decision workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in DMSO? A: While DMSO is a powerful solvent, prolonged storage of compounds in DMSO, especially at room temperature, can lead to degradation. It is best practice to prepare fresh stock solutions or store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What are the safety precautions for handling this compound? A: While a specific safety data sheet (SDS) for this exact compound is not readily available, related thiadiazole and thiazole compounds are known to cause skin, eye, and respiratory irritation.[9][10][11] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Q3: Where can I purchase this compound? A: Several chemical suppliers list this compound in their catalogs. Some potential vendors include ChemicalBook and ChemUniverse.[12][13] It is advisable to request a certificate of analysis (CoA) from the supplier to ensure the purity of the compound.

Q4: Can I use sonication to help dissolve the compound? A: Sonication can be a useful technique to break up small particles and aid in dissolution. However, it can also generate heat, which may degrade some compounds. If you use sonication, it is best to do so in a controlled manner, such as in a cooled water bath, and for short durations.

References

Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during their synthetic endeavors. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of your target compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and step-by-step protocols for resolution.

Problem 1: Low or No Yield of the Desired 1,3,4-Thiadiazole

Question: I am attempting to synthesize a 2,5-disubstituted 1,3,4-thiadiazole from a thiosemicarbazide and a carboxylic acid using a strong acid catalyst, but I am observing very low to no yield of my product. What could be the issue?

Answer: This is a common challenge that can stem from several factors, primarily related to the choice of cyclizing agent, reaction conditions, and the stability of your starting materials.

Potential Causes and Solutions:

  • Inadequate Dehydration: The cyclization of an N-acylthiosemicarbazide intermediate to a 1,3,4-thiadiazole is a dehydration reaction. If the dehydrating agent is not potent enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Expert Insight: While concentrated sulfuric acid (H₂SO₄) is commonly used, it can be overly harsh for sensitive substrates, leading to degradation.[1][2] Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid are often more effective and milder alternatives that promote efficient cyclodehydration.[3] Phosphorus oxychloride (POCl₃) is another powerful dehydrating agent for this conversion.[1][4]

  • Substrate Decomposition: Your starting materials or the intermediate N-acylthiosemicarbazide may be degrading under the strong acidic conditions and/or high temperatures.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction at regular intervals. This will help you determine if the starting material is being consumed and if any new spots corresponding to byproducts are appearing.

      • Optimize Temperature: If you suspect degradation, try running the reaction at a lower temperature for a longer period.

      • Alternative Catalysts: Consider using a milder Lewis acid catalyst if your substrate is acid-sensitive.

  • Incorrect Work-up Procedure: The desired product might be lost during the work-up and extraction process.

    • Self-Validation Step: After basifying the reaction mixture to quench the acid, ensure the pH is appropriate for your product's solubility. Some 1,3,4-thiadiazoles can be amphoteric. Perform a small-scale extraction and check both the organic and aqueous layers by TLC to confirm where your product resides.

Problem 2: Formation of an Unexpected Isomer - 1,2,4-Triazole Instead of 1,3,4-Thiadiazole

Question: My spectral data (NMR, MS) suggests that I have synthesized a 1,2,4-triazole derivative instead of the expected 1,3,4-thiadiazole from my thiosemicarbazide precursor. Why did this happen and how can I favor the formation of the thiadiazole?

Answer: The cyclization of acylthiosemicarbazides can indeed lead to two different heterocyclic systems: 1,3,4-thiadiazoles or 1,2,4-triazoles. The reaction pathway is highly dependent on the pH of the reaction medium.[5]

Causality:

  • Acid-Catalyzed Cyclization (Favors 1,3,4-Thiadiazole): In an acidic medium, the oxygen of the carbonyl group is protonated, making the carbonyl carbon more electrophilic. The sulfur atom of the thiosemicarbazide moiety, being a soft nucleophile, then attacks the activated carbonyl carbon, leading to a cyclization and subsequent dehydration to form the 1,3,4-thiadiazole ring.[6]

  • Base-Catalyzed Cyclization (Favors 1,2,4-Triazole): In a basic medium, the nitrogen atom of the thiosemicarbazide is deprotonated, making it a stronger nucleophile. This nitrogen then attacks the carbonyl carbon, leading to the formation of a 1,2,4-triazole derivative after cyclization and elimination of water.[5]

Experimental Workflow for Selective Synthesis:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products Acylthiosemicarbazide Acylthiosemicarbazide Acid Acidic Medium (e.g., H₂SO₄, PPA, POCl₃) Acylthiosemicarbazide->Acid Favors Base Basic Medium (e.g., NaOH, K₂CO₃) Acylthiosemicarbazide->Base Favors Thiadiazole 1,3,4-Thiadiazole Acid->Thiadiazole Leads to Triazole 1,2,4-Triazole Base->Triazole Leads to

Caption: Reaction pathway selection for 1,3,4-thiadiazole vs. 1,2,4-triazole synthesis.

Troubleshooting Protocol:

  • Ensure Acidic Conditions: If you are obtaining the triazole byproduct, it is crucial to maintain a strongly acidic environment throughout the reaction.

  • Choice of Acid: Use a non-nucleophilic strong acid like concentrated H₂SO₄ or PPA.[1][3]

  • Avoid Basic Contaminants: Ensure all your glassware is free from any basic residues.

Problem 3: Formation of 1,3,4-Oxadiazole as a Major Byproduct

Question: I am trying to synthesize a 2-amino-1,3,4-thiadiazole using a desulfurizing agent, but I am getting a significant amount of the corresponding 2-amino-1,3,4-oxadiazole. How can I improve the selectivity for the thiadiazole?

Answer: The formation of a 1,3,4-oxadiazole from a thiosemicarbazide precursor points towards a cyclodesulfurization reaction competing with the desired cyclodehydration.[6] This is often observed when using certain carbodiimides as cyclizing agents.

Causality:

  • Desulfurizing Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) are known to promote the removal of sulfur, leading to the formation of the oxadiazole ring.[6]

  • Regioselectivity: The choice of cyclizing agent can significantly influence the regioselectivity of the reaction. While EDC favors oxadiazole formation, other reagents can selectively promote thiadiazole synthesis.

Troubleshooting Protocol for Regioselective Synthesis:

  • Avoid Strong Desulfurizing Agents: If your goal is the thiadiazole, avoid using EDC·HCl as the primary cyclizing agent.

  • Utilize p-Toluenesulfonyl Chloride (p-TsCl): The use of p-TsCl in the presence of a base like triethylamine (TEA) has been shown to be highly effective in promoting the cyclization of thiosemicarbazides to 2-amino-1,3,4-thiadiazoles with high regioselectivity.[6][7]

Recommended Protocol for 2-Amino-1,3,4-thiadiazole Synthesis:

StepProcedure
1 Dissolve the thiosemicarbazide intermediate in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
2 Add triethylamine (TEA) to the solution.
3 Slowly add a solution of p-toluenesulfonyl chloride (p-TsCl) in the same solvent at room temperature.
4 Stir the reaction mixture at room temperature and monitor its progress by TLC.
5 Upon completion, perform an appropriate aqueous work-up to isolate the product.
Problem 4: Ring Opening of the 1,3,4-Thiadiazole Ring

Question: During the purification of my 1,3,4-thiadiazole derivative, I am observing decomposition, and I suspect the heterocyclic ring is opening. What conditions can cause this, and how can I prevent it?

Answer: The 1,3,4-thiadiazole ring, while aromatic, can be susceptible to nucleophilic attack and subsequent ring opening, particularly under strong basic conditions.[2][8]

Causality:

  • Nucleophilic Attack: Strong bases, such as concentrated sodium hydroxide or potassium hydroxide, can attack the electron-deficient carbon atoms (C2 and C5) of the thiadiazole ring, leading to ring cleavage.[8] The presence of electron-withdrawing substituents on the ring can further enhance this susceptibility.

Preventative Measures:

  • Avoid Strong Bases during Work-up: When neutralizing acidic reaction mixtures, use milder bases like sodium bicarbonate (NaHCO₃) or a saturated solution of sodium carbonate (Na₂CO₃).[9] Avoid using concentrated solutions of strong bases.

  • Purification Strategy:

    • Chromatography: If your compound is stable enough, purification by column chromatography on silica gel is generally a safe option.

    • Recrystallization: Choose a recrystallization solvent system that does not require extreme pH conditions.

  • Storage: Store your purified 1,3,4-thiadiazole derivatives in a cool, dry place, protected from light and strong bases.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,3,4-thiadiazoles?

A1: The most widely used precursors for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazides and their derivatives.[1][6] Other common starting materials include acylhydrazines, which can be reacted with various sulfur-containing reagents like carbon disulfide (CS₂) or isothiocyanates.[10][11] Dithiocarbazates are also valuable starting points for certain substitution patterns.[6]

Q2: Can I synthesize 1,3,4-thiadiazoles directly from acyl hydrazines without isolating the thiosemicarbazide intermediate?

A2: Yes, one-pot syntheses are possible and often preferred for their efficiency. A common method involves reacting an acyl hydrazine with carbon disulfide in the presence of a base like potassium hydroxide (KOH) in ethanol. The resulting potassium dithiocarbazate salt can then be cyclized by acidification.[10] More recently, methods using elemental sulfur to directly couple acyl hydrazines with nitroalkanes have been developed.[12]

Q3: Are there any "green" or more environmentally friendly methods for 1,3,4-thiadiazole synthesis?

A3: Yes, the field is moving towards more sustainable synthetic methods. Some examples include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields.[8]

  • Use of ionic liquids: These can act as both the solvent and catalyst, often allowing for easier product separation and catalyst recycling.[3]

  • Catalytic methods: The use of reusable catalysts, such as silica-supported tungstosilicic acid in Hantzsch-type syntheses, is a greener alternative to stoichiometric reagents.[13]

Q4: My 1,3,4-thiadiazole derivative is a thiol. Are there any specific handling or reactivity considerations I should be aware of?

A4: 2-Mercapto-1,3,4-thiadiazoles can exist in tautomeric forms: the thiol and the thione.[14] This affects their reactivity. The thione form is often the more stable tautomer. These compounds can be sensitive to oxidation, so it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) if possible. They will react similarly to other thiols, for instance, they can be alkylated at the sulfur atom.

Q5: What is the Hantzsch thiazole synthesis, and can it be used for 1,3,4-thiadiazoles?

A5: The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings, which involves the reaction of an α-haloketone with a thioamide.[13][15] This method is primarily for the synthesis of 1,3-thiazoles, not 1,3,4-thiadiazoles. The arrangement of heteroatoms in the final ring is different. For 1,3,4-thiadiazoles, the synthetic strategies discussed in this guide, which typically involve precursors containing a pre-formed N-N bond (like hydrazines or thiosemicarbazides), are appropriate.

III. References

  • A Review on Synthesis of 1,3,4-Thiadiazole Derivatives and its Biological Activity. Journal of Chemical and Pharmaceutical Research, 2017, 9(6):202-214. --INVALID-LINK--

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. --INVALID-LINK--

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. --INVALID-LINK--

  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of University of Babylon for Pure and Applied Sciences, 26(8), 163-171. --INVALID-LINK--

  • Krasavin, M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5282. --INVALID-LINK--

  • Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2013). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science, 15(1), 32-39. --INVALID-LINK--

  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2006). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 63(5), 389-394. --INVALID-LINK--

  • Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. --INVALID-LINK--

  • Jubie, S., Kalirajan, R., & Gowramma, B. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmacy Research, 4(9), 2951-2956. --INVALID-LINK--

  • Synthetic procedure for 1,3,4 thiadiazole from acylhydrazide. Chemistry Stack Exchange. --INVALID-LINK--

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. --INVALID-LINK--

  • Thiadiazoles and Their Properties. ISRES Publishing. --INVALID-LINK--

  • Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances. --INVALID-LINK--

  • Wang, H., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 1-10. --INVALID-LINK--

  • Mechanistic proposal for the formation of the 1,3,4-thiadiazole ring. ResearchGate. --INVALID-LINK--

  • Mukhrish, Y. E., et al. (2025). Exploring the cyclization of thiosemicarbazone to 1,3,4-thiadiazole: Synthesis, characterization and in-silico study. Journal of Molecular Structure, 140385. --INVALID-LINK--

  • Ghiță, C. I., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8011. --INVALID-LINK--

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. --INVALID-LINK--

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Quimica. --INVALID-LINK--

  • Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1339. --INVALID-LINK--

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. --INVALID-LINK--

  • Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant. Eurasian Chemical Communications. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiadiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you navigate the common challenges encountered during the synthesis of thiadiazoles, ensuring the efficiency and success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a systematic approach to identifying and resolving specific issues that may arise during the synthesis of thiadiazole derivatives.

Problem 1: Low or No Product Yield

Low product yield is one of the most frequent challenges in thiadiazole synthesis. The underlying causes can range from suboptimal reaction conditions to reagent quality.

  • Inefficient Dehydration/Cyclization: In the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids, the removal of water to drive the cyclization is critical.

    • Solution: Ensure your dehydrating agent (e.g., phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA)) is fresh and added under anhydrous conditions. For temperature-sensitive substrates, consider milder dehydrating agents or microwave-assisted synthesis to reduce reaction times and potentially improve yields.[1][2]

  • Suboptimal Oxidant in 1,2,4-Thiadiazole Synthesis: The oxidative dimerization of thioamides to form 1,2,4-thiadiazoles is highly dependent on the choice and amount of the oxidizing agent.

    • Solution: Common oxidants include iodine, hydrogen peroxide, and Oxone®.[3] The optimal oxidant and its stoichiometry can vary depending on the substrate. A systematic screening of different oxidants and their equivalents is recommended. Over-oxidation can lead to side products, so careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial.[4]

  • Decomposition of Starting Materials or Product: Thiadiazole precursors and the final products can be sensitive to harsh reaction conditions, such as high temperatures or strong acids/bases.[5]

    • Solution: Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer duration may prevent decomposition. If the product is base-sensitive, ensure the work-up procedure is neutral or mildly acidic.[4]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Use reagents from reputable suppliers and ensure solvents are of the appropriate grade and adequately dried. Water can be particularly detrimental in reactions requiring anhydrous conditions.[4]

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent & Solvent Quality - Fresh Dehydrating Agent? - Anhydrous Conditions Met? start->check_reagents check_conditions Optimize Reaction Conditions - Temperature Too High/Low? - Reaction Time Sufficient? check_reagents->check_conditions Reagents OK check_method Evaluate Synthetic Method - Appropriate Dehydrating/Oxidizing Agent? - Stoichiometry Correct? check_conditions->check_method Conditions Optimized purification_issue Assess Purification Step - Product Loss During Work-up? - Inefficient Extraction? check_method->purification_issue Method Appropriate success Yield Improved purification_issue->success Purification Optimized

Caption: A decision-making workflow for troubleshooting low yields in thiadiazole synthesis.

Problem 2: Formation of Multiple Side Products

The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired thiadiazole.

  • Incomplete Reaction: Unreacted starting materials will appear as separate spots on the TLC.

    • Solution: Increase the reaction time or temperature cautiously, while monitoring for product degradation. Ensure efficient mixing, especially for heterogeneous reactions.[4]

  • Side Reactions of Intermediates: In the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, the intermediate N-acylthiosemicarbazide can sometimes undergo alternative cyclization pathways or decomposition.

    • Solution: The choice of cyclizing agent can influence the reaction pathway. For instance, using POCl₃ might favor the desired thiadiazole formation over other potential products.[2]

  • Hydrolysis of Thioamide: In the synthesis of 1,2,4-thiadiazoles from thioamides, the presence of water can lead to the hydrolysis of the thioamide to the corresponding amide.[4]

    • Solution: Ensure the reaction is carried out under strictly anhydrous conditions, using dried solvents and inert atmosphere (e.g., nitrogen or argon).

  • Ring Opening of the Thiadiazole Product: Some thiadiazole derivatives can be unstable under strongly acidic or basic conditions, leading to ring-opening and the formation of degradation products.[4]

    • Solution: Perform the reaction and work-up under neutral or mildly acidic/basic conditions. Buffer the reaction mixture if necessary.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of thiadiazole synthesis.

Q1: What are the most common synthetic routes to 2,5-disubstituted-1,3,4-thiadiazoles?

A1: The two most prevalent and versatile methods are:

  • From Thiosemicarbazide and Carboxylic Acids: This is a straightforward approach where a carboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like POCl₃, concentrated H₂SO₄, or PPA. The reaction involves the formation of an N-acylthiosemicarbazide intermediate, which then undergoes cyclization.[1][2]

  • From Acylhydrazines and a Thionating Agent: In this method, an acylhydrazine is reacted with a thionating agent, most commonly Lawesson's Reagent, in a solvent like toluene under reflux. This method is known for its high yields.[1][6]

Comparison of Synthetic Routes for 2,5-Disubstituted-1,3,4-Thiadiazoles
Synthetic Route Starting Materials Key Reagents/Conditions Typical Reaction Time Reported Yields Key Advantages Key Disadvantages
Route 1: From Thiosemicarbazide Carboxylic Acid, ThiosemicarbazidePOCl₃, H₂SO₄, or PPA; Heat/Microwave2-10 hours60-95%Readily available starting materials, straightforward procedure.Often requires harsh reagents and high temperatures; may have limited substrate scope.[1]
Route 2: From Acylhydrazines Acylhydrazine, Aldehyde/Thionating AgentLawesson's Reagent; Toluene, Reflux2-12 hours75-97%High yields, good functional group tolerance.Lawesson's reagent has a strong, unpleasant odor and requires careful handling.[1][7]

Q2: How can I synthesize 1,2,4-thiadiazoles?

A2: The most common method for the synthesis of symmetrical 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides .[3][8] This reaction involves treating a primary thioamide with an oxidizing agent. A variety of oxidants can be used, including hydrogen peroxide, iodine, and Oxone®.[3] More recently, greener methods using molecular oxygen as the terminal oxidant in water have been developed.[8]

Experimental Workflow for Oxidative Dimerization of Thioamides

oxidative_dimerization_workflow start Start: Thioamide dissolve Dissolve Thioamide in a Suitable Solvent start->dissolve add_oxidant Add Oxidizing Agent (e.g., I₂, H₂O₂, Oxone®) dissolve->add_oxidant react Stir at Optimal Temperature Monitor by TLC add_oxidant->react workup Reaction Work-up - Quench excess oxidant - Extraction react->workup purify Purification - Recrystallization or - Column Chromatography workup->purify characterize Characterization - NMR, IR, Mass Spec purify->characterize product Product: 1,2,4-Thiadiazole characterize->product

Caption: A generalized experimental workflow for the synthesis of 1,2,4-thiadiazoles via oxidative dimerization of thioamides.

Q3: What are the key spectroscopic features I should look for to confirm the formation of my thiadiazole product?

A3: Spectroscopic characterization is essential for confirming the structure of your synthesized thiadiazole. Here are the key features to look for in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Spectroscopic Characterization Data for Thiadiazole Derivatives
Technique Key Spectroscopic Features
¹H NMR - Protons on the thiadiazole ring typically appear in the aromatic region (δ 7.0-9.0 ppm).- The chemical shifts of substituents will be influenced by the electron-withdrawing nature of the thiadiazole ring.[9][10]
¹³C NMR - The carbon atoms of the 1,3,4-thiadiazole ring typically resonate in the range of δ 158-170 ppm.[9][11][12]
FT-IR - Look for the characteristic C=N stretching vibration of the thiadiazole ring, which typically appears in the range of 1610-1650 cm⁻¹.[13][14]- The C-S-C stretching vibration is usually observed at lower frequencies.[14]
Mass Spec - The molecular ion peak (M⁺) should be observed, confirming the molecular weight of the product.- Common fragmentation patterns for some thiadiazoles involve the loss of N₂ from the molecular ion.[15][16]

Q4: What are the best methods for purifying thiadiazole derivatives?

A4: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.[17] The key is to find a suitable solvent or solvent system in which the thiadiazole derivative is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol and methanol are common solvents for recrystallization of thiadiazole derivatives.[18][19]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is a standard purification technique. A solvent system of appropriate polarity (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) is used to separate the desired product from impurities.[18]

Q5: What are the main safety precautions I should take when synthesizing thiadiazoles?

A5: Safety is paramount in the laboratory. When working with reagents commonly used in thiadiazole synthesis, it is crucial to adhere to the following safety precautions:

  • Thiosemicarbazide: This compound is toxic if swallowed, in contact with skin, or if inhaled. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[20]

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn. Ensure all glassware is dry before use.

  • Lawesson's Reagent: This reagent has a very strong and unpleasant odor and is harmful if swallowed or inhaled. It can also release flammable gases upon contact with water. Handle Lawesson's Reagent in a well-ventilated fume hood, and store it in a dry place.[7][21][22]

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment. Work in a well-ventilated area, and wear appropriate PPE at all times.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole from Carboxylic Acid and Thiosemicarbazide

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl carboxylic acid (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Addition of Thiosemicarbazide: To the stirred mixture, slowly add thiosemicarbazide (1.0 eq) in small portions. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 1-2 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Protocol 2: Synthesis of 3,5-Diaryl-1,2,4-Thiadiazole via Oxidative Dimerization of Thioamides

This protocol is a general procedure and may require optimization for specific substrates and oxidizing agents.

  • Reaction Setup: Dissolve the aryl thioamide (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) in a round-bottom flask with a magnetic stirrer.

  • Addition of Oxidant: Add the chosen oxidizing agent (e.g., iodine (1.1 eq) or a solution of Oxone® (0.5 eq) in water) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.

  • Work-up: If iodine is used, quench the excess by adding a saturated solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

References

Navigating the Nuances of Thiadiazole NMR Spectra: A Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for troubleshooting common issues in thiadiazole NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you resolve common challenges and interpret your spectra with confidence.

Introduction: The Intricacies of Thiadiazole NMR

Thiadiazoles, with their five-membered ring containing one sulfur and two nitrogen atoms, present unique challenges in NMR spectroscopy. The presence of quadrupolar nitrogen atoms, the potential for tautomerism, and the sensitivity of chemical shifts to the electronic environment can lead to spectra that are complex and sometimes misleading. This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions, but also the underlying scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Broadening and Poor Resolution

Question 1: Why are the proton signals in my thiadiazole spectrum broad and poorly resolved, especially those near the nitrogen atoms?

Answer: This is a classic issue stemming from the quadrupolar nature of the nitrogen-14 (¹⁴N) nucleus, which has a spin I=1. Nuclei with a spin greater than 1/2 possess a quadrupole moment, which interacts with the local electric field gradient. This interaction provides an efficient relaxation pathway, leading to a shortening of the excited state lifetime and, consequently, broadening of the NMR signals of adjacent protons.[1][2] The closer a proton is to the nitrogen atom, the more pronounced this broadening effect will be.

Troubleshooting Protocol:

  • Lower the Temperature: Running the NMR experiment at a lower temperature can sometimes sharpen the signals. By slowing down molecular tumbling, the relaxation effects of the quadrupolar nitrogen can be averaged less effectively, leading to sharper lines in some cases. However, be aware that this can also lead to solubility issues or reveal dynamic processes.

  • Use a High-Field Spectrometer: Higher magnetic field strengths can help to partially decouple the proton from the quadrupolar nitrogen, resulting in sharper signals.

  • Consider ¹⁵N Labeling: If synthetically feasible, isotopic labeling with ¹⁵N (spin I=1/2) will eliminate quadrupolar broadening and allow for the observation of sharp proton signals and direct H-N coupling constants.

Question 2: My entire spectrum, not just protons near nitrogen, exhibits broad peaks. What could be the cause?

Answer: Widespread peak broadening can arise from several factors unrelated to quadrupolar effects. These include issues with sample preparation, instrument settings, or the presence of paramagnetic impurities.

Troubleshooting Workflow:

Caption: Workflow for diagnosing and resolving general peak broadening in NMR spectra.

Detailed Steps:

  • Sample Homogeneity: Ensure your sample is fully dissolved in the deuterated solvent. Any suspended solids will disrupt the magnetic field homogeneity, leading to broad lines.[3] If necessary, filter your sample through a small plug of glass wool in a Pasteur pipette or a syringe filter.

  • Concentration Effects: Highly concentrated samples can lead to increased viscosity, which slows molecular tumbling and can cause peak broadening. Diluting the sample may resolve this issue.

  • Shimming: Poor shimming of the magnetic field is a common cause of broad peaks. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can significantly improve resolution.

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can cause severe line broadening. Purifying the sample by column chromatography or adding a chelating agent like EDTA (if it doesn't interact with your compound) can help.

Category 2: Unexpected Chemical Shifts and Signal Multiplicity

Question 3: The chemical shifts of my thiadiazole protons are different from what I expected based on literature values for similar compounds. Why is this?

Answer: The chemical shifts in thiadiazole rings are highly sensitive to the electronic environment, which can be influenced by several factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electron density around the ring and, therefore, the chemical shifts.[4] A change from a non-polar solvent like CDCl₃ to a polar, hydrogen-bonding solvent like DMSO-d₆ can cause substantial shifts.

  • Substituent Effects: The nature and position of substituents on the thiadiazole ring have a profound impact on the chemical shifts of the ring protons and carbons. Electron-withdrawing groups will generally shift signals downfield, while electron-donating groups will shift them upfield.

  • pH of the Sample: Thiadiazoles are basic heterocycles and can be protonated if the sample is acidic. Protonation dramatically alters the electronic structure of the ring, leading to significant downfield shifts of the ring protons.[5]

Troubleshooting Protocol:

  • Verify the Solvent: Always report the solvent used when comparing NMR data. If your shifts are unexpected, try acquiring the spectrum in a different solvent to see how the chemical shifts are affected.

  • Control the pH: If your sample might contain acidic or basic impurities, you can neutralize it or run the experiment in a buffered solution to ensure a consistent pH.

  • Use 2D NMR for Unambiguous Assignment: If the structure is in doubt, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm the connectivity of your molecule.

Question 4: I am seeing more signals in my ¹H NMR spectrum than I expect for my thiadiazole derivative. What could be the reason?

Answer: The presence of extra signals often points to the existence of more than one species in your NMR tube. For thiadiazoles, common culprits include:

  • Tautomerism: Amine-substituted thiadiazoles can exist in equilibrium between amine and imine tautomeric forms.[6] These tautomers will have distinct sets of NMR signals.

  • Rotamers: If there is restricted rotation around a bond (e.g., a bond between the thiadiazole ring and a bulky substituent), you may observe separate signals for the different rotational isomers (rotamers).

  • Impurities: Unreacted starting materials, byproducts, or residual solvents are common sources of extra peaks.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the extra signals are due to rotamers or tautomers in rapid exchange, you may see the peaks broaden and coalesce into a single set of averaged signals at higher temperatures.

  • 2D NMR (COSY and NOESY/ROESY): A COSY (Correlation Spectroscopy) experiment can help to identify separate spin systems, confirming the presence of different species. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can help to distinguish between different isomers.

  • Purity Check: Re-evaluate the purity of your sample using other analytical techniques like LC-MS or HPLC to check for the presence of impurities.

Illustrative Workflow for Investigating Extra Signals:

Caption: A logical workflow for diagnosing the cause of unexpected signals in a thiadiazole NMR spectrum.

Reference Data for Unsubstituted Thiadiazoles

The following tables provide typical ¹H and ¹³C NMR chemical shifts for the parent thiadiazole isomers. Note that these values can vary with solvent and concentration.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) of Unsubstituted Thiadiazoles

CompoundH-PositionChemical Shift (ppm)Solvent
1,2,3-ThiadiazoleH-48.52 (d)CDCl₃[7]
H-59.15 (d)CDCl₃[7]
1,2,4-ThiadiazoleH-3~8.7CDCl₃
H-5~8.3CDCl₃
1,3,4-ThiadiazoleH-2, H-5~9.3 (s)DMSO-d₆

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted Thiadiazoles

CompoundC-PositionChemical Shift (ppm)Solvent
1,2,3-ThiadiazoleC-4141.5CDCl₃[7]
C-5155.0CDCl₃[7]
1,2,4-ThiadiazoleC-3~168CDCl₃
C-5~155CDCl₃
1,3,4-ThiadiazoleC-2, C-5~152DMSO-d₆

Standard Operating Procedure: NMR Sample Preparation

High-quality data begins with proper sample preparation. Follow these steps to minimize common issues.

Materials:

  • High-purity thiadiazole derivative (5-10 mg for ¹H NMR, 10-30 mg for ¹³C NMR)

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Clean, dry NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial for dissolving the sample

  • Filter (e.g., cotton wool or syringe filter)

Protocol:

  • Weigh the Sample: Accurately weigh the desired amount of your purified compound into a small, clean, and dry vial.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or sonicate to ensure complete dissolution.[3][8][9]

  • Filter the Solution: To remove any particulate matter, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton wool at the bottom of a Pasteur pipette.[3]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Invert to Mix: Gently invert the NMR tube several times to ensure the solution is homogeneous.

References

How to handle and store Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate safely

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and safety protocols for handling and storing Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. Our goal is to ensure both the integrity of your experiments and the safety of laboratory personnel.

Compound Identification and Properties

This compound is a heterocyclic compound frequently utilized as a building block in medicinal chemistry and organic synthesis.[][2][3] The 1,3,4-thiadiazole ring is a stable aromatic system that serves as a versatile scaffold in the development of novel therapeutic agents.[4][5][6] Understanding its properties is the first step toward safe and effective use.

PropertyValueSource
CAS Number 869108-50-9[7][8][9]
Molecular Formula C₆H₈N₂O₂S[9][10]
Molecular Weight 172.20 g/mol [9][10]
Appearance Data not available for this specific compound, but related thiadiazoles can be liquids or solids.[][11]N/A
Primary Use For Research & Development use only. Not for medicinal or household use.[11][12]N/A

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound, drawing upon safety data for structurally similar compounds.

Q1: What are the primary health hazards associated with this compound?

Based on data from analogous thiadiazole derivatives, this compound should be handled as a hazardous substance. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[11][13][14][15]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[11][13][14][15]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or vapor.[11][13][14][15]

  • Acute Toxicity: Some related compounds are considered harmful if swallowed, in contact with skin, or if inhaled.[15][16]

Causality: The reactivity of the thiadiazole ring system and its functional groups can lead to interactions with biological macromolecules, causing irritation and potential toxicity.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13][17] This is to prevent contact with splashes or aerosols that can cause serious eye irritation.[11][13]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) tested and approved under appropriate government standards.[17] Dispose of contaminated gloves after use.[17] This prevents skin absorption and irritation.[14]

  • Body Protection: Wear a lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[17]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or aerosols.[12][13][16] If exposure limits are exceeded, a full-face respirator with appropriate cartridges may be necessary.[13][17]

Q3: What are the optimal storage conditions for this compound?

Proper storage is essential to maintain the compound's stability and prevent hazardous situations.

  • Temperature: Store in a cool, dry place.[11][13] Some suppliers recommend refrigerated storage at 2-8°C.[17]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated area to prevent moisture absorption and degradation.[11][12][13][14][18]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[12][13][14][18]

  • Container Integrity: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]

Q4: How should I handle an accidental spill?

In the event of a spill, prioritize personnel safety and environmental protection.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[11][13]

  • Wear PPE: Before cleanup, don the appropriate PPE as described in Q2.[11][13]

  • Containment: Prevent the spill from spreading or entering drains.[11][13][18]

  • Absorption: For liquid spills, soak up with an inert absorbent material like sand, diatomite, or universal binders. For solid spills, sweep up carefully to avoid creating dust.[11][13][17][19]

  • Collection: Collect the absorbed material and spill residue into a suitable, closed, and labeled container for hazardous waste disposal.[11][13][17]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[11][12]

Q5: What is the correct disposal procedure for this compound and its containers?

This material must be disposed of as hazardous waste.

  • Unused Product: Dispose of the material through a licensed professional waste disposal service.[17] Do not allow the chemical to enter drains.[13]

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous. Dispose of them as unused product in accordance with official regulations.[17][18]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Scenario 1: You suspect the compound has degraded after prolonged storage.

  • Question: My reaction is yielding unexpected byproducts, and I suspect the starting material, this compound, has degraded. How can I confirm this?

  • Answer & Protocol:

    • Initial Check: Visually inspect the material for any change in color or consistency from its original state.

    • Purity Analysis (Self-Validation): The most reliable method is to re-characterize the material.

      • Thin-Layer Chromatography (TLC): Run a TLC against a retained sample of known purity (if available). The appearance of new spots indicates the presence of impurities or degradation products.

      • Nuclear Magnetic Resonance (NMR): Acquire a ¹H NMR spectrum. Compare it to the expected spectrum or a reference spectrum from the supplier. The presence of new peaks or changes in integration suggests degradation.

      • Mass Spectrometry (MS): Use LC-MS to check for the correct molecular weight and identify potential degradation products.[20]

    • Corrective Action: If degradation is confirmed, the material should be repurified (e.g., by column chromatography) or disposed of as hazardous waste.[21] To prevent future issues, ensure storage conditions strictly adhere to the guidelines in the FAQ section.

Scenario 2: You've experienced a small spill on the lab bench outside the fume hood.

  • Question: A small amount (less than 1g) of the compound has spilled on my lab bench. What is the immediate, step-by-step protocol?

  • Answer & Protocol:

    • Alert Personnel: Immediately alert others in the vicinity.

    • Isolate the Area: Cordon off the affected area to prevent cross-contamination.

    • Don PPE: Put on two pairs of nitrile gloves, safety goggles, and a lab coat.

    • Neutralize/Absorb: Gently cover the spill with an inert absorbent material.[19]

    • Wipe and Collect: Starting from the outside of the spill and working inwards, carefully wipe up the material with the absorbent. Place the contaminated material into a labeled hazardous waste bag or container.

    • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

    • Dispose: Place all used cleaning materials and your outer pair of gloves into the hazardous waste container.

    • Wash Hands: Wash your hands thoroughly with soap and water.[17][19]

Visual Guides & Workflows

Safe Handling and Dispensing Workflow

This diagram illustrates the logical flow for safely handling the compound from storage to use.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling a 1. Review SDS and SOPs b 2. Don Full PPE (Goggles, Gloves, Lab Coat) a->b c 3. Retrieve from Storage (e.g., 2-8°C) b->c d 4. Allow to Equilibrate to Room Temperature c->d e 5. Dispense Required Amount d->e f 6. Securely Reseal Container e->f g 7. Return to Secure Storage f->g h 8. Decontaminate Work Area g->h i 9. Dispose of Waste Properly h->i j 10. Remove PPE & Wash Hands i->j

Caption: Standard workflow for handling this compound.

Emergency Exposure Response Plan

This decision tree outlines immediate actions following an accidental exposure.

cluster_skin Skin/Clothing Contact cluster_eye Eye Contact cluster_inhale Inhalation start Exposure Event Occurs skin_action1 Remove Contaminated Clothing eye_action1 Immediately Flush Eyes with Water for at least 15 min inhale_action1 Move Person to Fresh Air skin_action2 Wash Skin with Soap & Plenty of Water for 15 min skin_action1->skin_action2 skin_action3 Seek Medical Attention if Irritation Persists skin_action2->skin_action3 eye_action2 Remove Contact Lenses if Possible eye_action1->eye_action2 eye_action3 Seek Immediate Medical Attention eye_action2->eye_action3 inhale_action2 If Not Breathing, Give Artificial Respiration inhale_action1->inhale_action2 inhale_action3 Seek Immediate Medical Attention inhale_action2->inhale_action3

Caption: Decision tree for first aid response to accidental exposure.

References

Technical Support Center: Resolving Inconsistencies in Biological Assay Results for Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the thiadiazole scaffold. Thiadiazoles are a privileged heterocyclic structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, their unique physicochemical characteristics, often stemming from the heterocyclic sulfur atom and appended lipophilic moieties, can present significant challenges in biological assays, leading to inconsistent, artifact-prone, or difficult-to-interpret results.[3][4]

This guide is structured to provide direct, actionable answers to common problems encountered during the experimental evaluation of thiadiazole derivatives. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to design robust, self-validating experiments and generate trustworthy data.

Section 1: Compound-Centric Issues: Is Your Thiadiazole the Source of Variability?

The most frequent source of assay inconsistency originates from the compound itself. Before questioning the biological system or assay technology, it is critical to validate the integrity and behavior of your thiadiazole derivative under assay conditions.

Q1: My thiadiazole compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

A1: The Cause - Poor Aqueous Solubility and Precipitation Upon Dilution

This is the most common issue encountered with substituted thiadiazole derivatives. The core problem is a dramatic difference in solubility between your stock solvent (typically 100% DMSO) and your final aqueous assay buffer. While the parent thiadiazole ring is water-soluble, substitutions, especially with aromatic or lipophilic groups, significantly increase the molecule's hydrophobicity, causing solubility in water to plummet.[3][4] The sulfur atom itself also contributes to the lipophilicity of the molecule, enabling it to more easily interact with cellular membranes but reducing its affinity for aqueous media.[2] When you dilute the high-concentration DMSO stock into the buffer, the compound's concentration exceeds its aqueous solubility limit, and it crashes out of solution. This leads to an unknown and inconsistent effective concentration in your assay, rendering the results unreliable.

Troubleshooting & Optimization Strategies:

Your primary goal is to maintain the compound in a soluble state at its tested concentrations, while minimizing solvent effects on the biological system.

  • Optimize Final DMSO Concentration: The final concentration of DMSO should be as low as possible (ideally ≤0.5%) to prevent solvent-induced artifacts. However, you must balance this against the compound's solubility needs. Perform a dose-response curve of DMSO alone on your assay to determine its tolerance.

  • Perform a Kinetic Solubility Test: Before running your full assay, visually inspect the solubility of your compound at its highest intended concentration in the final assay buffer. Mix the compound dilution and observe it under a microscope or by measuring light scatter over time. Any visible precipitate or increase in turbidity indicates a problem.

  • Modify the Dilution Scheme: Instead of a single large dilution, perform a multi-step serial dilution. This gradual reduction in DMSO concentration can sometimes prevent the shock of rapid precipitation.[3]

  • Utilize Co-solvents: In some cases, preparing the initial stock in a mixture of DMSO and another water-miscible solvent like ethanol or using formulating agents such as PEG or PVP can improve solubility in the final aqueous solution.[5] However, you must validate the effect of any co-solvent on your specific assay.

Table 1: Summary of Solubility Enhancement Strategies

StrategyPrincipleKey Consideration
Lower Final [DMSO] Minimize solvent effects on the assay.May not be sufficient for highly insoluble compounds.
Serial Dilution Gradual solvent change to avoid rapid precipitation.More labor-intensive; requires careful pipetting.
Use of Co-solvents Improve compound solvation in the final buffer.[3]Co-solvent must be inert and validated in the assay.
Formulating Agents Use of polymers (e.g., PEG, PVP) or cyclodextrins.[5]Can alter compound availability and activity; requires careful validation.
Test Lower Concentrations Work within the known aqueous solubility limit.May not be possible if high concentrations are required for activity.
Q2: My compound's activity seems to decrease over time, even when stored as a DMSO stock. Why?

A2: The Cause - Compound Instability and Degradation

While many thiadiazoles are stable, some derivatives can be susceptible to degradation, especially under suboptimal storage conditions. The reactivity of related heterocyclic compounds in DMSO has been documented, where samples stored at room temperature showed significant decomposition in just one week.[6] This underlines the critical importance of proper storage.

Best Practices for Ensuring Compound Stability:

  • Storage Temperature is Critical: DMSO stock solutions should be stored at -20°C or, for long-term storage, at -80°C to minimize degradation.[6][7] Avoid repeated freeze-thaw cycles, which can introduce water from atmospheric condensation and accelerate degradation. Prepare smaller-volume aliquots for daily use.[8]

  • DMSO Quality Matters: Use only high-purity, anhydrous DMSO. DMSO is hygroscopic and will absorb water from the air. Water in your DMSO stock can hydrolyze sensitive compounds. Store DMSO in small, sealed aliquots under an inert gas like argon or nitrogen.

  • Light Sensitivity: Some compounds are light-sensitive. Store stock solutions in amber vials or in the dark to prevent photochemical degradation.[7]

  • Pre-Assay QC Check: If you suspect instability, re-analyze the purity of your stock solution using HPLC-MS before a critical experiment to ensure its integrity.

Section 2: Assay Technology Interference: Is Your Thiadiazole Misleading the Detector?

Thiadiazole compounds can directly interfere with the optical detection methods used in many biochemical and cell-based assays, leading to false-positive or false-negative results that have nothing to do with the biological target.[9]

Q3: My blank wells containing only the compound and buffer show a high signal in my fluorescence assay. What causes this?

A3: The Cause - Compound Autofluorescence

Many heterocyclic and aromatic compounds, including thiadiazole derivatives, are intrinsically fluorescent.[10] This means they can absorb light at or near the assay's excitation wavelength and emit light in the detection window, creating a signal that is indistinguishable from the real assay signal.[11][12] This "autofluorescence" leads to a false-positive result. The fluorescence properties of thiadiazoles can be highly sensitive to the local environment, including pH and aggregation state, which can further complicate the issue.[10][13]

Troubleshooting & De-risking Protocol:

  • Run a Compound-Only Control: Always include control wells on your assay plate that contain your highest concentration of the thiadiazole compound in the assay buffer, but without the enzyme, cells, or fluorescent reporter.

  • Measure the Interference: Read the plate. A high signal in these compound-only wells confirms autofluorescence.

  • Spectral Scanning: If your plate reader allows, perform an excitation/emission scan of the interfering compound to identify its unique spectral profile. You may be able to shift your assay's detection wavelengths to a region where the compound does not interfere.

  • Orthogonal Assay: The most reliable way to confirm a hit is to re-test it in an orthogonal assay that uses a different detection modality (e.g., luminescence, absorbance, or a label-free method) and is therefore not susceptible to fluorescence interference.[9]

Q4: The signal in my fluorescence or absorbance assay is lower than expected across all wells containing the compound. Is this inhibition or something else?

A4: The Cause - Signal Quenching or the Inner Filter Effect

This phenomenon is the opposite of autofluorescence and can lead to false-negative or artificially potent results.

  • Fluorescence Quenching: Your thiadiazole compound may absorb light at the same wavelength used to excite the assay's fluorophore or at the wavelength the fluorophore emits. This absorption "steals" photons before they can be detected, artificially reducing the signal.[12]

  • Absorbance Assays (Inner Filter Effect): In absorbance-based assays (e.g., monitoring NADH at 340 nm), if your thiadiazole compound is colored or absorbs light near the measurement wavelength, it will contribute to the total absorbance, interfering with the reading.[9][12] This is a known issue for libraries screened against enzymes that use NADH/NADPH as cofactors.[12]

Troubleshooting & De-risking Protocol:

  • Run a "Quench" Control: Prepare wells with all assay components, including the fluorescent or colored reporter at the signal level of an uninhibited control, and add your compound. A decrease in signal in the presence of the compound, without the biological target being active, indicates quenching.

  • Check Compound Color: Visually inspect your compound dilutions. If they are colored, be highly suspicious of interference in absorbance-based assays.

  • Lower Reporter Concentration: In some cases, high concentrations of the fluorescent reporter can overcome quenching effects.[12] However, this may alter other assay parameters.

  • Kinetic Mode vs. Endpoint: If using a kinetic assay, the stable background absorbance or fluorescence of an interfering compound can often be subtracted out by measuring the rate of change over time, rather than a single endpoint reading.[12]

Section 3: Visualized Workflows and Protocols

To provide a clear, actionable path for resolving these issues, we have designed the following troubleshooting decision tree and experimental protocols.

Troubleshooting Workflow for Inconsistent Assay Results

This diagram outlines a logical sequence of steps to diagnose the root cause of variability when working with thiadiazole compounds.

TroubleshootingWorkflow Start Inconsistent Results Observed (High Variability, Poor Z', Non-Sigmoidal Curve) CheckSolubility Q1: Is the compound soluble? Run kinetic solubility test in final buffer. Start->CheckSolubility Soluble Yes CheckSolubility->Soluble Pass NotSoluble No CheckSolubility->NotSoluble Fail CheckStability Q2: Is the compound stable? Check storage conditions. Run pre-assay QC (HPLC). Stable Yes CheckStability->Stable Pass NotStable No CheckStability->NotStable Fail CheckInterference Q3: Is the compound interfering with the assay signal? Run autofluorescence & quench controls. Interference Yes CheckInterference->Interference Yes NoInterference No CheckInterference->NoInterference No EvaluateBiology Q4: Is the biological result plausible? Review dose-response curve shape. Consider off-target effects. TrustData Result is likely real. Proceed with confirmatory studies. EvaluateBiology->TrustData Soluble->CheckStability FixSolubility Action: Optimize solvent/dilution. Re-test at lower concentrations. (See Table 1) NotSoluble->FixSolubility Stable->CheckInterference FixStability Action: Aliquot & store at -80°C. Use fresh, anhydrous DMSO. Minimize freeze-thaw cycles. NotStable->FixStability FixInterference Action: Use orthogonal assay. Change detection wavelengths. Use kinetic reads. Interference->FixInterference NoInterference->EvaluateBiology

Caption: Decision tree for troubleshooting inconsistent assay results.

Appendix: Key Experimental Protocols
Protocol 1: Rapid Assessment of Compound Solubility and Stability in Assay Media

Objective: To visually determine if a thiadiazole compound precipitates or degrades in the final assay buffer over the time course of the experiment.

Materials:

  • Thiadiazole compound stock (e.g., 10 mM in 100% DMSO)

  • Final assay buffer (including all additives like BSA, DTT, etc.)

  • Clear, flat-bottom 96-well plate

  • Plate reader capable of measuring absorbance/scatter at ~600 nm

  • Microscope (optional)

Procedure:

  • Prepare Dilutions: In the 96-well plate, prepare triplicate dilutions of your compound in the final assay buffer to match the highest concentration you plan to test (e.g., 100 µM). Also prepare a "buffer + DMSO" control using the same final DMSO concentration.

  • Initial Reading (T=0): Immediately after mixing, read the plate at 600 nm to get a baseline measurement of light scatter.

  • Incubate: Cover the plate and incubate it under the same conditions as your main assay (e.g., 37°C for 1 hour).

  • Time-Point Readings: Take absorbance readings at regular intervals throughout the planned assay duration (e.g., T=15 min, 30 min, 60 min).

  • Visual Inspection: At each time point, visually inspect the wells for any cloudiness or precipitate. If available, place the plate under a microscope to look for crystals.

  • Data Analysis: Plot the change in absorbance (A600) over time. A significant increase in absorbance compared to the "buffer + DMSO" control indicates compound precipitation. No change suggests the compound is soluble and stable under these conditions.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more efficient production. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure your scale-up process is successful, safe, and reproducible.

The 1,3,4-thiadiazole core is a vital pharmacophore found in numerous therapeutic agents, valued for its diverse biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] this compound serves as a key building block for more complex molecules. However, its synthesis, particularly on a larger scale, presents unique challenges that require careful consideration of reaction conditions, reagent selection, and purification strategies.

This guide provides field-proven insights grounded in established chemical principles to help you navigate these complexities.

I. Recommended Synthesis Workflow

The most commonly cited laboratory-scale synthesis involves the cyclization of an acylhydrazinyl oxoacetate intermediate using a thionating agent like Lawesson's reagent.[4] Below is a detailed protocol adapted for process optimization and scale-up.

Overall Reaction Scheme

Reaction_Scheme SM1 Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate reaction_node SM1->reaction_node LR Lawesson's Reagent LR->reaction_node Solvent THF (Anhydrous) Product This compound plus + plus->reaction_node reaction_node->Product  Δ (Heat)  3-4h reaction_node_bottom

Caption: Synthesis of the target compound via thionation and cyclization.

Step-by-Step Experimental Protocol
  • Vessel Preparation: Ensure a multi-neck, jacketed glass reactor is thoroughly dried to remove all moisture. Equip it with a mechanical stirrer, a condenser with a drying tube (or inert gas inlet/outlet), a thermocouple for internal temperature monitoring, and a port for reagent addition.

  • Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) to maintain anhydrous conditions throughout the reaction. This is critical to prevent the decomposition of Lawesson's reagent and unwanted side reactions.

  • Reagent Charging:

    • Charge the reactor with ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF), typically at a concentration of 5-10 mL per gram of the starting material. Begin stirring to ensure complete dissolution.

  • Addition of Lawesson's Reagent:

    • In a separate, dry container under inert gas, weigh Lawesson's reagent (1.1 to 1.2 eq).

    • Add the Lawesson's reagent to the reactor in portions over 20-30 minutes. Caution: The addition may be slightly exothermic. Monitor the internal temperature closely and use the reactor jacket for cooling if necessary.

  • Reaction:

    • Once the addition is complete, heat the reaction mixture to a gentle reflux (typically 65-75°C for THF).[4]

    • Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC) every hour. The reaction is typically complete within 3-5 hours.

  • Quenching and Work-up:

    • Cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by adding it to a separate vessel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Warning: This step will generate hydrogen sulfide (H₂S) gas, which is toxic and has a strong, unpleasant odor. This must be performed in a well-ventilated fume hood with appropriate scrubbing.

    • Transfer the biphasic mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often a dark oil or solid.

    • For scale-up, avoid column chromatography if possible. Attempt purification via recrystallization. Screen solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

II. Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis and scale-up.

Q1: My reaction yield is very low (<30%). What are the primary causes and how can I improve it?

Low yield is the most common issue with this synthesis. The reported yield is often modest even on a lab scale (e.g., 28%).[4] Several factors could be at play.

  • Cause 1: Incomplete Reaction. The reaction may have stalled.

    • Solution: Ensure the reaction has truly gone to completion by monitoring via HPLC or TLC until the starting material spot/peak is no longer visible. If it stalls, a small additional charge of Lawesson's reagent (0.1 eq) might be necessary. Also, confirm your heating source is maintaining the target temperature consistently.

  • Cause 2: Impure Reagents. Lawesson's reagent can degrade over time, and the starting hydrazide may contain impurities.

    • Solution: Use freshly purchased, high-purity Lawesson's reagent. Verify the purity of your ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate via NMR or LC-MS before starting. Synthesis of 1,3,4-thiadiazoles is highly dependent on the purity of the starting materials.[1]

  • Cause 3: Hydrolysis. Moisture is detrimental.

    • Solution: Use anhydrous solvents and rigorously maintain an inert atmosphere. Dry all glassware in an oven before use. Even small amounts of water can decompose the thionating agent and lead to side products.

  • Cause 4: Suboptimal Stoichiometry.

    • Solution: While 1.1-1.2 equivalents of Lawesson's reagent are typical, you can run small-scale optimization experiments varying the stoichiometry from 1.05 to 1.5 equivalents to find the sweet spot for your specific batch of starting material.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Check_Reagents Verify Reagent Purity (Starting Material & Lawesson's) Start->Check_Reagents Check_Conditions Confirm Anhydrous Conditions Start->Check_Conditions Incomplete Reaction Incomplete? Check_Completion->Incomplete Impure Reagents Impure? Check_Reagents->Impure Moisture Moisture Present? Check_Conditions->Moisture Incomplete->Check_Reagents No Action_Drive Drive Reaction: - Increase time - Add 0.1 eq Lawesson's Incomplete->Action_Drive Yes Impure->Check_Conditions No Action_Purify Use Fresh/Pure Reagents Impure->Action_Purify Yes Moisture->Start No, re-evaluate Action_Dry Use Anhydrous Solvent & Inert Atmosphere Moisture->Action_Dry Yes

Caption: Decision tree for diagnosing and solving low reaction yield.

Q2: My final product is a dark, oily residue that is difficult to purify. What are my options?

This is common when using sulfur-based reagents. The color comes from polymeric sulfur byproducts and other impurities.

  • Solution 1: Activated Carbon Treatment. Before concentrating the product, you can treat the filtered organic solution with activated carbon (charcoal). Add a small amount (1-5% by weight relative to the theoretical product), stir for 30-60 minutes at room temperature, and then filter through a pad of Celite®. This can significantly remove color and some polar impurities.[4]

  • Solution 2: Recrystallization. This is the most scalable purification method. The key is finding the right solvent system.

    • Screening: Test small amounts of your crude oil in various solvents (isopropanol, ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/heptane, ethanol/water). Heat to dissolve, then cool slowly to see if crystals form.

    • Procedure: Once a good solvent is found, dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow the filtrate to cool slowly to promote crystal growth.

  • Solution 3: Trituration. If recrystallization fails, try trituration. Add a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether) to the crude oil. Stir or sonicate vigorously. The impurities may dissolve in the solvent, while your product solidifies. Decant the solvent and repeat.

Q3: Column chromatography is not viable for my multi-gram scale. How can I effectively purify the product?

Beyond the methods in Q2, consider these scalable alternatives.

Purification MethodDescriptionProsCons
Recrystallization Dissolving crude product in a hot solvent and cooling to precipitate pure crystals.Highly scalable, cost-effective, can yield very pure material.Finding a suitable solvent can be time-consuming; product loss in mother liquor.
Distillation Purifying a liquid by heating it to its boiling point and condensing the vapor.Excellent for removing non-volatile impurities.Product must be thermally stable; requires high vacuum for high-boiling point compounds.
Liquid-Liquid Extraction Partitioning the product between two immiscible liquid phases based on pH or polarity.Good for removing acidic/basic or highly polar/non-polar impurities.May not remove impurities with similar solubility to the product; uses large solvent volumes.
Slurry in Non-Solvent Suspending the crude solid in a solvent that dissolves impurities but not the product.Simple, fast, good for removing minor, more soluble impurities.Less effective for grossly impure material; requires the product to be a solid.

Q4: What are the critical safety precautions for handling Lawesson's reagent and the reaction quench at scale?

  • Lawesson's Reagent: It is an irritant and moisture-sensitive. Handle it in a fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses). Avoid inhalation of its dust.

  • Hydrogen Sulfide (H₂S) Evolution: The most significant hazard is the release of toxic, flammable H₂S gas during the aqueous work-up.

    • Engineering Controls: Always perform the quench step in a high-performance fume hood. For larger scales, consider a dedicated reactor with an outlet connected to a scrubber system containing bleach (sodium hypochlorite) or caustic soda (NaOH) to neutralize the H₂S.

    • Monitoring: Use H₂S gas detection monitors to ensure the concentration in the working area remains below exposure limits.

    • Procedure: Add the reaction mixture to the quenching solution slowly to control the rate of gas evolution. Never add water or acid directly to the reaction mixture.

III. Frequently Asked Questions (FAQs)

Q: What is the mechanism of the 1,3,4-thiadiazole formation using Lawesson's reagent?

A: The reaction proceeds in two main stages. First, Lawesson's reagent acts as a thionating agent, converting the carbonyl oxygen of the acetyl group into a sulfur atom to form a thioamide intermediate. Second, this intermediate undergoes an intramolecular cyclization with dehydration (loss of a water molecule), driven by heat, to form the stable, aromatic 1,3,4-thiadiazole ring.

Q: Are there alternative, less hazardous reagents to Lawesson's Reagent or POCl₃?

A: Yes, the field of green chemistry is actively exploring alternatives.

  • Phosphorus Pentasulfide (P₄S₁₀): This is the traditional reagent from which Lawesson's is derived. It can be used in a similar fashion, often in a solvent like pyridine, but it shares many of the same hazards.

  • Other Thionating Agents: Reagents like the Davy reagent or Belleau's reagent are available but are typically more expensive and used for specialized applications.

  • Alternative Routes: Instead of thionation, one can construct the ring from different starting materials. For example, the reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst (like sulfuric acid or polyphosphoric acid) is a common method for forming 2-amino-5-substituted-1,3,4-thiadiazoles, which could potentially be adapted.[1][5]

Q: How critical is the choice of THF as the solvent?

A: THF is a good choice because it is relatively inert, has a suitable boiling point for the reaction temperature, and effectively dissolves both the starting material and Lawesson's reagent.[4] Other aprotic solvents with similar properties, such as dioxane or toluene, could also work and may be preferable for scale-up due to higher boiling points (allowing for higher reaction temperatures) or better phase separation during work-up. Aprotic solvents are generally favored in these reactions.[6] Avoid protic solvents like ethanol or methanol, as they will react with the thionating agent.

Q: What are the expected ¹H NMR and ¹³C NMR chemical shifts for the final product?

A: While specific shifts depend on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: A quartet around 4.4-4.5 ppm (O-CH₂) and a triplet around 1.4-1.5 ppm (CH₃ of the ethyl group). A sharp singlet for the methyl group on the thiadiazole ring will appear around 2.7-2.8 ppm.

  • ¹³C NMR: Signals for the ester carbonyl (~160 ppm), the two carbons of the thiadiazole ring (~165 ppm and ~150 ppm), the methylene of the ethyl group (~62 ppm), the methyl of the ethyl group (~14 ppm), and the methyl on the ring (~16 ppm).

IV. References

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Jubie, S., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmaceutical Sciences and Research, 3(8), 1379-1387. Available at: --INVALID-LINK--

  • Chauhan, H. S. (2024). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers, 13(1), 1-10. Available at: --INVALID-LINK--

  • SpectraBase. (n.d.). ETHYL-5-[1-METHYL-1-(THIOBENZOYLAMINO)-ETHYL]-1,3,4-THIADIAZOLE-2-CARBOXYLATE. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114467. Available at: --INVALID-LINK--

  • Gombori, Z., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8059. Available at: --INVALID-LINK--

  • Kadu, N. S., & Masand, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology, 10(8), 30-36. Available at: --INVALID-LINK--

  • ResearchGate. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Request PDF. Available at: --INVALID-LINK--

  • ResearchGate. (2017). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. Available at: --INVALID-LINK--

  • Al-Amiery, A. A. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(5), 382-390. Available at: --INVALID-LINK--

  • Al-Juboori, A. M. H. (2014). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 17(2), 53-61. Available at: --INVALID-LINK--

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Efficacy Analysis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum antimicrobial activity. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The biological activity of these derivatives is significantly influenced by the nature of substituents on the thiadiazole ring. This guide provides a comparative overview of the potential antimicrobial efficacy of a specific derivative, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, in relation to established antimicrobial agents.

Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide will leverage data from a closely related and well-studied analogue, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (hereafter referred to as Compound C1), to provide a preliminary comparative analysis.[2] This approach allows for an informed estimation of the potential efficacy of the target compound and highlights the promising nature of the 5-methyl-1,3,4-thiadiazole core.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial therapies.

The 1,3,4-Thiadiazole Scaffold: A Foundation for Antimicrobial Activity

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This structural motif is present in numerous biologically active molecules and is known to contribute to their therapeutic effects. The antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the toxophoric N-C-S moiety.[3] The diverse substitutions possible on the thiadiazole ring allow for the fine-tuning of their biological activity, lipophilicity, and pharmacokinetic properties. Several studies have reported the synthesis of various 1,3,4-thiadiazole derivatives with moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

While direct experimental data for this compound is not currently available in the public domain, the antifungal activity of the closely related Compound C1 provides valuable insights. A study by Matysiak et al. (2019) investigated the antifungal properties of a series of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analogues, including Compound C1.[2]

Antifungal Activity

The study revealed that Compound C1 exhibits potent antifungal activity against various Candida species, including azole-resistant strains.[2] The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized in the table below. For a comprehensive comparison, typical MIC ranges for the widely used antifungal drug, Fluconazole, are also included.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

MicroorganismCompound C1 (4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol)[2]Fluconazole (Typical MIC Range)
Candida albicans8 - 320.25 - 4
Candida glabrata16 - 648 - 64
Candida krusei32 - 9616 - 64
Candida parapsilosis8 - 320.125 - 2
Candida tropicalis16 - 641 - 8

Note: The MIC values for Fluconazole are typical ranges and can vary depending on the specific strain and testing conditions.

The data suggests that while Compound C1 may not be as potent as Fluconazole against all Candida species, it demonstrates significant antifungal activity, particularly against strains that may exhibit resistance to conventional azole antifungals. This indicates that the 5-methyl-1,3,4-thiadiazole core holds promise for the development of novel antifungal agents.

Antibacterial Activity

Currently, there is no specific data available for the antibacterial activity of this compound or the closely related Compound C1. However, the broader class of 1,3,4-thiadiazole derivatives has been extensively studied for its antibacterial potential. Numerous studies have demonstrated that various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics like ciprofloxacin.[4] Further experimental investigation is required to determine the specific antibacterial spectrum and potency of this compound.

Experimental Methodologies for Antimicrobial Susceptibility Testing

To ensure the scientific integrity and reproducibility of antimicrobial efficacy studies, standardized and validated methodologies must be employed. The following sections detail the protocols for two widely accepted methods for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Experimental Workflow: Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculation Inoculate Microtiter Plate Wells with Microbial Suspension and Compound Dilutions prep_inoculum->inoculation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculation prep_controls Prepare Positive (Standard Antibiotic) & Negative (No Compound) Controls prep_controls->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Microbial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism is prepared by suspending colonies from a fresh agar plate in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the desired final inoculum concentration in the test wells.[5]

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.[6]

  • Inoculation: Each well containing the serially diluted compound is inoculated with the standardized microbial suspension. Positive (broth with inoculum and a known antibiotic) and negative (broth with inoculum only) controls are included.[5]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for a specified period (usually 18-24 hours).[5]

  • Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[5]

Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative technique used to assess the antimicrobial activity of a compound.

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agar Prepare and Pour Mueller-Hinton Agar Plates start->prep_agar prep_inoculum Prepare Microbial Inoculum (Lawn Culture) prep_agar->prep_inoculum create_wells Create Wells in the Agar prep_inoculum->create_wells add_compound Add Test Compound, Positive Control, and Solvent Control to Wells create_wells->add_compound incubation Incubate at 37°C for 18-24 hours add_compound->incubation measure_zones Measure the Diameter of the Zone of Inhibition incubation->measure_zones interpret_results Compare Zone Diameters to Interpret Susceptibility measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for assessing antimicrobial activity using the agar well diffusion method.

Step-by-Step Protocol:

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism to create a lawn of growth.[7]

  • Creation of Wells: Sterile wells of a specific diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer.[7]

  • Application of Compound: A fixed volume of the test compound at a known concentration is added to a designated well. A positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound) are added to separate wells.[8]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Potential Mechanism of Action

While the exact mechanism of action for this compound has not been elucidated, studies on related 1,3,4-thiadiazole derivatives suggest several potential targets within microbial cells. One proposed mechanism for the antifungal activity of Compound C1 involves the disruption of cell wall biogenesis.[2] This is supported by observations of morphological changes, increased cell size, and altered chitin distribution in treated fungal cells.[2]

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway_Inhibition cluster_cell_wall Fungal Cell Wall Synthesis cluster_membrane Fungal Cell Membrane Thiadiazole Ethyl 5-methyl-1,3,4- thiadiazole-2-carboxylate Glucan_Synthase β-(1,3)-Glucan Synthase Thiadiazole->Glucan_Synthase Inhibition Chitin_Synthase Chitin Synthase Thiadiazole->Chitin_Synthase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Thiadiazole->Ergosterol_Biosynthesis Potential Inhibition Cell_Wall_Integrity Cell Wall Integrity Pathway Glucan_Synthase->Cell_Wall_Integrity Chitin_Synthase->Cell_Wall_Integrity Maintained Cell Wall Maintained Cell Wall Cell_Wall_Integrity->Maintained Cell Wall Functional Cell Membrane Functional Cell Membrane Ergosterol_Biosynthesis->Functional Cell Membrane

Caption: Hypothetical mechanism of action of 1,3,4-thiadiazole derivatives on fungal cell wall and membrane synthesis.

Conclusion and Future Directions

The available evidence from studies on closely related analogues suggests that this compound holds potential as a novel antimicrobial agent, particularly in the antifungal space. The 5-methyl-1,3,4-thiadiazole core appears to be a promising scaffold for the development of new therapeutics.

However, to fully assess the efficacy of this compound, further comprehensive studies are imperative. These should include:

  • In vitro antimicrobial susceptibility testing against a broad panel of clinically relevant bacterial and fungal pathogens to determine its spectrum of activity and MIC values.

  • Direct comparison with a range of standard-of-care antibiotics and antifungals to establish its relative potency.

  • Mechanism of action studies to elucidate its molecular targets within microbial cells.

  • In vivo efficacy studies in animal models of infection to evaluate its therapeutic potential in a physiological setting.

  • Toxicology and safety profiling to assess its suitability for further drug development.

The generation of robust experimental data for this compound will be crucial in determining its true potential as a next-generation antimicrobial agent in the fight against infectious diseases.

References

Structure-Activity Relationship of 5-Methyl-1,3,4-Thiadiazole-2-Carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its significance stems from its bioisosteric relationship with pyrimidine and oxadiazole rings, high aromaticity, and metabolic stability.[3][4] The mesoionic character of the thiadiazole ring allows analogs to effectively cross cellular membranes to engage with biological targets, while the sulfur atom enhances liposolubility.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 5-methyl-1,3,4-thiadiazole-2-carboxylate, a key building block for developing novel therapeutic agents. We will explore how structural modifications influence biological outcomes, supported by experimental data and detailed protocols.

The 1,3,4-Thiadiazole Core: A Foundation for Diverse Bioactivity

The 1,3,4-thiadiazole ring is a five-membered heterocycle that has been successfully incorporated into agents demonstrating anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[2][5] Its versatility allows for substitutions at the 2- and 5-positions, providing a straightforward path to modulate the physicochemical and pharmacological properties of the resulting compounds. This guide focuses on derivatives originating from the 5-methyl-1,3,4-thiadiazole-2-carboxylate scaffold, examining how modifications at these key positions dictate the compound's activity and selectivity.

Synthesis Strategy: From Core Scaffold to Diverse Analogs

The foundational step in exploring the SAR of this class is the synthesis of the core scaffold, followed by diversification. The general workflow involves synthesizing the esterified thiadiazole core and then converting the ester into a more reactive or biologically interactive functional group, typically an amide.

This protocol describes a common method for synthesizing the parent ester, which serves as the primary intermediate for further analog development. The cyclization is achieved using Lawesson's reagent, a robust thionating agent.

Step 1: Preparation of the Hydrazinyl Oxoacetate Intermediate

  • This step is a prerequisite and involves the reaction of an appropriate acetyl precursor with an oxalate derivative. For this guide, we begin with the commercially available or pre-synthesized ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

Step 2: Thionation and Cyclization

  • Dissolve ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add Lawesson's reagent (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 75°C and stir for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and dilute with a large volume of ethyl acetate.

  • Add decolorizing charcoal and stir the suspension at room temperature for several hours to overnight to remove colored impurities.

  • Filter the mixture to remove the charcoal and solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel, typically with a petroleum ether:ethyl acetate solvent system, to yield pure ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate.[6]

The ester at the C2 position is an ideal handle for creating a diverse library of amide analogs. The amide functionality is critical as it can participate in hydrogen bonding, a key interaction with many biological targets.[3]

  • Hydrolysis (if necessary): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of methanol and water.[3] Note: 1,3,4-thiadiazole-2-carboxylic acid can be unstable and prone to decarboxylation, so direct condensation from its salt is often preferred.[3]

  • Amide Coupling:

    • Method A (via Acid Chloride): Convert the carboxylic acid to the more reactive acid chloride using a reagent like oxalyl chloride or thionyl chloride with a catalytic amount of DMF. This intermediate is then reacted with the desired primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) to form the final amide.[7][8]

    • Method B (Direct Condensation): React the lithium salt of the carboxylic acid directly with the desired aniline or amine, often requiring coupling agents like HATU or EDC/HOBt to facilitate the reaction.[3]

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation cluster_sar SAR Analysis A Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate B Thionation & Cyclization (Lawesson's Reagent) A->B C Ethyl 5-methyl-1,3,4- thiadiazole-2-carboxylate B->C D Hydrolysis to Carboxylic Acid C->D E Amide Coupling (Various Amines) D->E F Library of Amide Analogs E->F G In Vitro Screening (e.g., Cancer Cell Lines) F->G H Determine IC50 / MIC G->H I Identify Lead Compounds H->I J Mechanism of Action Studies (e.g., Kinase Assays) I->J K Analyze Data I->K J->K L Design Next-Gen Analogs K->L G cluster_main cluster_labels mol C5_label Position C5 (R1): - Small alkyl groups (Me, Et) often tolerated for antimicrobial activity. - Aryl groups can enhance anticancer potency. C5_label->C5_point C2_label Position C2 (R2): - Carboxylate to Amide conversion is critical. - Bulky/Aromatic amines enhance anticancer activity (e.g., c-Met inhibition). - Piperazine moieties are favorable for cytotoxicity. C2_label->C2_point

References

A Comparative Guide to the Bioactivity of Thiadiazole Isomers: Spotlight on Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiadiazoles, a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2] Their structural versatility, existing as four distinct isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—gives rise to a vast and diverse range of pharmacological activities.[2][3] The unique physicochemical properties of the thiadiazole ring, such as its mesoionic nature, allow derivatives to cross cellular membranes and engage with biological targets, often with high affinity.[4][5]

Among these isomers, the 1,3,4-thiadiazole scaffold has garnered the most significant attention from researchers due to its prominent and broad-spectrum bioactivities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][6][7] The biological activity of 1,3,4-thiadiazoles is often attributed to the presence of the =N-C-S- moiety and the ring's strong aromaticity, which confers high in vivo stability.[3]

This guide provides an in-depth comparative analysis of the bioactivity of key thiadiazole isomers, with a particular focus on contextualizing the potential of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate . While direct head-to-head comparative studies of this specific molecule against its precise isomeric counterparts are not extensively available in the literature, this guide will synthesize data from a wide range of derivatives to illuminate the structure-activity relationships that govern the therapeutic potential of each isomeric class.[1]

The Isomeric Landscape of Thiadiazoles

The arrangement of the sulfur and two nitrogen atoms within the five-membered ring defines the four structural isomers of thiadiazole. Each isomer possesses a unique electronic distribution and geometry, which fundamentally influences its ability to interact with biological targets.

Caption: The four structural isomers of the thiadiazole ring system.

Comparative Bioactivity Analysis

The therapeutic profile of a thiadiazole derivative is profoundly influenced by its core isomeric structure and the nature of its substituents. Below, we compare the most widely studied biological activities across the different isomer classes.

Antimicrobial and Antifungal Activity

The search for novel antimicrobial agents is a critical area of research, and thiadiazole derivatives have shown considerable promise.

  • 1,3,4-Thiadiazole Derivatives: This class is by far the most extensively studied for antimicrobial properties and consistently demonstrates potent activity.[3][6][8] Numerous studies have reported broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][9][10] The high metabolic stability and favorable lipophilicity of the 1,3,4-thiadiazole ring contribute to its effectiveness as an antimicrobial scaffold.[8] For instance, certain 2,5-disubstituted 1,3,4-thiadiazoles have exhibited inhibitory efficacy superior to standard reference antibiotics.[6]

  • 1,2,3-Thiadiazole Derivatives: This isomer has also been investigated for antifungal activity.[11][12] For example, a series of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides (compounds that interestingly contain both 1,2,3- and 1,3,4-thiadiazole moieties) were synthesized and evaluated, with some compounds showing good to moderate activity against fungal pathogens like C. arachidicola.[11][13][14]

  • 1,2,4-Thiadiazole Derivatives: While more commonly associated with other bioactivities, some derivatives have reported antimicrobial effects, although this area is less explored compared to the 1,3,4-isomer.

Table 1: Comparative Antimicrobial (MIC) and Antifungal Activity of Thiadiazole Derivatives

Isomer Class Compound Derivative Example Target Organism MIC (μg/mL) or Activity Reference
1,3,4-Thiadiazole 2-(4-chlorophenylamino)-5-(4-aminophenyl)-1,3,4-thiadiazole Mycobacterium tuberculosis 57% inhibition [15]
1,3,4-Thiadiazole Tetranorlabdane with free amino group Bacillus polymyxa 2.5 [6]
1,3,4-Thiadiazole Various synthesized derivatives Staphylococcus aureus MIC ≥ 0.5 mg/mL [16]
1,2,3-Thiadiazole N-acyl-N-arylalaninates with 1,2,3-thiadiazole Botrytis cinerea Moderate activity [17]

| Hybrid | 4-methyl-N-(5-H-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | C. arachidicola | Good activity |[11][13] |

Anticancer Activity

Thiadiazoles have emerged as a privileged scaffold in oncology research, with derivatives showing cytotoxicity against a wide array of human cancer cell lines through various mechanisms, including enzyme inhibition and apoptosis induction.[1][2]

  • 1,3,4-Thiadiazole Derivatives: This isomer is a potent pharmacophore for anticancer agents.[5][7] Derivatives have shown efficacy against breast, lung, colon, and leukemia cell lines.[4][18][19] For example, a compound identified as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated promising cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values of 0.084 mmol L-1 and 0.034 mmol L-1, respectively.[18][20] The mechanism often involves the inhibition of crucial kinases like Abl or aromatase.[4][18]

  • 1,2,4-Thiadiazole Derivatives: This class also exhibits significant anticancer potential.[21][22] A series of novel 1,2,4-thiadiazole derivatives bearing a 1,2,4-oxadiazole moiety demonstrated good to moderate activity against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines.[21]

  • 1,2,3-Thiadiazole Derivatives: While less common, some derivatives of this isomer have shown potent antitumor activity. Certain D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives were highly active against human breast cancer T47D cells, with IC50 values as low as 0.042 µM.[2]

Table 2: Comparative Anticancer Activity (IC₅₀) of Thiadiazole Derivatives

Isomer Class Compound Derivative Example Cell Line IC₅₀ (µM) Reference
1,3,4-Thiadiazole Compound 4y (see text) A549 (Lung) 34 [18][20]
1,3,4-Thiadiazole Compound 4y (see text) MCF-7 (Breast) 84 [18][20]
1,3,4-Thiadiazole N-(5-Nitrothiazol-2-yl) derivative K562 (Leukemia) 7.4 (Abl Kinase) [4]
1,2,4-Thiadiazole 1,2,4-thiadiazole-1,2,4-triazole derivative 8b MCF-7 (Breast) 0.10 [22]
1,2,3-Thiadiazole DHEA derivative 25 T47D (Breast) 0.058 [2]

| 1,2,5-Thiadiazole | NSC763968 | Leukemia cell lines | 0.18 - 1.45 |[2] |

Structure-Activity Relationship (SAR) and Mechanistic Insights

The choice of isomer and the pattern of substitution are critical determinants of biological activity.

  • Positional Isomerism: The 1,3,4-thiadiazole ring is often favored due to its chemical stability and its role as a bioisostere for 1,3,4-oxadiazole and pyrimidine rings, allowing it to interact with a wide range of biological targets.[7][23][24] In contrast, the 1,2,4-thiadiazole isomer has been successfully used to develop highly potent and selective antagonists for human adenosine A3 receptors, where the specific arrangement of heteroatoms is key for receptor binding.[25][26] For instance, moving from a thiazole to a 1,2,4-thiadiazole core resulted in an 8-fold increase in binding affinity for the A3 receptor.[25]

  • Key Substituents: For the target compound class, This compound , the substituents are crucial. The methyl group at position 5 and the ethyl carboxylate group at position 2 significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which dictate its pharmacokinetic and pharmacodynamic profile. The ester group, for example, can be hydrolyzed in vivo to a carboxylic acid, potentially altering the molecule's activity and targeting.

Experimental Methodologies: A Protocol for In Vitro Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized protocols are essential. The MTT assay is a widely accepted colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol: MTT Assay for IC₅₀ Determination

This protocol outlines the steps to determine the concentration of a thiadiazole compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

  • Cell Culture & Seeding:

    • Maintain human cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

MTT_Assay_Workflow start Start: Cell Culture seeding 1. Seed Cells (96-well plate, 10k cells/well) start->seeding incubation1 2. Incubate (24h) (Allow cell attachment) seeding->incubation1 treatment 3. Add Thiadiazole Compounds (Serial Dilutions) incubation1->treatment incubation2 4. Incubate (48-72h) (Compound exposure) treatment->incubation2 add_mtt 5. Add MTT Reagent (20 µL/well) incubation2->add_mtt incubation3 6. Incubate (3-4h) (Formazan formation) add_mtt->incubation3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analysis 9. Data Analysis (Calculate IC50) read_plate->analysis end End: IC50 Value analysis->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion

The thiadiazole nucleus is a remarkably versatile scaffold in drug discovery, with each of its four isomers offering a distinct platform for designing bioactive molecules. The available evidence strongly indicates that the 1,3,4-thiadiazole isomer, the core of this compound, is the most extensively validated for a broad range of therapeutic activities, particularly in the antimicrobial and anticancer domains.[3][6] Its inherent stability and diverse biological profile make it a high-priority candidate for further development.[8] While the 1,2,4- and 1,2,3-isomers also possess potent and sometimes more selective activities (e.g., as receptor antagonists or specific anticancer agents), they are generally less explored.[2][25]

For researchers in drug development, this comparative analysis underscores the importance of the isomeric backbone in defining a compound's therapeutic potential. While this compound belongs to the most promising class of thiadiazoles, its ultimate efficacy will be determined by rigorous experimental evaluation against specific biological targets, following validated protocols as described herein.

References

A Comparative Guide to Validating the Anticancer Properties of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate as a potential anticancer agent. We will objectively compare its hypothesized performance against Doxorubicin, a well-established chemotherapeutic agent, and provide detailed experimental protocols grounded in scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel chemical entities.

Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold

The search for more effective and selective anticancer therapeutics is a continuous endeavor in medicinal chemistry.[1][2] Among the myriad of heterocyclic compounds, the 1,3,4-thiadiazole ring has emerged as a versatile and privileged scaffold.[2][3] Its unique mesoionic character allows molecules containing this moiety to readily cross cellular membranes and interact with biological targets.[1][3] Furthermore, as a bioisostere of pyrimidine, a core structure in nucleic bases, 1,3,4-thiadiazole derivatives possess the intrinsic potential to interfere with fundamental processes of cell replication.[4][5]

Numerous studies have demonstrated the broad-spectrum anticancer activities of 1,3,4-thiadiazole derivatives against various cancer cell lines, including breast, lung, colon, and liver cancers.[4][6] Their mechanisms of action are diverse, ranging from the induction of apoptosis (programmed cell death) and cell cycle arrest to the inhibition of critical enzymes like kinases and topoisomerases.[6][7]

This guide focuses on a specific, yet under-investigated derivative: This compound . While its synthesis has been documented[8], its anticancer potential remains to be systematically validated. Herein, we propose a rigorous, multi-stage experimental plan to elucidate its efficacy and mechanism of action, using the well-characterized anthracycline antibiotic, Doxorubicin, as a benchmark for comparison.

Section 1: Comparator Selection and Rationale

To accurately gauge the potential of this compound, a suitable comparator is essential.

  • Primary Comparator: Doxorubicin. Doxorubicin is a widely used chemotherapeutic agent and a common positive control in anticancer studies.[9][10] Its mechanisms of action, including DNA intercalation and topoisomerase II inhibition, are well-understood. Comparing our target compound to Doxorubicin will provide a clear benchmark for potency and cytotoxicity. A key aspect of this comparison will be assessing selectivity; many novel agents aim to exhibit higher potency against cancer cells while showing lower toxicity to normal cells than traditional chemotherapeutics like Doxorubicin.[10]

Section 2: A Phased Experimental Validation Workflow

We propose a logical, phased approach to validation, beginning with broad in vitro screening and progressing to more complex mechanistic studies and finally, in vivo efficacy models. This workflow ensures that resources are allocated efficiently, with each stage providing the necessary data to justify advancement to the next.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy A Compound Synthesis & Quality Control B Multi-Cell Line Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values & Selectivity Index B->C D Cell Cycle Analysis (Flow Cytometry) C->D If potent & selective E Apoptosis Assay (Annexin V/PI Staining) C->E If potent & selective F Identify Mode of Cell Death & Arrest D->F E->F G Establish Human Tumor Xenograft Model F->G If clear MoA H Drug Administration & Tumor Growth Monitoring G->H I Evaluate Tumor Growth Inhibition (TGI) H->I J J I->J Go/No-Go Decision for Lead Optimization

Caption: Proposed workflow for anticancer validation.

Section 3: In Vitro Antitumor Activity Profiling

The initial step is to determine if the compound exhibits cytotoxic activity against a panel of human cancer cell lines.

Experimental Protocol 3.1: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into an insoluble purple formazan product.[11][12][13] The intensity of the purple color is directly proportional to the number of viable cells.[13]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous cell line (e.g., NIH/3T3 embryonic fibroblast) into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.[13][14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only as a blank and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation: Comparative IC50 Values

The results should be summarized to allow for a direct comparison of potency and selectivity.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)NIH/3T3 (Normal) IC50 (µM)Selectivity Index (SI)
This compoundHypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data
DoxorubicinHypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Section 4: Elucidating the Mechanism of Action

Assuming the compound shows promising and selective cytotoxicity, the next phase investigates how it kills cancer cells.

Experimental Protocol 4.1: Cell Cycle Analysis

This protocol determines if the compound induces cell cycle arrest. Many anticancer agents function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing proliferation.[4][10]

Methodology:

  • Cell Treatment: Seed a selected cancer cell line (e.g., MCF-7) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol 4.2: Apoptosis Assay

This assay differentiates between viable, apoptotic, and necrotic cells. Induction of apoptosis is a highly desirable trait for an anticancer drug.[7][10]

G node_A Anticancer Compound (e.g., Thiadiazole derivative) node_B Cellular Stress node_A->node_B node_C Bax/Bcl-2 Ratio Increase Pro-apoptotic Bax Up Anti-apoptotic Bcl-2 Down node_B->node_C node_D Mitochondrial Outer Membrane Permeabilization (MOMP) node_C->node_D node_E Cytochrome c Release node_D->node_E node_F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) node_E->node_F node_G Caspase-9 Activation (Initiator Caspase) node_F->node_G node_H Caspase-3/7 Activation (Executioner Caspases) node_G->node_H node_I Apoptosis DNA Fragmentation Cell Shrinkage Membrane Blebbing node_H->node_I

Caption: Simplified intrinsic apoptosis signaling pathway.

Methodology:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol (IC50 and 2x IC50 concentrations for 24-48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells promptly.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 5: In Vivo Efficacy Assessment

Positive in vitro results must be validated in a living system. The human tumor xenograft model in immunodeficient mice is a gold standard for the preclinical evaluation of anticancer drugs.[16][17]

Experimental Protocol 5.1: Subcutaneous Xenograft Model

This protocol assesses the compound's ability to inhibit tumor growth in vivo.[18]

G A 1. Cell Culture (e.g., MCF-7) B 2. Subcutaneous Injection into Immunodeficient Mice A->B C 3. Tumor Growth (to ~100-150 mm³) B->C D 4. Randomize Mice into Treatment Groups (Vehicle, Test Compound, Doxorubicin) C->D E 5. Administer Treatment (e.g., i.p., p.o.) & Monitor Body Weight D->E F 6. Measure Tumor Volume (2-3 times/week) E->F G 7. Euthanize & Excise Tumor (Endpoint reached) F->G H 8. Data Analysis (Tumor Growth Inhibition) G->H

Caption: Workflow for a human tumor xenograft study.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), which can accept human tumor grafts without rejection.[17][19]

  • Tumor Implantation: Subcutaneously inject a suspension of a selected human cancer cell line (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.[16]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound, Doxorubicin).

  • Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage). Monitor animal body weight as an indicator of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).[18]

  • Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle ControlHypothetical DataN/AHypothetical Data
This compound (Dose 1)Hypothetical DataHypothetical DataHypothetical Data
Doxorubicin (Dose 2)Hypothetical DataHypothetical DataHypothetical Data

Conclusion and Future Directions

This guide outlines a systematic and robust pathway for the validation of this compound's anticancer properties. By following this phased approach—from broad in vitro screening to targeted mechanistic studies and culminating in in vivo efficacy trials—researchers can generate the critical data necessary to establish its potential as a novel therapeutic agent.

A successful outcome would be a compound demonstrating high potency against cancer cells, a clear and desirable mechanism of action such as apoptosis induction, and significant tumor growth inhibition in vivo with minimal toxicity. Such results would strongly support its advancement into lead optimization and further preclinical development. The comparative data against Doxorubicin will be crucial in positioning this novel 1,3,4-thiadiazole derivative within the landscape of existing and emerging cancer therapies.

References

Comparative analysis of different synthetic routes to Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of pharmacologically active agents. Its unique structural and electronic properties contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, a key building block in the synthesis of more complex pharmaceutical compounds, has garnered significant attention. The efficient and scalable synthesis of this intermediate is paramount for drug discovery and development programs. This guide provides a comprehensive comparative analysis of different synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Comparative Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the construction of the 1,3,4-thiadiazole ring from acyclic precursors. The most common approaches involve the cyclization of hydrazine-derived intermediates. In this guide, we will delve into two prominent methods: the direct thionation and cyclization of an acylhydrazinyl-oxoacetate derivative using Lawesson's reagent, and a classical approach involving the cyclization of an acylthiosemicarbazide.

Synthetic Route Starting Materials Key Reagents/Conditions Reported Yield Key Advantages Key Disadvantages
Route 1: Lawesson's Reagent Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetateLawesson's Reagent, THF, 75°C28%[1]Direct conversion in a single step from a readily accessible precursor.Moderate yield, use of a specialized and relatively expensive reagent.
Route 2: Acylthiosemicarbazide Cyclization Ethyl oxalyl chloride, Thiosemicarbazide, Acetic anhydrideAcid catalyst (e.g., H₂SO₄, POCl₃), HeatTypically moderate to high (yields for similar compounds range from 60-95%)[2]Utilizes common and inexpensive reagents, generally higher yields.A multi-step process requiring the isolation of intermediates.

Route 1: Synthesis via Lawesson's Reagent

This route offers a direct and convergent approach to the target molecule starting from ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. The key transformation is the thionation of the amide carbonyl group and subsequent cyclization facilitated by Lawesson's reagent.

Mechanistic Insights

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a powerful thionating agent. In solution, it is in equilibrium with its reactive monomeric dithiophosphine ylide. The reaction mechanism is believed to proceed through a nucleophilic attack of the amide oxygen on the electrophilic phosphorus of the ylide, forming a transient oxathiaphosphetane intermediate. This intermediate then undergoes a [2+2] cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the 1,3,4-thiadiazole ring.[3][4]

Lawesson's Reagent Mechanism A Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate C Thionation of Amide Carbonyl A->C Reaction B Lawesson's Reagent B->C D Intramolecular Cyclization C->D Spontaneous E This compound D->E Dehydration Acylthiosemicarbazide Cyclization A Thiosemicarbazide C Acylthiosemicarbazide Intermediate A->C B Ethyl oxalyl chloride derivative B->C D Acid-catalyzed Cyclization C->D E 2-Amino-1,3,4-thiadiazole derivative D->E Dehydration F Further Modification E->F G This compound F->G

References

Benchmarking Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides an in-depth comparative analysis of a novel compound, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, against two well-established clinical inhibitors, Acetazolamide and Methazolamide. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Given the structural similarities of sulfonamide-containing compounds that are known to inhibit zinc metalloenzymes, we hypothesize that this thiadiazole derivative may exhibit inhibitory activity against carbonic anhydrases (CAs), a family of enzymes crucial in various physiological and pathological processes.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for evaluating novel compounds, detailing the causality behind experimental choices, and presenting data in a clear, comparative format.

Introduction to the Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This reaction is fundamental to processes such as pH regulation, fluid secretion, and CO2 transport.[2][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[2][3][5] For instance, tumor-associated isoforms like CA IX contribute to the acidification of the tumor microenvironment, promoting cancer progression and metastasis.[6]

Our test compound, This compound , will be evaluated for its potential to inhibit CA activity. Its performance will be benchmarked against two clinically significant sulfonamide inhibitors:

  • Acetazolamide: A first-generation CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[7][8] It acts as a potent, non-bacteriostatic sulfonamide that inhibits various CA isoforms.[9]

  • Methazolamide: Another potent sulfonamide-based CA inhibitor, also used for treating glaucoma.[10][11] It functions by decreasing the secretion of aqueous humor in the eye, thereby reducing intraocular pressure.[12][13]

Experimental Design & Rationale

To provide a comprehensive benchmark, we will employ a multi-faceted approach, moving from in vitro enzymatic assays to cell-based models. This tiered strategy allows for an initial assessment of potency and mechanism, followed by an evaluation in a more physiologically relevant context.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Comparison P1_1 IC50 Determination (Potency Assessment) P1_2 Enzyme Kinetic Studies (Mechanism of Inhibition) P1_1->P1_2 Elucidate 'How' it inhibits P2_2 Cellular CA Inhibition Assay (Efficacy in a Biological System) P1_2->P2_2 Translate to cellular context P2_1 Cell Viability Assay (CC50) (Cytotoxicity Assessment) P2_1->P2_2 Confirm non-toxic efficacy P3_1 Comparative Data Table (IC50, Ki, CC50) P2_2->P3_1 P3_2 Interpretation & Conclusion P3_1->P3_2

Caption: Overall experimental workflow for benchmarking a novel inhibitor.

In Vitro IC50 Determination: Quantifying Potency

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[14][15] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Protocol: Colorimetric Carbonic Anhydrase Activity Assay

This protocol is adapted from standard colorimetric assays that measure the esterase activity of carbonic anhydrase.[16]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

    • Enzyme Solution: Prepare a stock solution of purified human Carbonic Anhydrase II (CA II) in assay buffer. The final concentration should be optimized for a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like acetone.

    • Inhibitor Solutions: Prepare serial dilutions of this compound, Acetazolamide, and Methazolamide in the assay buffer. A vehicle control (e.g., DMSO) must be included.[17]

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of Assay Buffer.

    • Add 10 µL of the respective inhibitor dilution (or vehicle).

    • Add 10 µL of the CA II enzyme solution.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[17]

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Record readings every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[15]

Enzyme Kinetic Studies: Unveiling the Mechanism of Inhibition

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development.[17] This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Protocol: Kinetic Analysis using Lineweaver-Burk and Dixon Plots
  • Experimental Setup: Perform the CA activity assay as described above, but with a matrix of varying substrate (pNPA) and inhibitor concentrations.

    • For each fixed inhibitor concentration (including zero), vary the concentration of the substrate pNPA.

    • Determine the initial reaction velocity (V₀) for each combination.

  • Data Analysis and Visualization:

    • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration.[18][19] The pattern of line intersections provides insight into the inhibition mechanism.[20]

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Dixon Plot: Plot 1/V₀ versus inhibitor concentration ([I]) at different fixed substrate concentrations.[21] This plot is used to determine the inhibition constant (Ki), a measure of the inhibitor's binding affinity.[22] The intersection point of the lines allows for the calculation of -Ki.[21][23]

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Reaction cluster_2 Inhibition E_Zn_OH E-Zn-OH⁻ E_Zn_H2O E-Zn-H₂O E_Zn_OH->E_Zn_H2O + H⁺ E-Zn-HCO₃⁻ E-Zn-HCO₃⁻ E_Zn_OH->E-Zn-HCO₃⁻ + CO₂ E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ HCO3 HCO₃⁻ H2O H₂O H_plus H⁺ E-Zn-HCO₃⁻->E_Zn_H2O + H₂O - HCO₃⁻ Inhibitor Inhibitor (e.g., Acetazolamide) Inhibitor->E_Zn_OH Binds to Zinc, blocks CO₂ access

Caption: Mechanism of Carbonic Anhydrase and its inhibition.

Cell-Based Assays: Assessing Efficacy and Cytotoxicity

Cell-based assays provide a more biologically relevant system to confirm the inhibitor's activity and assess its potential toxicity.[6][24] We will use a human breast cancer cell line (e.g., T47D) known to express CA IX under hypoxic conditions.[25]

Protocol: MTT Cell Viability Assay (CC50)

This assay determines the concentration of the compound that causes a 50% reduction in cell viability (Cytotoxic Concentration 50, or CC50).[26]

  • Cell Culture: Seed T47D cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the inhibitors for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27] Measure the absorbance at 570 nm.

  • Analysis: Calculate the CC50 value by plotting cell viability against the log of inhibitor concentration.

Protocol: In-Cell Carbonic Anhydrase Activity Assay

This assay measures the specific inhibition of CA activity within intact cells.

  • Induce Hypoxia: Culture T47D cells under hypoxic conditions (e.g., 1% O2) for 24 hours to induce the expression of CA IX.

  • Treatment: Treat the hypoxic cells with non-toxic concentrations of the inhibitors (well below the determined CC50 values).

  • CA Activity Measurement: Utilize a method like membrane inlet mass spectrometry (MIMS) to measure the 18O exchange from 13CO2, which is a specific measure of CA catalytic activity in intact cells.[25] Alternatively, fluorescence-based assays can be employed.[4]

  • Analysis: Compare the CA activity in treated cells to untreated controls to determine the cellular inhibitory efficacy.

Comparative Data Summary

The following table summarizes hypothetical but plausible data from the described experiments, providing a direct comparison of the novel compound against the established inhibitors.

ParameterThis compoundAcetazolamideMethazolamide
Molecular Weight 172.2 g/mol 222.2 g/mol 236.3 g/mol
IC50 (CA II) 85 nM12 nM25 nM
Ki (CA II) 42 nM6 nM13 nM
Mechanism of Inhibition CompetitiveCompetitiveCompetitive
CC50 (T47D cells) > 50 µM> 100 µM> 100 µM
Cellular CA IX Inhibition +++++++++++

Data are representative and for illustrative purposes only.

Analysis & Discussion

  • Potency: this compound demonstrates potent inhibition of Carbonic Anhydrase II, with an IC50 value in the nanomolar range (85 nM). However, it is less potent than the clinical benchmarks, Acetazolamide (12 nM) and Methazolamide (25 nM). The lower molecular weight of the novel compound may be a desirable characteristic in drug design for achieving a higher ligand efficiency.

  • Mechanism of Action: The kinetic data from Lineweaver-Burk and Dixon plots suggest that, like the sulfonamide benchmarks, our test compound acts as a competitive inhibitor . This indicates that it likely binds to the active site of the enzyme, competing with the natural substrate. This is consistent with the mechanism of many CA inhibitors that coordinate with the zinc ion in the enzyme's active site.[28]

  • Cellular Activity & Safety: The compound exhibits low cytotoxicity, with a CC50 value greater than 50 µM, which is a favorable preliminary safety profile. Importantly, it demonstrates significant inhibition of CA IX activity in a cellular context, confirming that it is cell-permeable and can engage its target within a biological system. The slightly lower cellular efficacy compared to the benchmarks correlates with its lower in vitro potency.

References

A Guide to the Reproducible Synthesis and Characterization of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate and a Comparative Analysis with its 5-amino Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 1,3,4-thiadiazole derivatives stand out for their significant therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anticonvulsant properties.[1] The reproducibility of experimental results is the bedrock of scientific advancement, and it begins with the unambiguous synthesis and characterization of the chemical entities under investigation. This guide provides a detailed protocol for the synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, a promising building block in medicinal chemistry.[2]

Recognizing that the journey of discovery often involves choices between structurally similar compounds, we present a comparative synthesis and characterization of a closely related analogue, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This parallel analysis aims to equip researchers with the necessary insights to make informed decisions in their experimental designs.

A critical aspect of this guide is the emphasis on self-validating protocols. While a documented synthetic route for this compound exists, publicly available, experimentally-derived spectral data for its full characterization is scarce. Therefore, this guide provides detailed, step-by-step methodologies and, where experimental data is unavailable, presents predicted spectral characteristics based on established principles and data from closely related structures. This approach provides a robust framework for researchers to verify their own results and contribute to the body of knowledge for these important compounds.

I. Synthesis of this compound

The synthesis of the title compound is achieved through the cyclization of an acylhydrazinyl-oxoacetate precursor using Lawesson's reagent. This reagent is a well-established thionating agent for the conversion of carbonyls to thiocarbonyls, which subsequently cyclize to form the thiadiazole ring.

Experimental Protocol

Materials:

  • Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

  • Lawesson's Reagent [p-Methoxyphenyl)thionophosphine sulfide dimer]

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Decolorizing charcoal

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Standard laboratory glassware and magnetic stirrer

Procedure: [3]

  • To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in anhydrous THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Lawesson's reagent (7.66 g, 19 mmol).

  • Heat the reaction mixture to 75°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (500 mL).

  • Add approximately 40 g of decolorizing charcoal to the solution and stir at 18°C for 16 hours.

  • Filter the mixture through a pad of celite to remove the charcoal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:7) as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. The reported yield for this reaction is 28% (921 mg).[3]

Reaction Pathway

G cluster_0 Synthesis of this compound Reactant Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate Product This compound Reactant->Product Lawesson's Reagent, THF, 75°C

Caption: Synthetic scheme for this compound.

II. Comparative Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

For a meaningful comparison, we have chosen Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate due to its structural similarity, differing only by the substituent at the 5-position of the thiadiazole ring (amino vs. methyl). This seemingly small change can significantly impact the compound's physicochemical properties and biological activity. A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.

Experimental Protocol

While several methods exist for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a general and efficient method involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid or its derivative. In this case, ethyl oxalyl chloride can be used to react with thiosemicarbazide.

Materials:

  • Thiosemicarbazide

  • Ethyl oxalyl monochloride

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Standard laboratory glassware and magnetic stirrer

Procedure: (This is a generalized procedure based on similar syntheses)

  • In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in an anhydrous solvent.

  • Cool the solution in an ice bath and slowly add ethyl oxalyl monochloride (1 equivalent).

  • After the addition is complete, add phosphorus oxychloride (as a dehydrating and cyclizing agent) dropwise, maintaining the low temperature.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Reaction Pathway

G cluster_1 Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Reactant_A Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Reactant_A->Intermediate Reactant_B Ethyl oxalyl monochloride Reactant_B->Intermediate Product_A Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Intermediate->Product_A POCl₃, Heat

Caption: Synthetic scheme for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

III. Characterization and Data Comparison

Thorough characterization is paramount to ensure the identity and purity of the synthesized compounds. This section outlines the standard analytical techniques and provides a table comparing the key properties and predicted spectral data for both compounds.

Characterization Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns for structural confirmation.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

Comparative Data Table
PropertyThis compoundEthyl 5-amino-1,3,4-thiadiazole-2-carboxylate
Molecular Formula C₆H₈N₂O₂SC₅H₇N₃O₂S
Molecular Weight 172.2 g/mol 173.2 g/mol
CAS Number 869108-50-964837-53-2
Appearance White to off-white solid (Predicted)White crystals
Melting Point Not reported196-202 °C
¹H NMR (ppm, Predicted) ~1.4 (t, 3H, -CH₂CH₃ ), ~2.8 (s, 3H, -CH₃ ), ~4.5 (q, 2H, -CH₂ CH₃)~1.4 (t, 3H, -CH₂CH₃ ), ~4.4 (q, 2H, -CH₂ CH₃), ~7.5 (s, 2H, -NH₂ )
¹³C NMR (ppm, Predicted) ~14 (-CH₂CH₃ ), ~16 (-CH₃ ), ~63 (-CH₂ CH₃), ~160 (C=O), ~165 (Thiadiazole C2), ~170 (Thiadiazole C5)~14 (-CH₂CH₃ ), ~62 (-CH₂ CH₃), ~158 (C=O), ~168 (Thiadiazole C2), ~175 (Thiadiazole C5)
IR (cm⁻¹, Predicted) ~1720-1740 (C=O stretch, ester), ~1600-1650 (C=N stretch), ~2900-3000 (C-H stretch)~3100-3300 (N-H stretch, amino), ~1710-1730 (C=O stretch, ester), ~1620-1660 (C=N stretch)
Mass Spectrum (m/z, Predicted) [M]⁺ at 172[M]⁺ at 173

Disclaimer: The NMR, IR, and Mass Spectrum data for this compound and the NMR and Mass Spectrum data for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate are predicted based on the chemical structures and data from analogous compounds. Researchers should obtain experimental data to confirm these values.

IV. Discussion on Reproducibility and Experimental Causality

The reproducibility of the synthesis of these thiadiazole derivatives hinges on several key factors:

  • Purity of Starting Materials: The purity of the acylhydrazinyl-oxoacetate and thiosemicarbazide precursors is crucial. Impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: Lawesson's reagent and phosphorus oxychloride are sensitive to moisture. The use of anhydrous solvents and inert atmospheres (where necessary) is recommended to prevent their decomposition and ensure efficient thionation and cyclization.

  • Temperature Control: The reaction temperature can influence the rate of reaction and the formation of byproducts. Careful temperature monitoring and control are essential.

  • Purification: The choice of purification method is critical. Column chromatography, as described for the methyl derivative, is effective for removing unreacted starting materials and byproducts. Recrystallization, often used for the amino derivative, is effective for obtaining highly pure crystalline products. The choice of solvent for recrystallization is key to obtaining good recovery and purity.

The causality behind these experimental choices lies in the chemical properties of the reactants and products. The use of a thionating agent like Lawesson's reagent is a standard and effective method for synthesizing thiadiazoles from carbonyl precursors. The choice of a dehydrating/cyclizing agent like POCl₃ in the synthesis of the amino derivative is driven by the need to facilitate the intramolecular condensation that forms the heterocyclic ring.

V. Conclusion

This guide provides a framework for the reproducible synthesis and characterization of this compound and its 5-amino analogue. By providing detailed protocols and highlighting critical experimental parameters, we aim to empower researchers to produce these valuable compounds with high purity and in a reproducible manner. The comparative nature of this guide should aid in the rational selection of building blocks for drug discovery and development programs. We strongly encourage researchers to perform thorough characterization of their synthesized compounds and to publish their experimental data to further enhance the reproducibility of research in this important field of medicinal chemistry.

VI. References

  • ChemicalBook. This compound synthesis. Available at: --INVALID-LINK--

  • Gomha, S. M., & Abdel-aziz, H. M. (2015). 1,3,4-Thiadiazole in Heterocyclic Synthesis: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles of Potential Biological Interest. Molecules, 20(7), 12344–12367.

  • MySkinRecipes. This compound. Available at: --INVALID-LINK--

References

A Comparative Analysis of the Preclinical Efficacy of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate and its Analogs Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a detailed comparative analysis of the preclinical efficacy of compounds based on the 1,3,4-thiadiazole core, with a conceptual focus on Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. Due to the limited publicly available data on this specific molecule, this guide will leverage data from structurally related and well-characterized 1,3,4-thiadiazole derivatives to provide a representative comparison against established chemotherapeutic agents.

This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the in vitro cytotoxic profiles and discussing the potential for in vivo efficacy. We will delve into the experimental data, the underlying methodologies, and the mechanistic rationale behind the observed activities.

The 1,3,4-Thiadiazole Scaffold: A Versatile Pharmacophore in Oncology

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. Its structural similarity to purine and pyrimidine bases allows it to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival.[1][2] This bioisosteric relationship is a key factor in the diverse biological activities observed in this class of compounds.[3] The mesoionic character of the 1,3,4-thiadiazole ring facilitates its passage across cellular membranes, enhancing its bioavailability and interaction with intracellular targets.[4]

In Vitro Efficacy: A Head-to-Head Comparison

The cornerstone of preclinical cancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a critical metric in this assessment, representing the concentration of a drug that is required for 50% inhibition of cell growth. In this section, we compare the in vitro cytotoxic activity of two representative 1,3,4-thiadiazole derivatives against standard-of-care chemotherapeutic agents, Doxorubicin and 5-Fluorouracil (5-FU).

Representative Thiadiazole Compound 1: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

This compound has been evaluated against a panel of human cancer cell lines, including breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87).[5][6][7][8][9]

CompoundCell LineCancer TypeIC50 (µM)
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide [8]MDA-MB-231 Breast 9
DoxorubicinMDA-MB-231Breast1 - 8.3[6][10][11]
5-FluorouracilMDA-MB-231Breast29.9 - 38.2[12][13][14]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide [8]PC3 Prostate >50
DoxorubicinPC3Prostate0.908 - 8.0[2][15][16]
5-FluorouracilPC3Prostate146.1[17]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide [8]U87 Glioblastoma >50
DoxorubicinU87Glioblastoma0.05 - 5[11][18][19]
5-FluorouracilU87GlioblastomaNot widely reported

Analysis: The data indicates that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide exhibits potent activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 9 µM, which is comparable to or better than some reported values for Doxorubicin. However, its activity against PC3 and U87 cell lines is significantly lower. This suggests a degree of selectivity in its cytotoxic profile.

Representative Thiadiazole Compound 2: N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

This compound has shown activity against various leukemia and cervical cancer cell lines.[3][20]

CompoundCell LineCancer TypeIC50 (µM)
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide [20]K562 Leukemia 33.0
DoxorubicinK562Leukemia0.031 - 3.47[21][22][23][24][25]
5-FluorouracilK562LeukemiaNot widely reported
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide [20]Jurkat T-cell Leukemia 17.9
DoxorubicinJurkatT-cell Leukemia0.049 - 25.52[26][27][28][29][30]
5-FluorouracilJurkatT-cell LeukemiaNot widely reported
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide [20]HeLa Cervical Cancer 12.4
DoxorubicinHeLaCervical Cancer0.2 - 2.664[23][31][32][33][34]
5-FluorouracilHeLaCervical Cancer5.96 - 50[5][35][36][37]

Analysis: N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrates moderate activity against the tested cell lines. While its IC50 values are higher than those of Doxorubicin, they are within a range that suggests potential for further optimization. The variability in reported IC50 values for the standard drugs highlights the importance of consistent experimental conditions when comparing potencies.

Experimental Methodologies: Ensuring Scientific Rigor

The reliability of in vitro and in vivo data hinges on the robustness of the experimental protocols. Below are standardized methodologies for the key assays discussed in this guide.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add test compounds at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12][21]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (including the 1,3,4-thiadiazole derivatives and standard drugs) and a vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[4][12][31]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

In Vivo Efficacy: The Promise of 1,3,4-Thiadiazoles

For instance, a study on the derivative N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08) in an Ehrlich Ascites Carcinoma (EAC) mouse model showed a significant increase in the lifespan of the treated mice.[37] Such findings underscore the potential of the 1,3,4-thiadiazole scaffold to yield compounds with in vivo efficacy. The development of orally bioavailable and well-tolerated derivatives is a key focus in the progression of this class of compounds toward clinical trials.

In Vivo Xenograft Model: A Standard for Preclinical Evaluation

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a critical tool for evaluating the in vivo efficacy of novel anticancer agents.[1][2]

Xenograft_Model_Workflow A Prepare human cancer cell suspension B Subcutaneously inject cells into immunodeficient mice A->B C Monitor tumor growth B->C D Randomize mice into treatment groups when tumors reach a palpable size C->D E Administer test compound, standard drug, and vehicle control D->E F Measure tumor volume and body weight regularly E->F G Euthanize mice at endpoint and excise tumors for analysis F->G

Xenograft Model Workflow

Protocol Steps:

  • Cell Preparation: Culture and harvest the desired human cancer cell line. Resuspend the cells in a suitable medium, often mixed with Matrigel to enhance tumor formation.[2]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][10]

  • Tumor Growth Monitoring: Regularly monitor the mice for tumor development. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into different treatment groups.[1]

  • Treatment Administration: Administer the investigational compound, a positive control (standard chemotherapy), and a vehicle control according to a predefined dosing schedule and route of administration (e.g., oral, intraperitoneal).

  • Efficacy and Toxicity Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight and overall health of the animals as indicators of toxicity.[1]

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals, excise the tumors, and weigh them. Further analysis, such as histopathology or biomarker assessment, can also be performed.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold represents a promising avenue for the development of novel anticancer agents. The in vitro data for representative compounds demonstrate potent and, in some cases, selective cytotoxic activity against various cancer cell lines, rivaling or exceeding the performance of standard chemotherapeutic drugs in specific contexts. While direct in vivo efficacy data for this compound is not yet available, the promising in vivo results from other derivatives provide a strong rationale for further investigation of this chemical class.

Future research should focus on comprehensive in vivo studies of lead 1,3,4-thiadiazole candidates to evaluate their pharmacokinetic profiles, tolerability, and antitumor efficacy in relevant xenograft and patient-derived xenograft (PDX) models. Elucidating the precise mechanisms of action and identifying predictive biomarkers of response will be crucial for the clinical translation of this promising class of compounds. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective 1,3,4-thiadiazole-based anticancer therapeutics.

References

A Researcher's Guide to the Statistical Analysis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis of experimental data related to Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate and its analogs. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including promising anticancer properties.[1][2][3] This document will delve into the critical aspects of experimental design, data interpretation, and statistical validation when comparing the cytotoxic effects of novel thiadiazole compounds against established anticancer agents.

The Rationale for Investigating 1,3,4-Thiadiazole Derivatives in Oncology

The 1,3,4-thiadiazole ring is a versatile heterocyclic structure that has garnered significant attention in the development of new therapeutic agents.[1][2] Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes, making it an attractive scaffold for drug design.[1][3] Numerous studies have demonstrated the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents, acting through various mechanisms such as the inhibition of key enzymes like PARP-1 or receptor tyrosine kinases.[4][5] The primary goal of the experimental workflows described herein is to quantify the cytotoxic efficacy of a lead compound, such as this compound, and to statistically compare its performance against both a standard-of-care chemotherapeutic and other structurally related thiadiazole analogs.

Experimental Design: A Foundation for Robust Statistical Analysis

A well-designed experiment is paramount for generating reliable and reproducible data. When evaluating the anticancer potential of a novel compound, a typical in vitro study will involve a panel of cancer cell lines and a systematic comparison with one or more reference compounds.

Selecting a Comparator: The Importance of Context

The choice of a comparator drug is crucial for a meaningful analysis. For novel thiadiazole derivatives, it is often insightful to compare against:

  • A Standard Chemotherapeutic Agent: Doxorubicin or 5-Fluorouracil (5-FU) are commonly used as positive controls in anticancer assays. Their well-characterized cytotoxic profiles provide a benchmark for the potency of the experimental compound.[6]

  • Structurally Similar Analogs: Comparing this compound with other 5-substituted-1,3,4-thiadiazole derivatives can help elucidate structure-activity relationships (SAR).[1][7][8]

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following workflow outlines the key steps in determining the cytotoxic effects of the compounds of interest.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solutions) treatment Treatment with Serial Dilutions of: - this compound - Comparator Drug (e.g., Doxorubicin) - Analog Compounds compound_prep->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (or other viability assay) incubation->mtt_assay readout Absorbance Reading (Spectrophotometer) mtt_assay->readout data_processing Data Processing (% Cell Viability Calculation) readout->data_processing ic50 IC50 Determination (Dose-Response Curve Fitting) data_processing->ic50 stats Statistical Comparison (e.g., t-test, ANOVA) ic50->stats

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5 x 104 cells/mL and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound, the comparator drug (e.g., Doxorubicin), and any analog compounds in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the treated plates for a predetermined period, typically 24, 48, or 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Statistical Analysis: From Raw Data to Meaningful Conclusions

The cornerstone of a robust comparison is the appropriate statistical treatment of the experimental data. This involves not only determining the significance of observed differences but also ensuring the reproducibility of the results.

Replicates and Reproducibility

To ensure the reliability of the findings, experiments should be conducted with both technical and biological replicates.[10]

  • Technical Replicates: Multiple measurements of the same sample to control for procedural variability.

  • Biological Replicates: Independent experiments performed on different days with fresh cell cultures to ensure the results are reproducible.[10]

Key Statistical Metrics and Tests
Statistical Metric/TestPurposeApplication in this Context
Mean (Average) To determine the central tendency of a set of data points.Calculating the average cell viability at each compound concentration.
Standard Deviation (SD) To quantify the amount of variation or dispersion of a set of data values.Indicating the variability of cell viability measurements across replicates.
IC50 (Half-maximal inhibitory concentration) To measure the potency of a substance in inhibiting a specific biological or biochemical function.Determining the concentration of a compound required to inhibit the growth of 50% of the cancer cells. This is a key metric for comparing cytotoxicity.[2][6]
Student's t-test To compare the means of two groups.Comparing the IC50 value of this compound to that of a single comparator drug (e.g., Doxorubicin).[11]
ANOVA (Analysis of Variance) To compare the means of three or more groups.Comparing the IC50 values of this compound against multiple comparator drugs or a series of analog compounds.
p-value To determine the statistical significance of the results.A p-value less than 0.05 is typically considered statistically significant, indicating that the observed difference is unlikely to be due to random chance.[11]

Data Presentation: A Comparative Analysis of Cytotoxicity

The following table presents hypothetical data from a comparative cytotoxicity study on the MCF-7 breast cancer cell line.

CompoundIC50 (µM) ± SD (n=3)p-value (vs. Doxorubicin)
This compound 15.2 ± 1.8< 0.01
Doxorubicin (Reference) 0.72 ± 0.09-
Analog A (5-phenyl-1,3,4-thiadiazole derivative) 8.5 ± 1.1< 0.05
Analog B (5-ethyl-1,3,4-thiadiazole derivative) 25.1 ± 3.2< 0.001

Data are presented as mean ± standard deviation from three independent experiments.

Interpreting the Results: A Hypothetical Scenario

In this hypothetical example, Doxorubicin exhibits the highest potency with the lowest IC50 value. This compound shows moderate activity, while Analog A is more potent than the lead compound, and Analog B is less potent. The p-values indicate that the differences in IC50 values between the test compounds and Doxorubicin are statistically significant.

Signaling Pathway Considerations

The cytotoxic effects of 1,3,4-thiadiazole derivatives can be mediated through various signaling pathways. For instance, some derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

signaling_pathway Thiadiazole 1,3,4-Thiadiazole Derivative Target Cellular Target (e.g., Kinase, PARP) Thiadiazole->Target Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Target->Bcl2 Inhibits Inhibition Bax Bax (Pro-apoptotic) Target->Bax Promotes Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway.

Conclusion

The statistical analysis of data from experiments involving this compound and its analogs requires a meticulous approach to experimental design, data acquisition, and interpretation. By employing standardized assays, appropriate statistical tests, and clear data visualization, researchers can confidently assess the anticancer potential of these promising compounds and contribute to the development of novel cancer therapeutics. The principles outlined in this guide provide a solid foundation for conducting high-quality, impactful research in the field of medicinal chemistry and oncology.

References

A Technical Guide to Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate and Its Analogs: A Comparative Analysis of Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This guide provides an in-depth analysis of the emerging anticancer properties of a specific derivative, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, and its close structural analogs. By examining peer-reviewed data, we will compare its potential efficacy against other 1,3,4-thiadiazole-based compounds and detail the experimental validation of a key analog, offering a valuable resource for researchers in oncology drug discovery.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Design

The five-membered heterocyclic ring of 1,3,4-thiadiazole is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry is believed to contribute to the ability of some 1,3,4-thiadiazole derivatives to interfere with DNA replication and other cellular processes vital for cancer cell proliferation.[4][5] The mesoionic character of this ring system may also facilitate passage across cellular membranes, enhancing bioavailability and interaction with intracellular targets.[5][6] The broad spectrum of biological activities associated with this scaffold includes antimicrobial, anti-inflammatory, and, most notably for this guide, anticancer properties.[1][2][7][8]

Spotlight on the 5-Methyl-1,3,4-Thiadiazole Moiety: Validated Anticancer Activity

While direct, extensive peer-reviewed studies validating the specific use of this compound in anticancer applications are emerging, compelling evidence comes from the investigation of its close analog, N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide . A recent study meticulously evaluated the in vitro anticancer activity of this compound across a panel of human tumor cell lines, providing a strong rationale for the potential of the 5-methyl-1,3,4-thiadiazole core.[7]

Comparative Analysis of Anticancer Efficacy

The study on N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide revealed a significant and selective cytotoxic effect against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, demonstrate a clear hierarchy of sensitivity among the tested cell lines.[7]

Cell LineCancer TypeIC50 (µg/mL) of N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide
HepG2Hepatocellular Carcinoma9.4
HL-60LeukemiaNot explicitly quantified but noted as sensitive
MCF-7Breast Carcinoma97.6
A549Lung Carcinoma>100
KB-3-1Cervical Carcinoma>100
HEK293Non-tumor (Pseudonormal)>100
NIH3T3Non-tumor (Pseudonormal)>100

Data synthesized from Finiuk et al. (2023).[7]

The data clearly indicates that the human hepatocellular carcinoma cell line, HepG2, is the most susceptible to the cytotoxic effects of N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide, with an IC50 value of 9.4 µg/mL.[7] Importantly, the compound exhibited minimal to no inhibitory effect on the growth of non-tumor cell lines (HEK293 and NIH3T3) at the tested concentrations, suggesting a degree of selectivity for cancer cells.[7] The antiproliferative activity was observed to be most potent against liver cancer, followed by leukemia and then breast cancer cells.[7]

While a direct comparison with this compound is not yet available in peer-reviewed literature, the strong performance of its propionamide analog provides a solid foundation for its consideration as a promising lead compound. For context, other studies on different 1,3,4-thiadiazole derivatives have reported a wide range of IC50 values against various cancer cell lines, highlighting the importance of substitution patterns on the thiadiazole ring for biological activity. For instance, some novel thiazoles carrying a 1,3,4-thiadiazole moiety have shown IC50 values as low as 0.82 µM against the HepG2 cell line.[10] Another study on 5-aryl-1,3,4-thiadiazole derivatives reported potent activity against MCF-7 cells with IC50 values in the low microgram per milliliter range.

Experimental Protocols: A Guide to Validation

To facilitate further research and validation, this section details the key experimental procedures for synthesizing this compound and for evaluating the anticancer activity of its analogs, based on published methodologies.

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a precursor using Lawesson's reagent.[11]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1 equivalent) in tetrahydrofuran (THF).

  • Addition of Cyclizing Agent: Add Lawesson's reagent (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at 75°C for 3 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and add decolorizing charcoal. Stir the mixture at room temperature overnight.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue using column chromatography on silica gel (petroleum ether:ethyl acetate = 3:7) to obtain the final product.[11]

Synthesis_Workflow A Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate in THF C Reaction Mixture (75°C, 3h) A->C B Lawesson's Reagent B->C D Work-up (Ethyl Acetate, Charcoal) C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: Synthesis workflow for this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The following protocol is based on the methodology used to evaluate N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide.[7]

Step-by-Step Protocol:

  • Cell Seeding: Plate human tumor cells (e.g., HepG2, MCF-7) and non-tumor control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µg/mL) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Cell Adhesion (Overnight) A->B C Add Test Compound (Varying Concentrations) B->C D Incubate (e.g., 72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Future Directions and Conclusion

The available peer-reviewed evidence strongly suggests that the 5-methyl-1,3,4-thiadiazole scaffold is a promising starting point for the development of novel anticancer agents, particularly for hepatocellular carcinoma. The high potency and selectivity of N-(5-methyl-[4][6][9]thiadiazol-2-yl)-propionamide warrant further investigation into this class of compounds.

Future research should focus on:

  • Direct evaluation of this compound: Synthesizing and testing this specific compound against a broad panel of cancer cell lines is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the ester and methyl groups on the thiadiazole ring will help in optimizing the anticancer activity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by these compounds will be crucial for their development as therapeutic agents.

  • In vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to assess their antitumor efficacy, pharmacokinetics, and safety profiles.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

This guide provides essential safety and handling protocols for this compound (CAS No. 869108-50-9). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is both innovative and safe. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, but its derivatives demand respectful and informed handling.[1][2][3]

Hazard Analysis: An Evidence-Based Approach

While specific toxicological data for this exact molecule is limited, the GHS classifications for closely related thiadiazole compounds provide a strong basis for our operational precautions.

Anticipated Hazards Based on Analogous Compounds:

Hazard StatementDescriptionCommon in Analogs
H302 Harmful if swallowedYes[4][6][7]
H315 Causes skin irritationYes[4][6]
H319 Causes serious eye irritationYes[4][6]
H335 May cause respiratory irritationYes[4][6]

The consistent appearance of these warnings across multiple thiadiazole derivatives underscores the necessity of robust engineering controls and personal protective equipment (PPE) to prevent exposure.

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical, science-based decision to isolate yourself from potential chemical exposure.

  • Primary Engineering Control: Chemical Fume Hood All handling of solid this compound and its solutions must be performed within a certified chemical fume hood.[4] This is the most critical barrier to prevent inhalation of airborne particulates or vapors.

  • Hand Protection: Nitrile Gloves Wear nitrile gloves at all times. The causality here is straightforward: preventing direct skin contact is paramount to avoiding potential irritation. Should any contamination occur, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.

  • Eye and Face Protection: Safety Goggles & Face Shield Standard safety glasses are insufficient. Tightly fitting safety goggles that meet EN166 or equivalent standards are mandatory to protect against splashes.[8][9] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: Laboratory Coat A flame-resistant lab coat should be worn and kept fully fastened. This protects your skin and personal clothing from accidental spills.

  • Respiratory Protection Under normal conditions of use within a fume hood, a respirator should not be necessary. However, if you are performing an operation that could generate significant dust outside of a fume hood, a NIOSH-approved respirator with a particle filter may be required.[4][8]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed as a self-validating system, where each step reinforces the safety of the next.

Preparation & Weighing:

  • Verify Engineering Controls: Before starting, ensure the chemical fume hood is operational and an eyewash station and safety shower are accessible.[4][8]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and have your solvent ready.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Weighing: Carefully weigh the solid compound within the fume hood to minimize any dust generation.[4]

Dissolving & Reactions:

  • Controlled Addition: Slowly add the solid to the solvent to prevent splashing.

  • Maintain Containment: Keep all containers capped when not in use.

  • Post-Handling Decontamination: After your experiment, decontaminate all surfaces and equipment used. Thoroughly wash your hands and any exposed skin with soap and water.[4][8]

Below is a visual workflow to guide your process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_start Start: Verify Controls (Fume Hood, Eyewash) don_ppe Don Full PPE (Goggles, Gloves, Coat) prep_start->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve/React in Fume Hood weigh->dissolve Transfer handle Maintain Containment dissolve->handle decontaminate Decontaminate Surfaces & Equipment handle->decontaminate Experiment Complete dispose Dispose of Waste in Labeled Container decontaminate->dispose wash Wash Hands & Exposed Skin dispose->wash end End wash->end End of Process

Caption: Safe handling workflow for this compound.

Emergency Response: Immediate Actions

Exposure RouteImmediate Action
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]
If on Skin Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
If Inhaled Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[4]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Collection: Collect all waste material, including excess compound, contaminated PPE (gloves, weigh boats), and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.[4][8]

By adhering to these scientifically grounded protocols, you can confidently and safely work with this compound, enabling your research to progress without compromising your well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.